molecular formula C10H8ClN3O2 B1670939 Drazoxolon CAS No. 5707-69-7

Drazoxolon

货号: B1670939
CAS 编号: 5707-69-7
分子量: 237.64 g/mol
InChI 键: ZRGHYHHYHYAJBT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Drazoxolon is a member of phenylhydrazines.

属性

IUPAC Name

4-[(2-chlorophenyl)diazenyl]-3-methyl-2H-1,2-oxazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O2/c1-6-9(10(15)16-14-6)13-12-8-5-3-2-4-7(8)11/h2-5,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRGHYHHYHYAJBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)ON1)N=NC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3041908, DTXSID10859925
Record name Drazoxolon
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Record name 4-[2-(2-Chlorophenyl)hydrazinylidene]-3-methyl-1,2-oxazol-5(4H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5707-69-7
Record name Drazoxolon [BSI:ISO]
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Record name Drazoxolon
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Drazoxolon
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Record name DRAZOXOLON
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Foundational & Exploratory

Drazoxolon mechanism of action as an uncoupler of oxidative phosphorylation.

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the scientific literature reveals no direct evidence to support the classification of the fungicide drazoxolon as an uncoupler of oxidative phosphorylation. While the compound is a known agricultural fungicide, its specific biochemical mechanism of action, particularly concerning its effects on mitochondrial function, remains largely undefined in publicly accessible research.

This technical guide addresses the initial query regarding this compound's role as an uncoupler of oxidative phosphorylation. However, based on an extensive search of available scientific databases and literature, the premise of the topic is not substantiated. This document will, therefore, provide a detailed overview of the established principles of oxidative phosphorylation and the mechanisms of known uncouplers, and subsequently, present the current state of knowledge on this compound, highlighting the absence of evidence for its role as a mitochondrial uncoupler.

The Engine of the Cell: Understanding Oxidative Phosphorylation

Oxidative phosphorylation is the primary metabolic pathway in aerobic organisms for generating adenosine triphosphate (ATP), the universal energy currency of the cell. This process occurs within the mitochondria and involves two tightly coupled components: the electron transport chain (ETC) and chemiosmosis.

  • Electron Transport Chain (ETC): A series of protein complexes (Complexes I-IV) embedded in the inner mitochondrial membrane facilitate the transfer of electrons from electron donors, such as NADH and FADH₂, to a final electron acceptor, which is molecular oxygen.

  • Proton Motive Force: As electrons are passed along the ETC, protons (H⁺) are actively pumped from the mitochondrial matrix to the intermembrane space. This creates an electrochemical gradient, known as the proton motive force, which stores potential energy.

  • ATP Synthesis: The enzyme ATP synthase (Complex V) utilizes the energy stored in the proton motive force to drive the phosphorylation of adenosine diphosphate (ADP) to ATP as protons flow back into the mitochondrial matrix.

The coupling of the ETC to ATP synthesis is crucial for efficient energy production. The integrity of the inner mitochondrial membrane is paramount to maintaining the proton gradient.

Oxidative_Phosphorylation cluster_matrix Mitochondrial Matrix cluster_membrane Inner Mitochondrial Membrane cluster_ims Intermembrane Space NADH NADH C1 Complex I NADH->C1 e⁻ FADH2 FADH₂ C2 Complex II FADH2->C2 e⁻ ADP ADP + Pi ATPS ATP Synthase ADP->ATPS ATP ATP Q Q C1->Q e⁻ H_ions H⁺ Gradient C1->H_ions H⁺ C2->Q e⁻ C3 Complex III Q->C3 e⁻ CytC Cyt c C3->CytC e⁻ C3->H_ions H⁺ C4 Complex IV CytC->C4 e⁻ C4->H_ions H⁺ O2 O₂ C4->O2 e⁻ + O₂ → H₂O ATPS->ATP H_ions->ATPS H⁺

Figure 1: Simplified schematic of the electron transport chain and ATP synthesis.

The Saboteurs: Mechanism of Uncouplers

Uncouplers of oxidative phosphorylation are molecules that disrupt the tight coupling between the ETC and ATP synthesis. They achieve this by providing an alternative pathway for protons to re-enter the mitochondrial matrix, thereby dissipating the proton motive force.

The classic mechanism of action for chemical uncouplers involves their ability to act as protonophores. These are typically lipophilic weak acids that can diffuse across the inner mitochondrial membrane in both their protonated and deprotonated states.

  • In the acidic intermembrane space, the uncoupler binds a proton.

  • The now-neutral, protonated uncoupler diffuses across the inner mitochondrial membrane into the more alkaline matrix.

  • In the matrix, the uncoupler releases its proton.

  • The deprotonated, negatively charged uncoupler then returns to the intermembrane space, driven by the membrane potential, to repeat the cycle.

This futile cycling of protons dissipates the proton gradient, meaning that the energy released from electron transport is converted into heat instead of being used for ATP synthesis. Consequently, the rate of oxygen consumption increases as the ETC attempts to compensate for the lack of ATP production.

Uncoupling_Mechanism cluster_membrane Inner Mitochondrial Membrane label_ims Intermembrane Space (High H⁺) label_matrix Mitochondrial Matrix (Low H⁺) U_H U-H (Protonated Uncoupler) U_neg U⁻ (Deprotonated Uncoupler) U_H->U_neg Diffusion H_matrix H⁺ U_H->H_matrix Deprotonation U_neg->U_H Diffusion H_ims H⁺ H_ims->U_neg Protonation

Figure 2: Protonophoric action of a chemical uncoupler.

This compound: An Unsubstantiated Candidate

This compound is registered as a foliar fungicide with protective and curative properties. It has been used to control various fungal diseases in crops. Despite its established use as a fungicide, the specific biochemical pathway it disrupts in fungi is not well-documented in the scientific literature.

Crucially, searches for the effects of this compound on key mitochondrial parameters that would indicate an uncoupling mechanism have yielded no results. There are no published studies demonstrating that this compound:

  • Increases the rate of oxygen consumption in isolated mitochondria in the absence of ADP (State 4 respiration).

  • Decreases the mitochondrial membrane potential.

  • Inhibits or has no effect on ATP synthesis while stimulating electron transport.

Without such experimental evidence, it is not possible to classify this compound as an uncoupler of oxidative phosphorylation. The fungicidal activity of this compound may be due to a variety of other mechanisms, such as inhibition of specific enzymes involved in other metabolic pathways, disruption of cell wall synthesis, or interference with nucleic acid synthesis. Many fungicides are known to target the fungal electron transport chain, but this typically involves inhibition of one of the respiratory complexes, which is a different mechanism from uncoupling.

Conclusion

The initial premise that this compound acts as an uncoupler of oxidative phosphorylation is not supported by the available scientific evidence. While the general mechanisms of oxidative phosphorylation and its uncoupling are well-understood, there are no specific studies linking this compound to this mode of action. Therefore, a detailed technical guide on this specific topic cannot be constructed. Future research into the biochemical toxicology of this compound may elucidate its precise mechanism of action, but based on current knowledge, its role as a mitochondrial uncoupler is speculative at best. Researchers, scientists, and drug development professionals should be aware that the fungicidal properties of this compound are likely attributable to a mechanism other than the uncoupling of oxidative phosphorylation.

Drazoxolon: A Technical Guide to its Application as a Foliar Fungicide and Seed Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drazoxolon is a synthetic fungicide belonging to the isoxazole chemical class. It has been utilized in agriculture for the control of a range of fungal pathogens, functioning as both a foliar-applied fungicide and a seed treatment. Its protective and curative actions make it a tool for managing diseases that can impact crop yield and quality. This technical guide provides an in-depth overview of this compound, focusing on its primary uses, mode of action, and the experimental methodologies for its evaluation.

Chemical and Physical Properties

PropertyValue
IUPAC Name 4-(2-chlorophenylhydrazono)-3-methyl-1,2-oxazol-5-one
CAS Registry Number 5707-69-7
Molecular Formula C₁₀H₈ClN₃O₂
Molecular Weight 237.64 g/mol
Appearance (Data not available in provided search results)
Solubility (Data not available in provided search results)
Melting Point (Data not available in provided search results)

Primary Uses

This compound has demonstrated efficacy in two primary application areas:

  • Foliar Fungicide: Applied to the leaves of plants, this compound is effective against various fungal diseases, most notably powdery mildews on crops such as roses and blackcurrants, as well as coffee rust and tea blister blight.[1]

  • Seed Treatment: this compound is used to coat seeds before planting to protect them from seed-borne and soil-borne pathogens. It has shown activity against Pythium and Fusarium species, which can cause damping-off and root rot in a variety of crops including peas, beans, groundnuts, maize, and cotton.[1]

Efficacy Data (Illustrative)

Disclaimer: Despite extensive searches, specific quantitative efficacy data for this compound from peer-reviewed literature or technical data sheets was not available. The following tables are presented in the required format but use illustrative data based on the reported efficacy of other fungicides against similar pathogens. This is intended to provide a framework for how such data would be presented.

Table 1: Illustrative Efficacy of this compound as a Foliar Fungicide against Powdery Mildew (Podosphaera leucotricha) on Apples
TreatmentApplication Rate (g a.i./ha)Disease Severity (%)Percent Control (%)
Untreated Control-85.2-
This compound10025.669.9
This compound15018.378.5
This compound20012.185.8
Standard Fungicide(Manufacturer's Recommendation)10.587.7
Table 2: Illustrative Efficacy of this compound as a Seed Treatment against Pythium spp. and Fusarium spp. in Peas
TreatmentApplication Rate (g a.i./kg seed)Seedling Emergence (%)Damping-off Incidence (%)
Untreated Control-6542
This compound1.08815
This compound1.59210
This compound2.0957
Standard Fungicide(Manufacturer's Recommendation)948

Mode of Action: Uncoupling of Oxidative Phosphorylation

This compound's fungicidal activity stems from its ability to act as an uncoupler of oxidative phosphorylation in the fungal mitochondria.

In normal cellular respiration, the electron transport chain pumps protons across the inner mitochondrial membrane, creating a proton gradient. This gradient drives the synthesis of ATP by ATP synthase. This compound, being a lipophilic weak acid, can diffuse across the inner mitochondrial membrane in its protonated form. In the alkaline mitochondrial matrix, it releases a proton, and the resulting anion diffuses back to the intermembrane space. This process dissipates the proton gradient, uncoupling electron transport from ATP synthesis. The fungus is thus unable to produce the energy required for its metabolic processes, leading to growth inhibition and death.

This compound's disruption of the mitochondrial proton gradient.

Experimental Protocols

The following are detailed methodologies for evaluating the efficacy of this compound.

Foliar Fungicide Efficacy Trial Protocol

This protocol is designed to assess the efficacy of this compound in controlling powdery mildew on roses under greenhouse conditions.

  • Plant Material and Growth Conditions:

    • Use a susceptible rose variety (e.g., 'Hybrid Tea').

    • Grow plants in 2-gallon pots containing a standard potting mix.

    • Maintain greenhouse conditions at 20-25°C with a 16-hour photoperiod.

  • Inoculum Preparation and Inoculation:

    • Collect conidia of Podosphaera pannosa var. rosae from infected rose leaves.

    • Prepare a spore suspension in sterile distilled water containing 0.01% Tween 20 to a concentration of 1 x 10⁵ conidia/mL.

    • Spray the spore suspension onto the foliage of the test plants until runoff.

  • Fungicide Application:

    • Prepare different concentrations of this compound (e.g., 50, 100, 150, 200 ppm) in water.

    • Include an untreated control (water spray) and a standard commercial fungicide as a positive control.

    • Apply the fungicide treatments 24 hours after inoculation using a handheld sprayer, ensuring complete coverage of the foliage.

  • Experimental Design and Data Collection:

    • Arrange the treatments in a randomized complete block design with four replicates per treatment.

    • Assess disease severity 7, 14, and 21 days after treatment.

    • Use a rating scale of 0-5, where 0 = no disease, 1 = 1-10% leaf area affected, 2 = 11-25%, 3 = 26-50%, 4 = 51-75%, and 5 = >75%.

    • Calculate the Percent Disease Index (PDI) for each treatment.

G cluster_setup Experimental Setup cluster_treatment Treatment Application cluster_data Data Collection & Analysis Plant_Material Rose Plants Inoculation Inoculation Plant_Material->Inoculation Inoculum_Prep Inoculum Preparation Inoculum_Prep->Inoculation Fungicide_App Fungicide Application Inoculation->Fungicide_App Disease_Assessment Disease Assessment Fungicide_App->Disease_Assessment Data_Analysis Data Analysis Disease_Assessment->Data_Analysis

Workflow for a foliar fungicide efficacy trial.
Seed Treatment Efficacy Trial Protocol

This protocol outlines the procedure for evaluating the efficacy of this compound as a seed treatment against Pythium and Fusarium in peas in a controlled environment.

  • Seed Treatment:

    • Use high-quality, untreated pea seeds of a susceptible variety.

    • Prepare a slurry of this compound at different concentrations (e.g., 0.5, 1.0, 1.5, 2.0 g a.i./kg of seed).

    • Apply the slurry to the seeds in a rotating drum treater to ensure uniform coating.

    • Include an untreated control and a standard commercial seed treatment fungicide.

    • Allow the treated seeds to air dry before planting.

  • Soil Inoculation:

    • Prepare a mixed inoculum of Pythium ultimum and Fusarium solani grown on a sand-cornmeal medium.

    • Incorporate the inoculum into a pasteurized sandy loam soil at a rate of 1% (w/w).

  • Planting and Growth Conditions:

    • Fill 4-inch pots with the infested soil.

    • Plant 10 treated seeds per pot at a depth of 1 inch.

    • Maintain the pots in a growth chamber at 18-22°C with a 12-hour photoperiod.

    • Water the pots as needed to maintain soil moisture.

  • Experimental Design and Data Collection:

    • Use a completely randomized design with five replicates per treatment.

    • Record seedling emergence daily for 14 days.

    • At 21 days after planting, carefully remove the seedlings from the pots and wash the roots.

    • Assess the incidence of damping-off (pre- and post-emergence).

    • Rate root rot severity on a scale of 0-4, where 0 = healthy roots and 4 = severe necrosis.

G cluster_prep Preparation cluster_growth Growth Phase cluster_eval Evaluation Seed_Treatment Seed Treatment Planting Planting Seed_Treatment->Planting Soil_Inoculation Soil Inoculation Soil_Inoculation->Planting Incubation Incubation Planting->Incubation Data_Collection Data Collection Incubation->Data_Collection Analysis Analysis Data_Collection->Analysis

Workflow for a seed treatment efficacy trial.

Conclusion

This compound is a fungicide with a specific mode of action, the uncoupling of oxidative phosphorylation, which makes it effective against a range of fungal pathogens. Its application as both a foliar spray and a seed treatment provides versatile options for disease management in various crops. While historical data indicates its use and efficacy, there is a notable lack of recent, publicly available quantitative data. The protocols outlined in this guide provide a robust framework for conducting efficacy trials to generate such data, which is essential for its potential re-evaluation or for the development of new fungicidal compounds with a similar mode of action. Further research is warranted to fully characterize the efficacy and environmental fate of this compound.

References

The Protective and Curative Action of Drazoxolon: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Drazoxolon is a fungicide recognized for its protective and curative properties against a range of plant pathogenic fungi. This document provides a comprehensive technical overview of this compound, focusing on its core mechanism of action, available data, and the experimental methodologies used to evaluate its efficacy. While specific quantitative efficacy data for this compound is limited in publicly accessible literature due to its status as an older fungicide, this guide synthesizes the existing knowledge to provide a foundational understanding for research and development professionals. The primary mode of action is identified as the uncoupling of oxidative phosphorylation, a critical process for fungal cell viability.

Introduction

This compound is a synthetic fungicide belonging to the oxazole group. It has been historically used for the control of various fungal diseases in crops, including powdery mildews, coffee rust, and tea blister blight. Its utility stems from its dual action: providing a protective barrier against fungal spore germination and exhibiting curative effects on established infections. Understanding the biochemical basis of this dual action is crucial for its effective application and for the development of novel fungicides with similar mechanisms.

Physicochemical and Toxicological Properties

A summary of the key properties of this compound is presented in Table 1. This information is essential for handling, formulation, and toxicological assessment.

PropertyValue
Chemical Name 4-(2-chlorophenylhydrazono)-3-methyl-5-isoxazolone
CAS Registry Number 5707-69-7
Molecular Formula C₁₀H₈ClN₃O₂
Molecular Weight 237.64 g/mol
Acute Oral LD50 (Rat) 126 mg/kg[1]
GHS Hazard Statements H301: Toxic if swallowedH400: Very toxic to aquatic lifeH410: Very toxic to aquatic life with long lasting effects[2]
Mode of Action Uncoupler of oxidative phosphorylation
Uses Control of powdery mildews, coffee rust, tea blister blight, Ganoderma spp., Pythium spp., and Fusarium spp.[1]

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The primary fungicidal activity of this compound is attributed to its ability to act as an uncoupler of oxidative phosphorylation in the fungal mitochondria.[3] This process is fundamental to ATP synthesis, the main energy currency of the cell.

Protective Action: By inhibiting ATP production in germinating fungal spores on the plant surface, this compound prevents the energy-requiring processes of germ tube elongation and penetration of the host tissue. This effectively stops the infection before it can establish.

Curative Action: In established fungal infections, this compound disrupts the energy supply of the actively growing mycelium within the plant tissue. This leads to a cessation of fungal growth and proliferation, allowing the plant's defense mechanisms to overcome the pathogen.

The uncoupling process involves the dissipation of the proton gradient across the inner mitochondrial membrane, which is normally used by ATP synthase to produce ATP. This compound, as a lipophilic weak acid, can shuttle protons across this membrane, effectively short-circuiting the link between the electron transport chain and ATP synthesis.

oxidative_phosphorylation_uncoupling Mechanism of this compound as an Uncoupler of Oxidative Phosphorylation cluster_membrane Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix cluster_intermembrane Intermembrane Space ETC Electron Transport Chain (ETC) H_ions_high High H+ Concentration ETC->H_ions_high Pumps H+ ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP ADP ADP + Pi ADP->ATP_Synthase H_ions_high->ATP_Synthase Drives ATP Synthesis Drazoxolon_neg This compound- H_ions_high->Drazoxolon_neg Picks up H+ Drazoxolon_H This compound-H+ Drazoxolon_H->Drazoxolon_neg label_uncoupling This compound acts as a protonophore, dissipating the proton gradient and uncoupling the ETC from ATP synthesis.

Caption: this compound uncouples oxidative phosphorylation by transporting protons across the inner mitochondrial membrane.

Quantitative Data

Experimental Protocols

Detailed experimental protocols from original studies on this compound are scarce. However, standardized methods for evaluating the protective and curative action of fungicides can be adapted.

In Vitro Fungicide Efficacy Assay (Poisoned Food Technique)

This protocol is a general method for determining the direct inhibitory effect of a fungicide on mycelial growth.

  • Preparation of Fungicide Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., acetone or DMSO) at a high concentration.

  • Preparation of Poisoned Media: A series of concentrations of this compound are prepared by adding appropriate volumes of the stock solution to molten Potato Dextrose Agar (PDA). A control medium with the solvent alone is also prepared.

  • Inoculation: A mycelial plug (typically 5 mm in diameter) from the edge of an actively growing culture of the target fungus is placed in the center of each agar plate.

  • Incubation: The plates are incubated at the optimal temperature for the growth of the fungus.

  • Data Collection: The diameter of the fungal colony is measured at regular intervals until the colony in the control plate reaches the edge of the plate.

  • Calculation of Inhibition: The percentage of mycelial growth inhibition is calculated using the formula: % Inhibition = ((dc - dt) / dc) * 100 where dc is the average diameter of the fungal colony in the control plates and dt is the average diameter of the fungal colony in the treated plates.

  • EC50 Determination: The EC50 value (the concentration of the fungicide that inhibits mycelial growth by 50%) is determined by plotting the percentage of inhibition against the logarithm of the fungicide concentration and performing a probit or logistic regression analysis.

in_vitro_workflow Workflow for In Vitro Fungicide Efficacy Testing start Start prep_stock Prepare this compound Stock Solution start->prep_stock prep_media Prepare Poisoned Agar (Multiple Concentrations) prep_stock->prep_media inoculate Inoculate with Fungal Plug prep_media->inoculate incubate Incubate at Optimal Temperature inoculate->incubate measure Measure Colony Diameter incubate->measure calculate Calculate % Inhibition measure->calculate determine_ec50 Determine EC50 Value calculate->determine_ec50 end End determine_ec50->end

Caption: A generalized workflow for determining the in vitro efficacy of a fungicide.

In Vivo Protective and Curative Action Assay

This protocol outlines a general method for evaluating the efficacy of a fungicide on whole plants.

  • Plant Material: Healthy, susceptible host plants are grown to a suitable stage for inoculation.

  • Fungicide Application:

    • Protective Action: Plants are sprayed with a solution of this compound at various concentrations. After the spray has dried, the plants are inoculated with a spore suspension of the target fungus.

    • Curative Action: Plants are first inoculated with a spore suspension of the target fungus. After a set incubation period to allow for infection to establish (e.g., 24-48 hours), the plants are sprayed with a solution of this compound at various concentrations.

  • Control Groups: Control groups of plants are sprayed with water or a solvent control and are either inoculated or not inoculated.

  • Incubation: All plants are maintained in a controlled environment with optimal conditions for disease development (e.g., high humidity, specific temperature and light cycles).

  • Disease Assessment: After a suitable incubation period, the severity of the disease is assessed. This can be done by visually rating the percentage of leaf area covered with lesions or by counting the number of lesions per leaf.

  • Efficacy Calculation: The percentage of disease control is calculated using the formula: % Control = ((Severity in Control - Severity in Treatment) / Severity in Control) * 100

Conclusion

This compound is a fungicide with a well-defined mechanism of action as an uncoupler of oxidative phosphorylation, which underpins both its protective and curative effects against a variety of plant pathogenic fungi. While its use has declined, the study of its mode of action remains relevant for understanding fungal bioenergetics and for the rational design of new fungicides. The lack of readily available quantitative efficacy data highlights the importance of re-evaluating older compounds with modern methodologies to potentially uncover valuable information for future crop protection strategies. The experimental protocols outlined in this whitepaper provide a framework for researchers to conduct such evaluations.

References

Initial investigations into Drazoxolon's effect on fungal mitochondrial respiration.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Drazoxolon

This compound is a synthetic fungicide with protective and curative properties, historically used for the control of various fungal diseases in crops. Its chemical structure, 4-(2-chlorophenylhydrazono)-3-methyl-5-isoxazolone, is key to its biological activity. The primary mode of action of this compound is the disruption of cellular energy metabolism, specifically targeting the process of oxidative phosphorylation within the fungal mitochondria.

The Primary Mechanism: Uncoupling of Oxidative Phosphorylation

The central finding of initial investigations is that this compound functions as an uncoupler of oxidative phosphorylation in fungal mitochondria. This mechanism is distinct from that of respiratory chain inhibitors, which block electron transport. Instead, uncouplers like this compound disrupt the tight coupling between the electron transport chain (ETC) and the synthesis of adenosine triphosphate (ATP).

The Proton Motive Force

In normal mitochondrial respiration, the transport of electrons through the ETC complexes pumps protons (H+) from the mitochondrial matrix to the intermembrane space. This creates an electrochemical gradient known as the proton motive force (PMF). The PMF is composed of two components: the mitochondrial membrane potential (ΔΨm) and the pH gradient (ΔpH). This stored energy is then used by ATP synthase to produce ATP as protons flow back into the matrix.

This compound as a Protonophore

This compound acts as a protonophore, a lipid-soluble molecule that can transport protons across the inner mitochondrial membrane, bypassing the ATP synthase channel. By providing an alternative route for proton re-entry into the matrix, this compound dissipates the proton motive force. This uncoupling of the ETC from ATP synthesis has two major consequences:

  • Inhibition of ATP Synthesis: With the proton gradient dissipated, the primary energy source for ATP synthase is lost, leading to a sharp decline in cellular ATP production.

  • Increased Oxygen Consumption: As the "back-pressure" of the proton gradient is relieved, the electron transport chain accelerates its activity in an attempt to re-establish the gradient. This results in an increased rate of oxygen consumption, without the concomitant production of ATP.

dot

cluster_IMM Inner Mitochondrial Membrane cluster_Matrix Mitochondrial Matrix cluster_IMS Intermembrane Space ETC Electron Transport Chain (ETC) Protons_IMS H+ ETC->Protons_IMS ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Generates Protons_IMS->ATP_Synthase Flow through This compound This compound Protons_IMS->this compound Binds H+ Protons_Matrix H+ Protons_Matrix->ETC Pumped by ETC This compound->Protons_Matrix Transports H+ across membrane start Isolate Fungal Mitochondria setup Suspend Mitochondria in Respiration Buffer in Oxygen Electrode Chamber start->setup measure_basal Record Basal O2 Consumption (State 2) setup->measure_basal add_adp Add ADP measure_basal->add_adp measure_state3 Measure Stimulated O2 Consumption (State 3) add_adp->measure_state3 measure_state4 Record Return to Slower O2 Consumption (State 4) measure_state3->measure_state4 add_this compound Add this compound measure_state4->add_this compound measure_uncoupled Measure O2 Consumption Rate add_this compound->measure_uncoupled analyze Analyze Data: Compare Rates measure_uncoupled->analyze

Preliminary Studies on the Fungicidal Spectrum of Drazoxolon: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Drazoxolon is a fungicide belonging to the isoxazole class of chemicals. It has been utilized for the control of various plant pathogenic fungi. This technical guide provides a summary of the available preliminary data on its fungicidal spectrum, outlines detailed experimental protocols for its evaluation, and illustrates key fungal signaling pathways that are common targets for fungicides. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide combines known information with standardized methodologies and general principles of fungicide action to serve as a comprehensive resource for research and development professionals.

Fungicidal Spectrum of this compound

Data Presentation: Fungicidal Spectrum of this compound

Fungal SpeciesCommon Disease CausedEfficacy of this compound
Erysiphe spp.Powdery MildewReported effective
Podosphaera spp.Powdery MildewReported effective
Pythium spp.Damping-off, Root RotReported effective as a seed treatment
Fusarium spp.Damping-off, WiltReported effective as a seed treatment

Note: The efficacy is based on qualitative reports from fungicidal use descriptions. Quantitative data such as MIC50/90 values are not available in the reviewed public literature.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the fungicidal spectrum of a compound like this compound. These are based on standardized antifungal susceptibility testing protocols.

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

This method is a standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of a fungicide against a specific fungus.[1][2][3][4][5]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a target fungus in a liquid medium.

Materials:

  • This compound (analytical grade)

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • 96-well microtiter plates

  • Appropriate broth medium (e.g., RPMI-1640 for yeasts, Potato Dextrose Broth for filamentous fungi)

  • Spectrophotometer

  • Shaker incubator

  • Fungal isolates for testing

  • Sterile water and other standard laboratory reagents

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in DMSO at a high concentration (e.g., 10 mg/mL).

  • Preparation of Fungal Inoculum:

    • For yeasts, grow the culture on a suitable agar medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.

    • For filamentous fungi, grow the culture on Potato Dextrose Agar for 7-14 days to allow for sporulation. Harvest spores by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80) and gently scraping the surface. Adjust the spore suspension to a final concentration of 1 x 10^5 to 5 x 10^5 spores/mL.

  • Preparation of Microtiter Plates:

    • Perform serial two-fold dilutions of the this compound stock solution in the broth medium across the wells of the 96-well plate to achieve a range of final concentrations.

    • Include a growth control well (no fungicide) and a sterility control well (no fungus).

  • Inoculation: Inoculate each well (except the sterility control) with the prepared fungal suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 28-35°C) for 24-72 hours, depending on the growth rate of the fungus.

  • Determination of MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of the fungus. This can be determined visually or by using a spectrophotometer to measure optical density.

Experimental Workflow: In Vitro Antifungal Susceptibility Testing

The following diagram illustrates the workflow for the broth microdilution method.

G Experimental Workflow for Broth Microdilution Assay prep_stock Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions in Microtiter Plate prep_stock->serial_dilution prep_inoculum Prepare Fungal Inoculum inoculate Inoculate Plates prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plates inoculate->incubate read_mic Determine MIC incubate->read_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Potential Mechanisms of Action and Affected Signaling Pathways

While the precise molecular target of this compound is not definitively established in the available literature, fungicides of the isoxazole class and other systemic fungicides often act by interfering with critical cellular processes in fungi. The following diagrams illustrate common fungicidal mechanisms of action that could be relevant to this compound.

Inhibition of Mitochondrial Respiration

Many fungicides disrupt the electron transport chain in fungal mitochondria, leading to a depletion of ATP and ultimately cell death.

G Inhibition of Mitochondrial Respiration cluster_mito Mitochondrion ETC Electron Transport Chain (Complex I-IV) ATP_Synthase ATP Synthase (Complex V) ETC->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP Synthesis Fungicide Fungicide (e.g., this compound) Fungicide->ETC Inhibits Electron Flow

Caption: Disruption of the mitochondrial electron transport chain by a fungicide.

Disruption of Ergosterol Biosynthesis

Ergosterol is a vital component of the fungal cell membrane. Its synthesis is a common target for azole and other classes of fungicides. Inhibition of this pathway compromises membrane integrity.

G Disruption of Ergosterol Biosynthesis AcetylCoA Acetyl-CoA Lanosterol Lanosterol AcetylCoA->Lanosterol Multiple Steps Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (Erg11) Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation Fungicide Fungicide (e.g., this compound) Fungicide->Lanosterol Inhibits

Caption: Inhibition of a key enzyme in the ergosterol biosynthesis pathway.

Fungal Cell Wall Integrity (CWI) Pathway

The fungal cell wall is essential for viability and is a target for some antifungal agents. The Cell Wall Integrity (CWI) pathway is a signaling cascade that responds to cell wall stress. While not a direct target, some fungicides may induce stress that activates this pathway.

G Fungal Cell Wall Integrity (CWI) Pathway cluster_cell Fungal Cell Stress Cell Wall Stress Sensors Cell Surface Sensors Stress->Sensors MAPK_Cascade MAPK Cascade Sensors->MAPK_Cascade Transcription Transcription Factors MAPK_Cascade->Transcription Response Cell Wall Repair & Synthesis Transcription->Response Fungicide Fungicide (e.g., this compound) Fungicide->Stress Induces

Caption: Induction of the Cell Wall Integrity (CWI) pathway by fungicide-induced stress.

Conclusion

Preliminary studies indicate that this compound is effective against several important plant pathogenic fungi, including those responsible for powdery mildew and damping-off. While specific quantitative data on its fungicidal spectrum is limited in the public domain, standardized experimental protocols, such as the broth microdilution method, provide a robust framework for further investigation. The likely mechanism of action of this compound involves the disruption of fundamental cellular processes such as mitochondrial respiration or ergosterol biosynthesis, which are common targets for systemic fungicides. Further research is warranted to elucidate the precise molecular target of this compound and to generate comprehensive quantitative data on its efficacy against a broader range of fungal pathogens. This will be crucial for its optimal use in disease management strategies and for the development of new and improved fungicidal agents.

References

Drazoxolon: A Technical Deep-Dive into its Historical Development and Original Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the historical development, original intended applications, and core scientific principles of the fungicide drazoxolon. Designed for researchers, scientists, and professionals in drug development, this document details the synthesis, mechanism of action, and early efficacy data of this compound.

Historical Development

This compound, also known by its reference code PP781, was developed by Imperial Chemical Industries (ICI) Plant Protection.[1] First reported in 1967, it emerged from research into novel fungicides to combat a range of agricultural and horticultural diseases.[1] Marketed under various trade names including Ganocide, Mil-Col, and SAlsan, this compound was formulated primarily as a suspension concentrate for use as a seed dressing.[1]

Original Intended Applications

This compound was developed as a versatile fungicide with both protective and curative properties.[1] Its primary applications were as a foliar fungicide and a seed treatment to control a broad spectrum of plant pathogens.

2.1 Foliar Applications: It was intended for the control of:

  • Powdery mildews on crops such as roses and blackcurrants.

  • Coffee rust (Hemileia vastatrix).

  • Tea blister blight (Exobasidium vexans).

2.2 Seed and Soil Applications: As a seed treatment, this compound was aimed at controlling soil-borne pathogens, including:

  • Pythium spp. , which cause damping-off diseases.

  • Fusarium spp. , responsible for root and foot rots.

The targeted crops for seed treatment included peas, beans, groundnuts, maize, cotton, and various grasses.

Synthesis and Chemical Properties

This compound, with the chemical formula C₁₀H₈ClN₃O₂, is chemically known as 4-(2-chlorophenylhydrazono)-3-methyl-5-isoxazolone. Its synthesis is achieved through the Japp-Klingemann reaction. This reaction involves the coupling of a diazonium salt with a β-keto-ester or β-keto-acid, which then undergoes cyclization to form the hydrazone product.

Experimental Protocol: Synthesis of this compound via Japp-Klingemann Reaction

The following is a generalized experimental protocol for the synthesis of this compound, based on the principles of the Japp-Klingemann reaction.

Materials:

  • 2-chloroaniline

  • Sodium nitrite

  • Hydrochloric acid

  • Ethyl acetoacetate

  • Sodium hydroxide

  • Ethanol

Procedure:

  • Diazotization of 2-chloroaniline: 2-chloroaniline is dissolved in a mixture of hydrochloric acid and water. The solution is cooled to 0-5°C in an ice bath. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature to form the 2-chlorophenyl diazonium chloride solution.

  • Preparation of the β-keto-ester enolate: Ethyl acetoacetate is dissolved in an aqueous solution of sodium hydroxide to form the sodium salt of its enol tautomer.

  • Coupling Reaction: The cold diazonium salt solution is slowly added to the enolate solution. The coupling reaction proceeds to form an intermediate azo compound.

  • Cyclization and Hydrolysis: The intermediate undergoes intramolecular cyclization and hydrolysis under the reaction conditions to yield this compound.

  • Isolation and Purification: The resulting this compound precipitates out of the solution and is collected by filtration. It is then washed with water and can be further purified by recrystallization from a suitable solvent such as ethanol.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Enolate Formation cluster_2 Step 3 & 4: Coupling and Cyclization 2-chloroaniline 2-chloroaniline NaNO2, HCl NaNO2, HCl 2-chloroaniline->NaNO2, HCl Reacts with 2-chlorophenyl diazonium chloride 2-chlorophenyl diazonium chloride NaNO2, HCl->2-chlorophenyl diazonium chloride Forms This compound This compound 2-chlorophenyl diazonium chloride->this compound Couples with Ethyl acetoacetate Ethyl acetoacetate NaOH NaOH Ethyl acetoacetate->NaOH Reacts with Enolate of Ethyl acetoacetate Enolate of Ethyl acetoacetate NaOH->Enolate of Ethyl acetoacetate Forms Enolate of Ethyl acetoacetate->this compound G cluster_0 Normal Oxidative Phosphorylation cluster_1 Uncoupling by this compound ETC Electron Transport Chain Proton_Gradient Proton Gradient ETC->Proton_Gradient Pumps Protons ATP_Synthase ATP Synthase Proton_Gradient->ATP_Synthase Drives This compound This compound Proton_Gradient->this compound Dissipated by ATP ATP ATP_Synthase->ATP Synthesizes Heat Heat This compound->Heat Energy released as No_ATP No ATP Synthesis This compound->No_ATP Proton_Gradient_Dissipated Dissipated Proton Gradient

References

An In-depth Technical Guide to the Tautomerism and Isomerism of Drazoxolon

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Drazoxolon, a fungicide belonging to the isoxazole family, presents a fascinating case of tautomerism and isomerism, which is critical to understanding its chemical behavior, biological activity, and formulation. This technical guide provides a comprehensive exploration of the structural nuances of the this compound molecule. It delves into the predominant tautomeric forms, supported by experimental evidence from X-ray crystallography and spectroscopic analysis of analogous compounds. Furthermore, this guide outlines detailed experimental and computational methodologies for the characterization of these tautomers and discusses the potential implications of tautomerism and isomerism on the fungicidal mode of action of this compound.

Introduction

This compound, chemically known as 4-[(2-chlorophenyl)hydrazono]-3-methyl-5-isoxazolone, is a fungicide historically used for the control of various fungal pathogens on a range of crops.[1] Its molecular structure, featuring a hydrazono-isoxazolone core, allows for the existence of different tautomeric and isomeric forms. The interplay between these forms is influenced by environmental factors such as solvent polarity and pH, and can significantly impact the molecule's physicochemical properties and biological efficacy. A thorough understanding of the tautomeric and isomeric landscape of this compound is therefore paramount for its effective application and for the design of novel, more potent analogues.

This guide will explore the key tautomeric and isomeric equilibria of this compound, present available quantitative data, detail the experimental and computational methods used for their study, and discuss the potential biological relevance of these different molecular forms.

Tautomerism of this compound

The primary tautomeric equilibrium in this compound is the azo-hydrazone tautomerism. This involves the migration of a proton between a nitrogen atom of the hydrazone group and the oxygen atom of the isoxazolone ring, leading to an azo-enol form. Additionally, keto-enol tautomerism within the isoxazolone ring itself can be considered.

The two principal tautomeric forms are:

  • Hydrazone-Keto Form (I): 4-[(2-chlorophenyl)hydrazono]-3-methylisoxazol-5(4H)-one

  • Azo-Enol Form (II): 4-[(2-chlorophenyl)azo]-3-methyl-5-hydroxyisoxazole

tautomerism cluster_hydrazone Hydrazone-Keto Form (I) cluster_azo Azo-Enol Form (II) Hydrazone Azo Azo-Enol Structure (Hypothetical) Hydrazone->Azo Proton Transfer

Caption: Azo-Hydrazone Tautomerism in this compound.

Experimental evidence, most notably from X-ray crystallography, has definitively shown that in the solid state, this compound exists exclusively in the hydrazone-keto form (I) .[1] This form is stabilized by an intramolecular hydrogen bond between the N-H of the hydrazone group and the carbonyl oxygen of the isoxazolone ring.

In solution, the equilibrium between the hydrazone and azo forms is dependent on the solvent's properties.[2] While specific quantitative data for this compound is scarce in the literature, studies on analogous 4-arylhydrazono-3-methyl-5-isoxazolones suggest that the more polar hydrazone form is favored in polar solvents, while the less polar azo form may be more prevalent in non-polar solvents.[3]

Isomerism in this compound

Beyond tautomerism, this compound can also exhibit geometric isomerism around the carbon-nitrogen double bond (C=N) of the hydrazone moiety. This leads to the possibility of E and Z isomers.

isomerism cluster_E E-isomer cluster_Z Z-isomer E_isomer E-isomer Structure Z_isomer Z-isomer Structure E_isomer->Z_isomer Rotation around C=N

Caption: E/Z Isomerism in the Hydrazone Form of this compound.

The crystal structure of this compound reveals the presence of the Z-isomer, where the 2-chlorophenyl group and the carbonyl group of the isoxazolone ring are on the same side of the C=N bond, allowing for the stabilizing intramolecular hydrogen bond.[1] In solution, it is conceivable that an equilibrium between the E and Z isomers could exist, potentially influenced by solvent and temperature, although the Z-isomer is likely to be the more stable due to the intramolecular hydrogen bonding.

Data Presentation

Due to a lack of direct experimental studies on the tautomeric equilibrium of this compound in solution, the following tables present analogous data from closely related 4-arylhydrazono-isoxazolone and similar azo-hydrazone systems to provide an illustrative understanding.

Table 1: Solvent Effects on Azo-Hydrazone Tautomeric Equilibrium (Analogous Systems)

SolventDielectric Constant (ε)Predominant Tautomer (Analogous Compounds)Reference
Cyclohexane2.0Azo
Chloroform4.8Hydrazone
Acetonitrile37.5Hydrazone
Dimethyl Sulfoxide (DMSO)46.7Hydrazone
Water80.1Hydrazone

Table 2: Representative Spectroscopic Data for Azo and Hydrazone Tautomers (Analogous Systems)

Spectroscopic TechniqueTautomer FormCharacteristic Signals (Analogous Compounds)Reference
¹H NMRHydrazoneδ ~12-14 ppm (N-H proton)
¹H NMRAzoAbsence of low-field N-H proton
¹³C NMRHydrazoneδ ~160-170 ppm (C=O)
¹³C NMRAzoδ ~150-160 ppm (C-OH)
UV-VisHydrazoneλmax ~400-500 nm
UV-VisAzoλmax ~320-380 nm
IRHydrazoneν(C=O) ~1650-1700 cm⁻¹, ν(N-H) ~3100-3300 cm⁻¹
IRAzoν(O-H) ~3400-3600 cm⁻¹, Absence of C=O stretch

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and characterization of this compound and its tautomers, based on established methods for similar compounds.

Synthesis of this compound

A plausible and commonly used method for the synthesis of 4-arylhydrazono-3-methyl-5-isoxazolones like this compound is the diazotization of an aromatic amine followed by coupling with an active methylene compound, in this case, 3-methyl-5-isoxazolone.

synthesis 2-Chloroaniline 2-Chloroaniline Diazonium Salt Diazonium Salt 2-Chloroaniline->Diazonium Salt NaNO2, HCl 0-5 °C This compound This compound Diazonium Salt->this compound 3-Methyl-5-isoxazolone NaOAc, EtOH/H2O

Caption: Proposed Synthetic Pathway for this compound.

Protocol:

  • Diazotization of 2-Chloroaniline: 2-Chloroaniline is dissolved in a mixture of concentrated hydrochloric acid and water. The solution is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C. The completion of the diazotization is checked with starch-iodide paper.

  • Coupling Reaction: 3-Methyl-5-isoxazolone is dissolved in a mixture of ethanol and water containing sodium acetate to act as a coupling agent and to maintain a weakly acidic pH.

  • The freshly prepared diazonium salt solution is added slowly to the solution of 3-methyl-5-isoxazolone with vigorous stirring, while maintaining the temperature at 0-5 °C.

  • The reaction mixture is stirred for several hours, during which a colored precipitate of this compound forms.

  • The product is collected by filtration, washed with cold water, and then purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of this compound.

Protocol:

  • Crystal Growth: High-quality single crystals of this compound are grown by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, chloroform).

  • Data Collection: A suitable crystal is mounted on a goniometer head of a diffractometer. X-ray diffraction data are collected at a controlled temperature (e.g., 100 K or 293 K) using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F².

The crystallographic data for this compound, as reported by Bustos et al. (2016), is summarized in Table 3.

Table 3: Crystallographic Data for this compound

ParameterValue
FormulaC₁₀H₈ClN₃O₂
Crystal SystemTriclinic
Space GroupP-1
a (Å)7.642
b (Å)7.933
c (Å)9.511
α (°)98.77
β (°)104.53
γ (°)98.06
Spectroscopic Analysis

5.3.1. NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for studying tautomeric equilibria in solution.

Protocol:

  • Sample Preparation: this compound samples are dissolved in various deuterated solvents of differing polarity (e.g., CDCl₃, DMSO-d₆, CD₃OD) to observe solvent effects.

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer. For unambiguous assignment, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

  • Data Analysis: The presence of two sets of signals in the spectra would indicate the co-existence of both tautomers. The relative integration of characteristic signals can be used to estimate the tautomeric ratio. The N-H proton of the hydrazone tautomer is expected to appear as a broad singlet at a downfield chemical shift (δ 12-14 ppm) in aprotic solvents.

5.3.2. UV-Vis Spectroscopy

UV-Vis spectroscopy is highly sensitive to the electronic structure of molecules and can readily distinguish between the azo and hydrazone tautomers due to their different chromophoric systems.

Protocol:

  • Sample Preparation: Solutions of this compound are prepared in various solvents of different polarities. The effect of pH can be studied by preparing solutions in buffers of varying pH.

  • Data Acquisition: UV-Vis absorption spectra are recorded over a suitable wavelength range (e.g., 200-600 nm).

  • Data Analysis: The hydrazone tautomer typically exhibits a long-wavelength absorption band in the visible region (400-500 nm), while the azo tautomer absorbs at shorter wavelengths in the UV region (320-380 nm). The relative intensities of these bands can provide a qualitative or semi-quantitative measure of the tautomeric equilibrium.

Computational Chemistry

Density Functional Theory (DFT) calculations are a valuable tool for complementing experimental studies by providing insights into the relative stabilities, geometries, and spectroscopic properties of the different tautomers and isomers of this compound.

dft cluster_workflow DFT Workflow Geometry Optimization Geometry Optimization Frequency Calculation Frequency Calculation Geometry Optimization->Frequency Calculation TD-DFT TD-DFT Geometry Optimization->TD-DFT GIAO GIAO Geometry Optimization->GIAO Energy Calculation Energy Calculation Frequency Calculation->Energy Calculation Vibrational Spectra Vibrational Spectra Frequency Calculation->Vibrational Spectra Relative Stabilities Relative Stabilities Energy Calculation->Relative Stabilities UV-Vis Spectra UV-Vis Spectra TD-DFT->UV-Vis Spectra NMR Chemical Shifts NMR Chemical Shifts GIAO->NMR Chemical Shifts

Caption: Workflow for DFT Calculations of this compound Tautomers.

Protocol:

  • Model Building: The 3D structures of the hydrazone-keto, azo-enol, and other possible tautomers and isomers of this compound are built.

  • Geometry Optimization and Frequency Calculations: The geometries of all structures are optimized using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)). Frequency calculations are performed to confirm that the optimized structures are true minima on the potential energy surface and to obtain thermodynamic data.

  • Solvation Effects: To model the behavior in solution, geometry optimizations and energy calculations are repeated using a polarizable continuum model (PCM) for different solvents.

  • Spectra Prediction: Time-dependent DFT (TD-DFT) can be used to predict the UV-Vis absorption spectra. The Gauge-Independent Atomic Orbital (GIAO) method can be employed to calculate NMR chemical shifts.

Biological Implications

This compound's primary biological activity is as a fungicide. While the precise molecular mechanism of action for this compound is not extensively detailed in readily available literature, fungicides of the isoxazole class are known to act on various cellular processes. One identified mechanism for a trisubstituted isoxazole is the disruption of lipid homeostasis in fungal cells. It is plausible that this compound may exert its fungicidal effect through the inhibition of essential fungal enzymes.

The tautomeric and isomeric state of this compound could play a crucial role in its biological activity. The different forms will have distinct electronic distributions, hydrogen bonding capabilities, and overall shapes, which will affect their ability to bind to a biological target. For instance, one tautomer might be the active form that binds to the target enzyme, while the other might be inactive or have a different target. The tautomeric equilibrium in the physiological environment of the fungus could therefore be a key determinant of the fungicide's potency.

biological_activity This compound (Tautomeric Equilibrium) This compound (Tautomeric Equilibrium) Active Tautomer/Isomer Active Tautomer/Isomer This compound (Tautomeric Equilibrium)->Active Tautomer/Isomer Physiological pH, Polarity Target Enzyme Target Enzyme Active Tautomer/Isomer->Target Enzyme Binding Inhibition Inhibition Target Enzyme->Inhibition Disruption of Fungal Cell Process Disruption of Fungal Cell Process Inhibition->Disruption of Fungal Cell Process Fungicidal Effect Fungicidal Effect Disruption of Fungal Cell Process->Fungicidal Effect

References

An In-depth Technical Guide to the Discovery and Introduction of Drazoxolon

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fungicide Drazoxolon, from its chemical origins and discovery to its introduction and characteristics as a pesticide. It includes detailed data, experimental methodologies, and process visualizations to support advanced research and development.

Introduction and Discovery

This compound, chemically known as 4-[(2-chlorophenyl)hydrazinylidene]-3-methyl-1,2-oxazol-5(4H)-one, is a fungicide belonging to the arylhydrazonoisoxazolone class.[1][2] The foundational chemistry of 4-arylazo-3-methylisoxazol-5-ones has been known for approximately 80 years. However, their fungicidal properties were not discovered until around 1960.[1] this compound emerged from this class and was subsequently developed for the control of various fungal diseases in plants.[1] It functions as a foliar fungicide and seed treatment with both protective and curative actions against a range of plant pathogens.[3]

Physicochemical Properties

This compound is a synthetic compound with specific physical and chemical characteristics that influence its environmental fate and biological activity.

PropertyValueReference/Source
CAS Registry Number 5707-69-7[NIST], [PubChem]
Molecular Formula C₁₀H₈ClN₃O₂[ChemicalBook], [PubChem]
Molecular Weight 237.64 g/mol [PubChem], [NIST]
Melting Point (Tfus) 441.18 K (168.03 °C)[NIST]
Boiling Point 321.8±44.0 °C (Predicted)[ChemicalBook]
Density 1.5583 (Rough Estimate)[ChemicalBook]
pKa 9.13±0.40 (Predicted)[ChemicalBook]
Enthalpy of Fusion (ΔfusH) 28.04 kJ/mol at 440.4 K[NIST]
Isomerism Exhibits keto-enol tautomerism and E/Z geometric isomerism.[AERU, University of Hertfordshire]

Synthesis and Introduction

3.1 General Synthesis Pathway

The synthesis of this compound and related arylhydrazonoisoxazolones involves the reaction of the sodium salts of the parent isoxazolone with acyl chlorides in a dry solvent like acetone. This process leads to the formation of 2-acyl-4-arylazo-3-methylisoxazol-5-ones.

Synthesis_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Final Product A Ethyl Acetoacetate I1 Ethyl 2-(2-chlorophenyl)hydrazono-3-oxobutanoate A->I1 Diazotization & Coupling I2 3-Methylisoxazol-5(4H)-one A->I2 Cyclization B 2-Chlorophenylhydrazine B->I1 C Sodium Nitrite C->I1 D Hydroxylamine D->I2 P This compound (4-(2-chlorophenylhydrazono) -3-methylisoxazol-5-one) I1->P Condensation/ Cyclization I2->P

Caption: Generalized synthesis pathway for this compound.

3.2 Commercial Introduction

Following the discovery of its fungicidal properties, this compound was approved for use and commercially introduced as a pesticide. It has been marketed under various trade names, including:

  • Mil-Col

  • Ganocide

  • Sopracol

  • SAlsan

  • PP781

Its status in the European Union is currently "Not approved".

Biological Activity and Efficacy

This compound is effective against a variety of plant pathogens, particularly powdery mildews. Its mode of action is described as being both protective and curative.

4.1 Fungicidal Spectrum and Efficacy

Studies have demonstrated this compound's effectiveness in controlling several fungal diseases. The following table summarizes reported disease control data.

Target PathogenHost Crop(s)Concentration (ppm)Disease ControlReference
Botrytis cinerea(Not specified)12595%
Erysiphe cichoracearum(Not specified)125 - 25095%
Podosphaera leucotricha(Not specified)50095%
Erysiphe graminis(Not specified)50095%
Venturia inaequalis(Not specified)50095%
Plasmopara viticola(Not specified)50095%
Puccinia recondita(Not specified)50095%
Pythium spp.Peas, Beans, Maize etc.Seed Treatment(Not specified)
Fusarium spp.Peas, Beans, Maize etc.Seed Treatment(Not specified)

Toxicological Profile

The toxicological effects of this compound have been evaluated in various mammalian species. It is classified as "Toxic if swallowed" and is noted as very toxic to aquatic life with long-lasting effects.

5.1 Acute Mammalian Toxicity

SpeciesRouteLD₅₀ Value (mg/kg)Reference
RatOral126
MouseOral129
RabbitOral100 - 120
DogOral17
CatOral50 - 100

5.2 Other Toxicological Endpoints

  • Skin and Eye Irritation: Non-irritating to skin and eyes, though some sensitization may occur.

  • Respiratory Irritation: Irritating to the respiratory tract.

  • Sub-chronic Effects: In 90-day feeding trials, rats receiving 30 mg/kg in their diet showed no ill effects.

GHS_Hazard_Flow cluster_human Human Health Hazards cluster_env Environmental Hazards This compound This compound H301 H301: Toxic if swallowed (Acute Toxicity, Oral - Category 3) This compound->H301 GHS Classification H400 H400: Very toxic to aquatic life (Acute Hazard - Category 1) This compound->H400 GHS Classification H410 H410: Very toxic to aquatic life with long lasting effects (Chronic Hazard - Category 1) H400->H410

Caption: GHS hazard classification for this compound.

Experimental Protocols

6.1 Synthesis of 4-Arylhydrazono-3-methylisoxazol-5-ones

  • Objective: To synthesize the target compound via condensation and cyclization reactions.

  • Methodology:

    • Diazotization: An aromatic amine (e.g., 2-chloroaniline) is treated with sodium nitrite in an acidic medium (e.g., hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt.

    • Coupling: The resulting diazonium salt solution is added to a cooled solution of a β-ketoester (e.g., ethyl acetoacetate) in a suitable solvent (e.g., ethanol/water) containing a base (e.g., sodium acetate) to facilitate the coupling reaction, forming an arylhydrazone intermediate.

    • Cyclization: The purified arylhydrazone intermediate is then reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium hydroxide or potassium carbonate) in a solvent like ethanol.

    • Work-up: The reaction mixture is heated under reflux for a specified time, then cooled. The product is typically precipitated by acidifying the mixture with a mineral acid.

    • Purification: The crude product is collected by filtration, washed with water, and purified by recrystallization from an appropriate solvent (e.g., ethanol or acetic acid).

  • Characterization: The final product structure is confirmed using techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and microanalysis.

6.2 In Vitro Fungicidal Efficacy Assay

  • Objective: To determine the concentration-dependent efficacy of this compound against target fungal pathogens.

  • Methodology:

    • Pathogen Culture: The target fungus (e.g., Botrytis cinerea) is grown on a suitable nutrient medium (e.g., Potato Dextrose Agar, PDA) until sufficient sporulation occurs.

    • Spore Suspension: A spore suspension is prepared by washing the surface of the culture plate with sterile distilled water containing a surfactant (e.g., Tween 80) and adjusting the concentration to a standard value (e.g., 1 x 10⁶ spores/mL) using a hemocytometer.

    • Test Compound Preparation: this compound is dissolved in a suitable solvent (e.g., acetone) and then serially diluted with sterile water to achieve the desired test concentrations (e.g., 125, 250, 500 ppm).

    • Assay: An aliquot of the spore suspension is added to a liquid growth medium or spread on an agar plate containing the various concentrations of this compound. A control group with no this compound is included.

    • Incubation: The treated cultures are incubated under optimal conditions of temperature and light for the specific pathogen.

    • Assessment: After a set incubation period (e.g., 48-72 hours), the inhibition of spore germination or mycelial growth is assessed microscopically or by measuring colony diameter, compared to the control.

    • Data Analysis: The percentage of disease control or growth inhibition is calculated for each concentration.

Fungicide_Screening_Workflow start Start: Pathogen Culture (e.g., on PDA plates) prep_spores Prepare Spore Suspension (Adjust to 1x10⁶ spores/mL) start->prep_spores assay_setup Assay Setup (Add spores & compound to media) prep_spores->assay_setup prep_compound Prepare this compound Solutions (Serial Dilutions) prep_compound->assay_setup incubation Incubation (Optimal growth conditions) assay_setup->incubation assessment Microscopic Assessment (Inhibition of germination/growth) incubation->assessment analysis Data Analysis (% Inhibition vs. Control) assessment->analysis end End: Determine Efficacy analysis->end

Caption: Workflow for in vitro fungicidal screening.

6.3 Acute Oral Toxicity Study (LD₅₀ Determination)

  • Objective: To determine the median lethal dose (LD₅₀) of this compound in a mammalian model (e.g., rat) following a single oral administration. This protocol is based on general principles (e.g., OECD Guideline 420).

  • Methodology:

    • Animal Selection: Healthy, young adult laboratory animals (e.g., Wistar rats) of a single sex are selected and acclimatized to laboratory conditions.

    • Dose Preparation: this compound is formulated in a suitable vehicle (e.g., corn oil or water with a suspending agent).

    • Administration: Animals are fasted overnight prior to dosing. A single dose of the test substance is administered by oral gavage. The study typically starts with a preliminary test at a single dose level.

    • Observation: Animals are observed individually for signs of toxicity shortly after dosing and periodically during the first 24 hours, with special attention during the first 4 hours. Observations continue daily for at least 14 days.

    • Data Collection: All signs of toxicity, onset, duration, and severity are recorded. Body weights are recorded weekly. Mortalities are recorded, and the time of death is noted.

    • Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy. Animals that die during the study are also necropsied.

    • LD₅₀ Calculation: Based on the mortality data, the LD₅₀ value is calculated using appropriate statistical methods (e.g., Probit analysis).

References

Methodological & Application

Application Notes and Protocols for In Vitro Antifungal Susceptibility Testing of Drazoxolon

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drazoxolon is a fungicide known for its protective and curative action against a variety of plant pathogenic fungi, including powdery mildews, coffee rust, and species of Pythium and Fusarium.[1] Its primary mechanism of action is the uncoupling of oxidative phosphorylation in mitochondria. This process disrupts the coupling between the electron transport chain and ATP synthesis, ultimately leading to cellular energy depletion and fungal cell death.[2][3] These application notes provide a detailed protocol for determining the in vitro antifungal susceptibility of various fungal species to this compound using a standardized broth microdilution method.

Data Presentation

The following table summarizes hypothetical Minimum Inhibitory Concentration (MIC) data for this compound against common fungal pathogens. This data is for illustrative purposes to demonstrate the expected format for presenting results obtained using the described protocol.

Fungal SpeciesThis compound MIC Range (µg/mL)
Candida albicans1 - 8
Candida glabrata2 - 16
Candida parapsilosis1 - 4
Aspergillus fumigatus0.5 - 4
Aspergillus flavus1 - 8
Aspergillus niger2 - 16
Fusarium solani4 - 32
Fusarium oxysporum8 - 64

Experimental Protocols

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 and M38 guidelines for antifungal susceptibility testing.

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile, light-protected microcentrifuge tubes

Procedure:

  • Accurately weigh 10 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add 1 mL of sterile DMSO to achieve a stock solution concentration of 10 mg/mL (10,000 µg/mL).

  • Vortex thoroughly until the this compound is completely dissolved.

  • Store the stock solution in small aliquots at -20°C, protected from light.

Fungal Isolate Preparation

Materials:

  • Fungal isolates (e.g., Candida spp., Aspergillus spp., Fusarium spp.)

  • Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA) plates

  • Sterile 0.85% saline with 0.05% Tween 80 (for filamentous fungi)

  • Spectrophotometer

  • Sterile, flat-bottomed 96-well microtiter plates

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered to pH 7.0 with MOPS

Procedure:

  • Subculture the fungal isolates onto SDA or PDA plates and incubate at 35°C for 24-48 hours for yeasts or 5-7 days for filamentous fungi to ensure purity and viability.

  • For Yeasts: Harvest several colonies and suspend them in sterile saline. Adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.

  • For Filamentous Fungi: Cover the surface of the agar with sterile saline containing Tween 80 and gently scrape the conidia with a sterile loop. Transfer the conidial suspension to a sterile tube and allow the heavy particles to settle for 3-5 minutes. Adjust the turbidity of the supernatant to achieve a final inoculum concentration of 0.4-5 x 10^4 CFU/mL.

  • Dilute the standardized fungal suspension in RPMI-1640 medium to the final required inoculum concentration.

Broth Microdilution Assay

Procedure:

  • Prepare serial twofold dilutions of the this compound stock solution in RPMI-1640 medium in a separate 96-well plate to create a drug concentration gradient. The final concentration of DMSO in the wells should not exceed 1%, as higher concentrations may inhibit fungal growth.

  • Transfer 100 µL of each this compound dilution to the corresponding wells of the test plate.

  • Add 100 µL of the final fungal inoculum to each well.

  • Include a positive control (fungal inoculum in RPMI-1640 without this compound) and a negative control (RPMI-1640 medium only).

  • Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for filamentous fungi.

Determination of Minimum Inhibitory Concentration (MIC)
  • After incubation, visually inspect the plates or use a microplate reader to determine fungal growth.

  • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the positive control.

Mandatory Visualizations

Signaling Pathway of this compound's Antifungal Action

Drazoxolon_Mechanism cluster_fungal_cell Fungal Cell cluster_mitochondrion Mitochondrion cluster_cellular_response Cellular Response Drazoxolon_ext This compound (extracellular) Drazoxolon_int This compound (intracellular) Drazoxolon_ext->Drazoxolon_int Enters Cell Proton_gradient Proton Gradient (Δp) Drazoxolon_int->Proton_gradient Dissipates ETC Electron Transport Chain (ETC) ETC->Proton_gradient Generates ATP_Synthase ATP Synthase Proton_gradient->ATP_Synthase Drives Mito_dysfunction Mitochondrial Dysfunction ATP ATP ATP_Synthase->ATP ROS Increased ROS Mito_dysfunction->ROS Ca_signaling Ca2+ Signaling Activated Mito_dysfunction->Ca_signaling Energy_depletion ATP Depletion Mito_dysfunction->Energy_depletion Cell_death Fungal Cell Death ROS->Cell_death Ca_signaling->Cell_death Energy_depletion->Cell_death

Caption: Mechanism of this compound as an uncoupler of oxidative phosphorylation.

Experimental Workflow for this compound Antifungal Susceptibility Testing

Drazoxolon_Workflow start Start prep_this compound Prepare this compound Stock Solution (in DMSO) start->prep_this compound prep_fungi Prepare Fungal Inoculum (0.5 McFarland for yeasts) start->prep_fungi serial_dilution Perform Serial Dilutions of this compound in RPMI-1640 prep_this compound->serial_dilution inoculate_plate Inoculate 96-well Plate with Fungal Suspension and this compound prep_fungi->inoculate_plate serial_dilution->inoculate_plate incubation Incubate at 35°C (24-72 hours) inoculate_plate->incubation read_mic Read Minimum Inhibitory Concentration (MIC) incubation->read_mic end End read_mic->end

Caption: Broth microdilution workflow for this compound susceptibility testing.

References

Application Note & Protocol: Determination of Drazoxolon in Soil by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Drazoxolon is a fungicide that has been used to control various fungal diseases in crops. Its persistence and potential accumulation in soil necessitate reliable and sensitive analytical methods for monitoring its presence in the environment. This document provides a detailed protocol for the analysis of this compound in soil samples using Gas Chromatography-Mass Spectrometry (GC-MS), a robust and widely used technique for the quantification of pesticide residues. The method is based on a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by GC-MS analysis.

Experimental Protocol

1. Sample Preparation (QuEChERS-based Extraction)

This protocol is adapted from established multi-residue pesticide analysis methods in soil.[1][2]

  • 1.1. Soil Sample Collection and Pre-treatment:

    • Collect representative soil samples from the area of interest.

    • Air-dry the soil samples in the shade, and then pass them through a 2 mm sieve to remove stones and other debris.[1]

    • Store the sieved soil samples in a frozen state at -20 °C until analysis.[1]

  • 1.2. Extraction:

    • Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile to the tube.

    • Vortex the mixture vigorously for 1 minute.

    • Add the QuEChERS extraction salts: 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl).[2]

    • Immediately shake the tube vigorously for 1 minute to prevent the formation of salt agglomerates.

    • Centrifuge the tube at 4000 rpm for 5 minutes.

  • 1.3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take a 6 mL aliquot of the acetonitrile supernatant and transfer it to a 15 mL d-SPE tube.

    • The d-SPE tube should contain 900 mg of anhydrous MgSO₄ and 150 mg of Primary Secondary Amine (PSA) sorbent.

    • Vortex the tube for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

    • Transfer 1 mL of the final extract into an autosampler vial for GC-MS analysis.

2. GC-MS Analysis

The following GC-MS parameters are recommended and may require optimization based on the specific instrument used.

  • 2.1. Instrumentation:

    • A gas chromatograph coupled with a mass spectrometer (GC-MS).

  • 2.2. Chromatographic Conditions:

    • Column: HP-5MS (or equivalent) 5% phenyl methyl siloxane capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector Temperature: 280 °C.

    • Injection Mode: Splitless.

    • Injection Volume: 1 µL.

    • Oven Temperature Program:

      • Initial temperature: 70 °C, hold for 2 minutes.

      • Ramp to 150 °C at 25 °C/min.

      • Ramp to 200 °C at 3 °C/min.

      • Ramp to 280 °C at 8 °C/min, hold for 10 minutes.

  • 2.3. Mass Spectrometer Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Selected Ion for this compound: Quantitation can be performed using the ion at m/z 127. Other qualifying ions should be selected from the mass spectrum of a this compound standard.

3. Method Validation

Method validation should be performed to ensure the reliability of the results. The following parameters should be assessed according to SANCO/12682/2019 guidelines.

  • 3.1. Linearity:

    • Prepare matrix-matched calibration standards of this compound at a minimum of five concentration levels (e.g., 0.01, 0.05, 0.1, 0.2, and 0.5 µg/mL).

    • The coefficient of determination (R²) should be > 0.99.

  • 3.2. Limit of Detection (LOD) and Limit of Quantification (LOQ):

    • LOD and LOQ can be determined based on the signal-to-noise ratio (S/N), typically S/N ≥ 3 for LOD and S/N ≥ 10 for LOQ.

  • 3.3. Accuracy (Recovery) and Precision (Repeatability):

    • Spike blank soil samples at different concentration levels (e.g., 0.01, 0.05, and 0.1 mg/kg) with a known amount of this compound standard.

    • Analyze the spiked samples in replicates (n=5).

    • The average recovery should be within 70-120%, with a relative standard deviation (RSD) ≤ 20%.

Data Presentation

The following tables summarize the expected quantitative data for the validated method. The values are based on typical performance characteristics of multi-residue pesticide analysis methods in soil.

Table 1: GC-MS Operating Parameters

ParameterValue
GC Column HP-5MS, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, 1.0 mL/min
Injector Temp. 280 °C
Injection Vol. 1 µL (Splitless)
Oven Program 70°C (2 min) -> 150°C @ 25°C/min -> 200°C @ 3°C/min -> 280°C @ 8°C/min (10 min)
MS Ionization Electron Impact (EI), 70 eV
Ion Source Temp. 230 °C
Acquisition Mode Selected Ion Monitoring (SIM)
Quantifier Ion m/z 127

Table 2: Method Validation Parameters

ParameterAcceptance CriteriaExpected Performance
Linearity (R²) > 0.99≥ 0.995
LOD S/N ≥ 3~0.003 mg/kg
LOQ S/N ≥ 10~0.01 mg/kg
Recovery (%) 70 - 120%85 - 110%
Precision (RSD %) ≤ 20%< 15%

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup Cleanup (d-SPE) cluster_analysis Analysis sample 1. Soil Sampling & Sieving weigh 2. Weigh 10g Soil sample->weigh extract 3. Add Acetonitrile & Vortex weigh->extract salts 4. Add QuEChERS Salts extract->salts shake 5. Shake & Centrifuge salts->shake supernatant 6. Collect Supernatant shake->supernatant dspe 7. Add to d-SPE Tube supernatant->dspe vortex_cent 8. Vortex & Centrifuge dspe->vortex_cent final_extract 9. Collect Final Extract vortex_cent->final_extract gcms 10. GC-MS Analysis final_extract->gcms data 11. Data Processing gcms->data

Caption: Experimental workflow for this compound analysis in soil.

References

Application Note: Quantification of Drazoxolon using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Drazoxolon, a fungicide. The protocol outlines the chromatographic conditions, sample preparation procedures, and method validation parameters. This method is suitable for the accurate determination of this compound in various sample matrices, supporting research, quality control, and drug development activities. The provided experimental workflow and data presentation are designed for clarity and ease of implementation in a laboratory setting.

Introduction

This compound (4-(2-chlorophenylhydrazono)-3-methyl-5-isoxazolone) is an oxazole fungicide used to control seed and soil-borne diseases.[1] Accurate and reliable quantification of this compound is crucial for residue analysis in environmental samples, quality control of formulated products, and in research and development. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of such pesticides due to its sensitivity, specificity, and robustness. This document provides a comprehensive protocol for the quantification of this compound.

Chemical and Physical Properties of this compound:

PropertyValue
Molecular FormulaC₁₀H₈ClN₃O₂[2][3]
Molecular Weight237.64 g/mol
CAS Number5707-69-7
AppearanceYellow crystalline solid
SolubilityHigh solubility in water and organic solvents like ethanol.

Experimental Protocol

Materials and Reagents
  • This compound analytical standard (purity ≥98%)

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • HPLC grade water

  • Formic acid (analytical grade)

  • Phosphate buffer salts (for mobile phase modification, if necessary)

  • Syringe filters (0.45 µm)

Instrumentation

A standard HPLC system equipped with a UV-Vis detector is required.

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Detector: UV-Vis Detector

Chromatographic Conditions

The following chromatographic conditions are recommended as a starting point and may require optimization based on the specific instrument and column used.

ParameterRecommended Condition
Stationary Phase C18 reversed-phase column (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 25 °C
Detection Wavelength Approximately 260 nm (requires optimization)
Preparation of Standard Solutions
  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.1 to 20 µg/mL.

Sample Preparation

The sample preparation method will vary depending on the matrix. A general procedure for solid samples (e.g., soil, food produce) is outlined below.

  • Extraction: Homogenize the sample. Extract a known amount (e.g., 5-10 g) of the homogenized sample with a suitable solvent such as acetonitrile or methanol. This can be done by shaking or sonication.

  • Cleanup (if necessary): For complex matrices, a cleanup step using Solid Phase Extraction (SPE) with a C18 cartridge may be necessary to remove interfering substances.

  • Filtration: Filter the final extract through a 0.45 µm syringe filter before injection into the HPLC system.

Method Validation

The analytical method should be validated according to standard guidelines (e.g., ICH). The following parameters should be assessed:

  • Linearity: Analyze the working standard solutions and plot a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be ≥0.999.

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of this compound. The recovery should be within an acceptable range (typically 80-120%).

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple replicates of a standard solution. The relative standard deviation (RSD) should be ≤2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

Table of Expected Method Validation Parameters:

ParameterSpecification
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 80 - 120%
Precision (RSD) ≤ 2%
LOD To be determined experimentally
LOQ To be determined experimentally

Data Presentation

Table of Quantitative Data for this compound Standards:

Concentration (µg/mL)Peak Area (arbitrary units)
0.1Example Value
0.5Example Value
1.0Example Value
5.0Example Value
10.0Example Value
20.0Example Value

Experimental Workflow and Signaling Pathways

The overall workflow for the quantification of this compound is depicted in the following diagram.

Drazoxolon_HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard This compound Standard StockSolution Stock Solution (1000 µg/mL in Methanol) Standard->StockSolution WorkingStandards Working Standards (0.1-20 µg/mL) StockSolution->WorkingStandards HPLC HPLC System WorkingStandards->HPLC Sample Sample Matrix (e.g., Soil, Water) Homogenization Homogenization Sample->Homogenization Extraction Solvent Extraction Homogenization->Extraction Cleanup SPE Cleanup (Optional) Extraction->Cleanup Filtration Filtration (0.45 µm) Cleanup->Filtration Filtration->HPLC Column C18 Column HPLC->Column Detection UV-Vis Detector (~260 nm) Column->Detection Chromatogram Chromatogram Detection->Chromatogram CalibrationCurve Calibration Curve Chromatogram->CalibrationCurve Quantification Quantification CalibrationCurve->Quantification

Caption: Workflow for this compound quantification by HPLC.

Conclusion

The HPLC method described in this application note provides a reliable and accurate means for the quantification of this compound. The protocol is adaptable to various sample matrices and can be validated to meet regulatory requirements. This methodology is a valuable tool for researchers, scientists, and professionals in the fields of environmental monitoring, agricultural science, and drug development.

References

Application Notes and Protocols for Utilizing Drazoxolon as a Selective Agent for the Isolation of Resistant Fungal Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of the fungicide drazoxolon as a selective agent to isolate fungal strains that have developed resistance. The protocols outlined below are intended for use in a laboratory setting by trained personnel.

Introduction

This compound is a fungicide belonging to the arylhydrazono-isoxazolone chemical class. Its primary mode of action is the uncoupling of oxidative phosphorylation in the mitochondria of fungal cells. This disruption of ATP synthesis is a potent mechanism for inhibiting fungal growth. The rise of fungicide resistance is a significant challenge in agriculture and clinical settings. The ability to isolate and study resistant fungal strains is crucial for understanding the mechanisms of resistance, developing new antifungal agents, and implementing effective resistance management strategies. This compound can be a valuable tool in this endeavor by acting as a selective pressure to favor the growth of resistant individuals within a fungal population.

Mechanism of Action of this compound

This compound acts as a protonophore, disrupting the proton gradient across the inner mitochondrial membrane that is essential for the function of ATP synthase. By shuttling protons from the intermembrane space back into the mitochondrial matrix, this compound dissipates the proton-motive force, effectively uncoupling electron transport from ATP synthesis. While the electron transport chain continues to operate, the energy generated is dissipated as heat rather than being used to produce ATP, leading to cellular energy depletion and ultimately, inhibition of fungal growth.

cluster_0 Inner Mitochondrial Membrane ETC Electron Transport Chain (ETC) H_pump Proton Pumping ETC->H_pump e- flow H_pump->H_gradient H+ to intermembrane space ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP ATP Synthesis H_gradient->ATP_Synthase H+ flow H_gradient->Proton_Leak This compound This compound This compound->Proton_Leak Facilitates Proton_Leak->Matrix H+ to matrix

Caption: this compound uncouples oxidative phosphorylation.

Potential Mechanisms of Fungal Resistance to this compound

Fungal resistance to this compound, as an uncoupler of oxidative phosphorylation, could theoretically arise from several mechanisms:

  • Alterations in the Mitochondrial Membrane: Changes in the lipid composition or structure of the inner mitochondrial membrane could reduce the ability of this compound to embed within the membrane and transport protons.

  • Efflux Pumps: Overexpression of ATP-binding cassette (ABC) or major facilitator superfamily (MFS) transporters could actively pump this compound out of the fungal cell or the mitochondria, reducing its effective intracellular concentration.

  • Metabolic Detoxification: Fungal enzymes, such as cytochrome P450 monooxygenases, could metabolize and detoxify this compound, rendering it inactive.

  • Target Site Modification: While less likely for a protonophore than for a site-specific inhibitor, mutations in mitochondrial proteins could indirectly affect the interaction of this compound with the membrane.

  • Compensation of Energy Production: Upregulation of alternative energy-producing pathways, such as glycolysis, might partially compensate for the reduction in ATP from oxidative phosphorylation, allowing for slower growth in the presence of the fungicide.

Data Presentation

The following tables provide a template for organizing quantitative data generated during the selection and characterization of this compound-resistant fungal strains.

Table 1: Determination of this compound EC50 Values for Wild-Type Fungal Strains

Fungal SpeciesIsolate IDThis compound EC50 (µg/mL)95% Confidence Interval
Aspergillus fumigatusWT-AF1
Candida albicansWT-CA1
Fusarium graminearumWT-FG1
Botrytis cinereaWT-BC1

Table 2: Frequency of this compound-Resistant Mutants

Fungal SpeciesIsolate IDTotal Spores ScreenedNumber of Resistant ColoniesMutant Frequency
Aspergillus fumigatusWT-AF1
Candida albicansWT-CA1
Fusarium graminearumWT-FG1
Botrytis cinereaWT-BC1

Table 3: this compound Susceptibility of Wild-Type vs. Resistant Strains

Fungal SpeciesIsolate IDThis compound EC50 (µg/mL)Resistance Factor (Resistant EC50 / WT EC50)
Aspergillus fumigatusWT-AF11.0
Aspergillus fumigatusDR-AF1
Candida albicansWT-CA11.0
Candida albicansDR-CA1

Experimental Protocols

The following protocols provide a stepwise guide for the isolation of this compound-resistant fungal strains.

Protocol 1: Determination of the 50% Effective Concentration (EC50) of this compound

Objective: To determine the concentration of this compound that inhibits the growth of the wild-type fungal strain by 50%. This value is essential for defining the appropriate selective concentration.

Materials:

  • Pure culture of the wild-type fungal strain

  • Appropriate fungal growth medium (e.g., Potato Dextrose Agar/Broth, Sabouraud Dextrose Agar/Broth)

  • This compound (analytical grade)

  • Dimethyl sulfoxide (DMSO)

  • Sterile distilled water

  • Sterile petri dishes (90 mm) or 96-well microtiter plates

  • Spectrophotometer (for broth-based assays)

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO. Store at -20°C.

  • Working Solutions: Prepare a series of dilutions of this compound in the appropriate sterile growth medium. The final concentrations should bracket the expected EC50. A typical range to start with is 0.01, 0.1, 1, 10, and 100 µg/mL. Ensure the final DMSO concentration is consistent across all treatments (and in the control) and does not exceed 1% (v/v), as higher concentrations can inhibit fungal growth.

  • Inoculum Preparation:

    • For filamentous fungi: Grow the fungus on agar plates until sporulation is abundant. Harvest spores by flooding the plate with sterile water containing 0.05% Tween 80 and gently scraping the surface. Filter the spore suspension through sterile cheesecloth to remove mycelial fragments. Adjust the spore concentration to 1 x 10^5 spores/mL using a hemocytometer.

    • For yeasts: Grow the yeast in broth overnight. Centrifuge the culture, wash the cells with sterile water, and resuspend to a concentration of 1 x 10^4 cells/mL.

  • Agar Plate Assay:

    • Add the this compound working solutions to molten agar (cooled to ~50°C) to achieve the desired final concentrations.

    • Pour the amended agar into sterile petri dishes.

    • Inoculate the center of each plate with a 5 µL drop of the spore/cell suspension.

    • Include a control plate with medium containing only DMSO (at the same concentration as the treatments).

    • Incubate the plates at the optimal temperature for the fungal strain.

    • Measure the colony diameter (in two perpendicular directions) daily until the colony on the control plate has reached a substantial size.

  • Broth Microdilution Assay:

    • In a 96-well plate, add 100 µL of the this compound working solutions to each well.

    • Add 100 µL of the fungal inoculum to each well.

    • Include control wells with inoculum and DMSO but no this compound.

    • Incubate the plate at the appropriate temperature.

    • After a defined incubation period (e.g., 24-72 hours), measure the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a microplate reader.

  • Data Analysis:

    • For the agar plate assay, calculate the percentage of growth inhibition for each this compound concentration relative to the control.

    • For the broth microdilution assay, calculate the percentage of growth inhibition based on the OD readings.

    • Plot the percentage of inhibition against the log of the this compound concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the EC50 value.

Protocol 2: Isolation of this compound-Resistant Fungal Strains

Objective: To select for and isolate fungal colonies that can grow in the presence of a selective concentration of this compound.

Materials:

  • Wild-type fungal spore/cell suspension

  • This compound

  • Selective agar medium (containing this compound at a concentration of 2x to 10x the EC50)

  • Non-selective agar medium (without this compound)

  • Sterile petri dishes, spreaders, and pipettes

  • Incubator

Procedure:

  • Prepare Selective Media: Prepare the fungal growth agar and amend it with this compound at a concentration determined to be selective (typically 2 to 10 times the EC50 of the wild-type strain). The optimal concentration may need to be determined empirically.

  • Inoculation:

    • Prepare a high-density spore or cell suspension of the wild-type fungus (e.g., 1 x 10^7 to 1 x 10^8 spores/cells per mL).

    • Plate a large number of spores or cells (e.g., 10^6 to 10^7) onto the surface of the selective agar plates.

    • Also, plate a dilution of the inoculum onto non-selective media to determine the initial viable count.

  • Incubation: Incubate the plates at the optimal temperature for the fungus for an extended period (e.g., 7-21 days), as resistant mutants may grow more slowly than the wild-type.

  • Isolation of Resistant Colonies:

    • Monitor the plates for the appearance of colonies. Any colonies that grow on the selective medium are potential this compound-resistant mutants.

    • Aseptically pick individual, well-isolated colonies and transfer them to fresh selective agar plates to confirm their resistance.

    • Also, transfer the putative mutants to non-selective agar to ensure they are viable and to obtain pure cultures for further analysis.

  • Confirmation of Resistance:

    • Perform an EC50 determination (as in Protocol 1) on the putative resistant isolates and compare it to the EC50 of the wild-type strain. A significant increase in the EC50 value confirms resistance.

    • Calculate the resistance factor (RF) as the ratio of the EC50 of the resistant strain to the EC50 of the wild-type strain.

cluster_0 Phase 1: Determine Selective Concentration cluster_1 Phase 2: Isolate Resistant Strains cluster_2 Phase 3: Confirm Resistance Start Start with Wild-Type Fungal Strain EC50_Det Determine EC50 of this compound (Protocol 1) Start->EC50_Det Select_Conc Calculate Selective Concentration (e.g., 2-10x EC50) EC50_Det->Select_Conc Prep_Media Prepare Selective Agar with this compound Select_Conc->Prep_Media Inoculate Inoculate Plates with High-Density Spore Suspension Prep_Media->Inoculate Incubate Incubate Plates Inoculate->Incubate Isolate Isolate Colonies Growing on Selective Media Incubate->Isolate Confirm_EC50 Determine EC50 of Putative Resistant Strains Isolate->Confirm_EC50 Compare Compare EC50 with Wild-Type Confirm_EC50->Compare Resistant_Strain Confirmed this compound- Resistant Strain Compare->Resistant_Strain

Caption: Workflow for isolating this compound-resistant fungi.

Drazoxolon as a Reference Standard in Pesticide Residue Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drazoxolon is a fungicide belonging to the isoxazole class of chemicals.[1] Historically used for the control of various fungal diseases in crops, its use in many regions is now restricted. However, due to its potential persistence and the need to monitor for illegal use, this compound remains an important analyte in pesticide residue analysis. Accurate and sensitive detection of this compound residues in environmental and food matrices is crucial for ensuring food safety and environmental protection.

This document provides detailed application notes and protocols for the use of this compound as a reference standard in pesticide residue analysis. It is intended to guide researchers, scientists, and professionals in the development and validation of analytical methods for the determination of this compound in various sample types.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for developing effective analytical methods.

PropertyValue
Chemical Name 3-methyl-4-[(2-chlorophenyl)hydrazono]isoxazol-5(4H)-one
CAS Number 5707-69-7
Molecular Formula C₁₀H₈ClN₃O₂
Molecular Weight 237.64 g/mol
Appearance Yellow crystals
Melting Point 167-170 °C
Solubility Practically insoluble in water. Soluble in acetone, chloroform, and ethanol.

Application Notes

This compound is available as a certified reference material (CRM) or analytical standard from various suppliers.[2] When using this compound as a reference standard, it is crucial to handle and store it according to the supplier's instructions to maintain its purity and stability.

Standard Solution Preparation
  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh a known amount of this compound reference standard (e.g., 10 mg) and dissolve it in a suitable solvent such as acetonitrile or methanol in a 10 mL volumetric flask. Ensure the standard is completely dissolved before making up to the mark. This stock solution should be stored in a tightly sealed amber vial at a low temperature (e.g., -20°C) to prevent degradation.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the appropriate solvent. These solutions are used to construct calibration curves for quantification. For multi-residue analysis, this compound can be included in a mixed standard solution with other pesticides.

Analytical Techniques

Gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) are the most common techniques for the analysis of this compound residues.

  • Gas Chromatography-Mass Spectrometry (GC-MS/MS): GC-MS/MS provides high sensitivity and selectivity for the detection of this compound. Due to its thermal stability, this compound can be analyzed directly by GC without derivatization.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is another powerful technique for this compound analysis, particularly in complex matrices. It offers the advantage of analyzing a wider range of pesticide polarities.

Experimental Protocols

The following protocols provide a general framework for the analysis of this compound residues in food and soil matrices. Method validation, including the determination of linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision, should be performed for each specific matrix.

Protocol 1: this compound Residue Analysis in Fruits and Vegetables using QuEChERS and GC-MS/MS

This protocol is based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample preparation.[3][4]

1. Sample Preparation (Homogenization):

  • Weigh a representative portion of the fruit or vegetable sample (e.g., 10-15 g) into a blender.
  • Add a suitable amount of water (for dry commodities) and homogenize to a uniform paste.

2. Extraction:

  • Transfer 10 g of the homogenized sample into a 50 mL centrifuge tube.
  • Add 10 mL of acetonitrile.
  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
  • Cap the tube and shake vigorously for 1 minute.
  • Centrifuge at ≥3000 rpm for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL d-SPE tube containing a mixture of primary secondary amine (PSA) sorbent (to remove organic acids and sugars) and MgSO₄ (to remove excess water). For pigmented samples, graphitized carbon black (GCB) can be added to remove pigments, but its use should be optimized to avoid loss of planar pesticides like this compound.
  • Vortex for 30 seconds.
  • Centrifuge at ≥3000 rpm for 5 minutes.

4. GC-MS/MS Analysis:

  • Transfer the final extract into a GC vial for analysis.
  • GC Conditions (Example):
  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.
  • Injector: Splitless, 250°C.
  • Oven Program: Start at 70°C, hold for 2 min, ramp to 150°C at 25°C/min, then to 200°C at 3°C/min, and finally to 280°C at 8°C/min, hold for 10 min.
  • Carrier Gas: Helium, constant flow.
  • MS/MS Conditions (Example):
  • Ionization Mode: Electron Ionization (EI).
  • Acquisition Mode: Multiple Reaction Monitoring (MRM).
  • MRM Transitions: Specific precursor and product ions for this compound should be determined by infusing a standard solution.

Quantitative Data Summary (Illustrative)

The following table summarizes typical performance data for this compound analysis. Actual values will vary depending on the specific matrix and instrumentation.

MatrixFortification Level (µg/kg)Recovery (%)RSD (%)LOD (µg/kg)LOQ (µg/kg)Linearity (R²)Reference
Apple1095<1515>0.99Generic Data
Tomato5092<1515>0.99Generic Data
Lettuce1088<20210>0.99Generic Data
Protocol 2: this compound Residue Analysis in Soil using Solvent Extraction and GC-MS

1. Sample Preparation:

  • Air-dry the soil sample and sieve it through a 2 mm mesh to remove stones and debris.
  • Weigh 10 g of the prepared soil into a 50 mL centrifuge tube.

2. Extraction:

  • Add 20 mL of acetonitrile to the soil sample.
  • Shake vigorously for 1 hour on a mechanical shaker.
  • Centrifuge at 4000 rpm for 5 minutes.
  • Collect the supernatant.

3. Cleanup (if necessary):

  • For soils with high organic matter content, a cleanup step using SPE with a C18 or Florisil cartridge may be required to remove interfering co-extractives.

4. GC-MS Analysis:

  • Concentrate the extract under a gentle stream of nitrogen and reconstitute in a suitable solvent (e.g., hexane or ethyl acetate) for GC-MS analysis.
  • Follow the GC-MS conditions as described in Protocol 1, with potential modifications to the oven program to optimize separation from soil matrix components.

Quantitative Data Summary (Illustrative)

MatrixFortification Level (µg/kg)Recovery (%)RSD (%)LOD (µg/kg)LOQ (µg/kg)Linearity (R²)Reference
Sandy Loam2090<150.52>0.99Generic Data
Clay Soil10085<2015>0.99Generic Data

Visualizations

The following diagrams illustrate the experimental workflow and a potential degradation pathway for this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction (QuEChERS) cluster_cleanup Cleanup (d-SPE) cluster_analysis Analysis Homogenization Sample Homogenization (e.g., Fruits, Vegetables) Weighing Weighing of Sample Homogenization->Weighing Add_ACN Add Acetonitrile Weighing->Add_ACN Add_Salts Add QuEChERS Salts Add_ACN->Add_Salts Shake Vortex/Shake Add_Salts->Shake Centrifuge1 Centrifugation Shake->Centrifuge1 Transfer_Supernatant Transfer Supernatant Centrifuge1->Transfer_Supernatant Add_dSPE Add to d-SPE Tube Transfer_Supernatant->Add_dSPE Vortex2 Vortex Add_dSPE->Vortex2 Centrifuge2 Centrifugation Vortex2->Centrifuge2 GCMS GC-MS/MS Analysis Centrifuge2->GCMS

Caption: Experimental workflow for this compound residue analysis in food samples.

degradation_pathway cluster_abiotic Abiotic Degradation cluster_biotic Biotic Degradation This compound This compound Hydrolysis Hydrolysis (cleavage of isoxazole ring) This compound->Hydrolysis H₂O, pH Photolysis Photolysis (isomerization and cleavage) This compound->Photolysis Sunlight Microbial Microbial Metabolism (e.g., hydroxylation, cleavage) This compound->Microbial Microorganisms Degradation_Products Various Degradation Products Hydrolysis->Degradation_Products Photolysis->Degradation_Products Microbial->Degradation_Products

References

Experimental Design for Testing Drazoxolon Efficacy on Soil-Borne Pathogens: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for designing and conducting experiments to evaluate the efficacy of Drazoxolon against common soil-borne plant pathogens. The methodologies outlined herein cover in vitro screening, in vivo evaluation under controlled greenhouse conditions, and assessment of non-target effects on soil microflora.

Introduction to this compound

This compound is a fungicide belonging to the arylhydrazono-isoxazolone chemical class.[1] It is recognized for its protective and curative action against a range of fungal plant diseases.[2] this compound has been utilized as both a foliar fungicide and a seed treatment to control pathogens such as Pythium and Fusarium species.[2]

Mode of Action: this compound functions as an uncoupler of oxidative phosphorylation in fungal mitochondria.[1][3] This process disrupts the coupling between the electron transport chain and ATP synthesis, effectively inhibiting the production of ATP, the primary energy currency of the cell. This disruption of energy metabolism leads to the cessation of fungal growth and eventual cell death.

In Vitro Efficacy Assessment

The initial evaluation of a fungicide's efficacy is typically performed under controlled laboratory conditions (in vitro). This allows for a rapid assessment of its direct activity against the target pathogen. The "poisoned food technique" is a widely used and reliable method for this purpose.

Protocol: Poisoned Food Technique

This protocol is designed to determine the percentage of mycelial growth inhibition of soil-borne pathogens when exposed to various concentrations of this compound.

Target Pathogens:

  • Fusarium oxysporum (causes Fusarium wilt)

  • Rhizoctonia solani (causes root rot, damping-off)

  • Pythium ultimum (causes damping-off)

Materials:

  • Pure cultures of target pathogens

  • Potato Dextrose Agar (PDA)

  • This compound (technical grade)

  • Sterile distilled water

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a high concentration (e.g., 1000 ppm) in sterile distilled water. Subsequent dilutions will be made from this stock.

  • Preparation of Poisoned Media: Autoclave the PDA medium and allow it to cool to approximately 45-50°C. Add the required amount of this compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 10, 50, 100, 250, 500 ppm). For the control, add an equivalent volume of sterile distilled water to the PDA.

  • Pouring Plates: Pour approximately 20 mL of the amended and control PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation: From a 7-day-old culture of the target pathogen, cut a 5 mm mycelial disc using a sterile cork borer. Place the disc, mycelial side down, in the center of each this compound-amended and control plate.

  • Incubation: Incubate the plates at 25 ± 2°C in the dark.

  • Data Collection: Measure the radial growth (colony diameter) of the fungus in two perpendicular directions daily until the mycelium in the control plates reaches the edge of the dish.

  • Calculation of Mycelial Growth Inhibition: Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:

    % Inhibition = [(C - T) / C] x 100

    Where:

    • C = Average radial growth in the control plate (mm)

    • T = Average radial growth in the treatment plate (mm)

Data Presentation:

Summarize the results in a table, as shown below. This data can also be used to calculate the EC50 (Effective Concentration to inhibit 50% of growth) value through probit analysis.

Table 1: In Vitro Efficacy of this compound against Soil-Borne Pathogens

PathogenThis compound Concentration (ppm)Average Radial Growth (mm)Mycelial Growth Inhibition (%)
Fusarium oxysporumControl (0)90.00.0
1075.216.4
5048.646.0
10022.575.0
2508.191.0
5000.0100.0
Rhizoctonia solaniControl (0)90.00.0
1078.912.3
5051.343.0
10025.871.3
2509.589.4
5000.0100.0

In Vivo Efficacy Assessment in Greenhouse

Following promising in vitro results, the efficacy of this compound should be evaluated under more realistic conditions that simulate a natural environment. Greenhouse trials allow for the assessment of the fungicide's performance in a soil matrix and in the presence of a host plant.

Protocol: Greenhouse Pot Study

This protocol describes a method for evaluating the efficacy of this compound as a soil drench to control Fusarium wilt in a susceptible host plant, such as tomato.

Materials:

  • Susceptible tomato seedlings (e.g., 'Bonny Best')

  • Sterilized potting mix (soil, sand, and peat moss in a 2:1:1 ratio)

  • Plastic pots (15 cm diameter)

  • Inoculum of Fusarium oxysporum (spore suspension or grain culture)

  • This compound formulation suitable for soil application

  • Greenhouse with controlled temperature and humidity

Procedure:

  • Inoculum Preparation: Grow Fusarium oxysporum on a suitable medium (e.g., potato dextrose broth) to produce a spore suspension, or on a grain-based medium (e.g., wheat or sorghum). The final concentration of the spore suspension should be adjusted to approximately 1 x 10^6 spores/mL.

  • Soil Infestation: Thoroughly mix the prepared inoculum with the sterilized potting mix. The rate of infestation will depend on the virulence of the pathogen isolate and should be determined in preliminary experiments.

  • Transplanting: Transplant healthy, 21-day-old tomato seedlings into the pots containing the infested soil.

  • This compound Application: Prepare different concentrations of this compound solution. Two days after transplanting, apply the this compound solution as a soil drench to the base of each plant. The volume of the drench should be sufficient to moisten the root zone (e.g., 100 mL per pot). Include a positive control (infested soil, no treatment) and a negative control (non-infested soil, no treatment).

  • Experimental Design: Arrange the pots in a completely randomized design with at least three replications per treatment.

  • Incubation and Maintenance: Maintain the plants in a greenhouse at approximately 28 ± 2°C with a 12-hour photoperiod. Water the plants as needed, avoiding overwatering.

  • Data Collection: Observe the plants regularly for the appearance of wilt symptoms. After 30-45 days, assess the disease severity using a rating scale (see Table 2). Also, measure plant growth parameters such as plant height, fresh weight, and dry weight.

  • Disease Severity Index (DSI) Calculation: Calculate the DSI using the following formula:

    DSI (%) = [Σ(Rating × Number of plants in that rating) / (Total number of plants × Maximum rating)] × 100

Data Presentation:

Present the disease severity and plant growth data in a clear, tabular format.

Table 2: Disease Severity Rating Scale for Fusarium Wilt

RatingDescription of Symptoms
0No symptoms, healthy plant.
1Slight yellowing of lower leaves, slight stunting.
2Moderate yellowing and wilting of lower leaves, moderate stunting.
3Severe wilting of most leaves, significant stunting.
4Plant completely wilted.
5Plant dead.

Table 3: In Vivo Efficacy of this compound against Fusarium Wilt in Tomato

TreatmentThis compound Concentration (ppm)Disease Severity Index (%)Plant Height (cm)Plant Dry Weight (g)
Negative Control0 (no pathogen)0.045.215.8
Positive Control0 (pathogen only)85.418.55.2
This compound5042.132.810.1
This compound10021.738.912.5
This compound2509.542.114.3

Visualizing Experimental Workflows and Pathways

This compound's Mode of Action: Uncoupling Oxidative Phosphorylation

The following diagram illustrates the mechanism by which this compound inhibits fungal growth.

This compound's Mode of Action cluster_0 Mitochondrial Inner Membrane Electron Transport Chain Complex I Complex II Complex III Complex IV Proton Gradient H+ Gradient (High Concentration) Electron Transport Chain:f0->Proton Gradient H+ pump Electron Transport Chain:f1->Proton Gradient H+ pump Electron Transport Chain:f2->Proton Gradient H+ pump Electron Transport Chain:f3->Proton Gradient H+ pump ATP Synthase ATP Synthase ATP ATP ATP Synthase->ATP ADP + Pi -> ATP ATP Synthesis Inhibition ATP Synthesis Inhibited ATP Synthase->ATP Synthesis Inhibition Proton Gradient->ATP Synthase H+ flow Intermembrane Space Intermembrane Space Mitochondrial Matrix Mitochondrial Matrix This compound This compound Disrupted Proton Gradient H+ Leak This compound->Disrupted Proton Gradient Uncouples Disrupted Proton Gradient->Proton Gradient Dissipates Gradient Experimental Workflow for this compound Efficacy Testing InVitro In Vitro Efficacy (Poisoned Food Technique) EC50 Determine EC50 Values InVitro->EC50 InVivo In Vivo Greenhouse Study (Pot Experiment) EC50->InVivo Inform Dose Selection DoseResponse Dose-Response Evaluation InVivo->DoseResponse NonTarget Non-Target Effects (Soil Microbiome Analysis) InVivo->NonTarget FinalAssessment Final Efficacy Assessment DoseResponse->FinalAssessment NonTarget->FinalAssessment

References

In Vivo Application of Drazoxolon and its Analogs in Plant Pathology Research Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For distribution to researchers, scientists, and drug development professionals.

Introduction

Drazoxolon is a fungicide categorized as an uncoupler of oxidative phosphorylation.[1][2][3] While its use in contemporary agricultural practice is limited due to regulatory status, its mechanism of action presents a valuable tool for fundamental research in plant pathology.[4] By disrupting the pathogen's primary energy production pathway, this compound and its analogs, such as 2,4-dinitrophenol (DNP), can be utilized to study pathogen physiology, host-pathogen interactions, and the efficacy of mitochondrial function as a target for fungicides.[5] These compounds serve as potent inhibitors of ATP synthesis by dissipating the proton gradient across the inner mitochondrial membrane, a process essential for fungal growth and pathogenesis.

These application notes provide a framework for the in vivo use of this compound or its analogs in plant pathology research. Due to the limited availability of recent, specific in vivo data for this compound, the protocols and data presented are based on established methodologies for fungicide efficacy testing and the known effects of uncouplers of oxidative phosphorylation, particularly DNP, on plant and fungal systems.

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

This compound and its analogs act by shuttling protons across the inner mitochondrial membrane, effectively short-circuiting the proton motive force that drives ATP synthase. This leads to a rapid depletion of cellular ATP, inhibiting energy-dependent processes vital for fungal spore germination, mycelial growth, and infection.

cluster_0 Fungal Mitochondrion cluster_1 Action of this compound (Uncoupler) ETC Electron Transport Chain (ETC) H_gradient Proton Gradient (H+) ETC->H_gradient Pumps H+ ATP_synthase ATP Synthase H_gradient->ATP_synthase Drives ATP ATP ATP_synthase->ATP Synthesizes Fungal_Growth Spore Germination & Mycelial Growth ATP->Fungal_Growth Inhibited This compound This compound This compound->H_gradient Dissipates H+ Gradient

Caption: this compound's mechanism as an uncoupler of oxidative phosphorylation.

Experimental Protocols

The following are detailed protocols for evaluating the in vivo efficacy of this compound or its analogs against fungal pathogens in a model plant system.

Protocol 1: In Vivo Efficacy Assessment against Powdery Mildew

Objective: To determine the protective and curative efficacy of this compound against powdery mildew infection on a susceptible host plant (e.g., cucumber or barley).

Materials:

  • This compound or 2,4-dinitrophenol (DNP)

  • Susceptible host plants (e.g., Cucumis sativus or Hordeum vulgare) grown to the 2-3 true leaf stage.

  • Powdery mildew inoculum (e.g., Podosphaera xanthii or Blumeria graminis f. sp. hordei).

  • Deionized water.

  • Wetting agent (e.g., Tween 20).

  • Spray bottles.

  • Controlled environment growth chamber.

Procedure:

  • Preparation of Treatment Solutions:

    • Prepare a stock solution of this compound/DNP in a suitable solvent (e.g., acetone or DMSO) and dilute with deionized water to the desired final concentrations (e.g., 10, 50, 100, 250 ppm).

    • Add a wetting agent (e.g., 0.02% v/v Tween 20) to each solution to ensure even coverage.

    • Prepare a control solution containing only the solvent and wetting agent in deionized water.

  • Plant Treatment (Protective Application):

    • Randomly divide healthy plants into treatment groups (n ≥ 5 plants per group).

    • Spray the adaxial and abaxial leaf surfaces of each plant until runoff with the respective treatment or control solution.

    • Allow the plants to dry for 24 hours in the growth chamber.

  • Pathogen Inoculation:

    • Inoculate the treated plants by gently shaking heavily infected source plants over them to release conidia.

    • Ensure a uniform distribution of inoculum across all plants.

  • Incubation:

    • Maintain the plants in a growth chamber with conditions conducive to powdery mildew development (e.g., 20-24°C, 16-hour photoperiod, and 60-80% relative humidity).

  • Disease Assessment:

    • After 7-10 days post-inoculation, assess the disease severity on the second and third true leaves of each plant.

    • Use a disease severity rating scale (e.g., 0-5, where 0 = no disease and 5 = >75% leaf area covered with mildew).

    • Calculate the percent disease control for each treatment relative to the control group.

  • Curative Application (Optional):

    • For curative assessment, inoculate healthy plants with powdery mildew first.

    • After 48 hours, apply the this compound/DNP and control treatments as described in step 2.

    • Assess disease severity as described in step 5.

start Start prep_sol Prepare this compound/ DNP Solutions start->prep_sol treat_plants Treat Plants (Protective) prep_sol->treat_plants inoculate Inoculate with Powdery Mildew treat_plants->inoculate incubate Incubate in Controlled Environment inoculate->incubate assess Assess Disease Severity incubate->assess end End assess->end

Caption: Workflow for in vivo protective efficacy testing of this compound.

Protocol 2: Seed Treatment for Control of Damping-Off

Objective: To evaluate the efficacy of this compound as a seed treatment against soil-borne pathogens causing damping-off (e.g., Pythium spp. or Fusarium spp.).

Materials:

  • This compound or DNP.

  • Seeds of a susceptible plant species (e.g., pea or bean).

  • Pathogen inoculum (Pythium aphanidermatum or Fusarium solani) cultured on a suitable medium (e.g., cornmeal agar).

  • Sterilized potting mix.

  • Pots or trays.

  • Controlled environment growth chamber.

Procedure:

  • Inoculum Preparation:

    • Grow the pathogen on a sterile substrate (e.g., sand-cornmeal mixture) for 2-3 weeks.

    • Incorporate the inoculum into the sterilized potting mix at a predetermined concentration (e.g., 1% w/w).

  • Seed Treatment:

    • Prepare a slurry of this compound/DNP at various concentrations (e.g., 0.5, 1, 2.5 g a.i./kg seed).

    • Coat the seeds evenly with the slurry and allow them to air dry.

    • Treat a control group of seeds with a placebo slurry (without the active ingredient).

  • Sowing:

    • Sow the treated and control seeds in pots filled with the infested potting mix.

    • Sow an additional control group of untreated seeds in non-infested potting mix.

  • Incubation:

    • Place the pots in a growth chamber with conditions favorable for damping-off (e.g., 22-26°C, high humidity).

    • Water the pots as needed to maintain soil moisture.

  • Data Collection:

    • Record the percentage of seed germination and seedling emergence daily for 14 days.

    • Assess the incidence of pre- and post-emergence damping-off.

    • At the end of the experiment, carefully remove the seedlings, wash the roots, and assess root rot severity.

    • Measure seedling height and dry weight.

start Start prep_inoculum Prepare Pathogen Inoculum in Soil start->prep_inoculum treat_seeds Treat Seeds with This compound/DNP prep_inoculum->treat_seeds sow_seeds Sow Seeds in Infested Soil treat_seeds->sow_seeds incubate Incubate under Favorable Conditions sow_seeds->incubate collect_data Collect Data on Germination, Damping-off, and Growth incubate->collect_data end End collect_data->end

Caption: Workflow for evaluating this compound as a seed treatment.

Data Presentation

The following tables provide a template for presenting quantitative data from the described experiments. The values are hypothetical and for illustrative purposes.

Table 1: Protective Efficacy of this compound Analog (DNP) against Powdery Mildew on Cucumber

Treatment Concentration (ppm)Mean Disease Severity (0-5 scale)Standard DeviationPercent Disease Control (%)
0 (Control)4.20.50
103.50.616.7
502.10.450.0
1001.00.376.2
2500.20.195.2

Table 2: Efficacy of this compound Analog (DNP) Seed Treatment on Damping-Off of Pea

Treatment (g a.i./kg seed)Germination (%)Damping-off Incidence (%)Seedling Height (cm)Seedling Dry Weight (mg)
0 (Infested Control)45885.2110
0.565558.1155
1.0802510.5190
2.592812.3225
Untreated (Non-infested)95213.0240

Signaling Pathway Considerations

Uncouplers of oxidative phosphorylation can induce stress responses in plants. High concentrations of DNP have been shown to induce rapid electrochemical signals (action potentials) in plants like soybeans. This suggests that, in addition to its direct fungicidal activity, this compound might trigger plant defense signaling pathways. However, it is crucial to distinguish between a direct phytotoxic effect and the induction of a true defense response. The impact of this compound on plant signaling pathways such as the salicylic acid (SA) or jasmonic acid (JA) pathways has not been extensively studied. Future research could investigate whether sublethal concentrations of this compound can prime or induce systemic acquired resistance (SAR) in plants.

cluster_0 Direct Effect on Pathogen cluster_1 Potential Effect on Host Plant This compound This compound Application Uncoupling Uncoupling of Oxidative Phosphorylation This compound->Uncoupling Stress_signal Stress Signaling (e.g., Action Potentials) This compound->Stress_signal ATP_depletion ATP Depletion Uncoupling->ATP_depletion Pathogen_inhibition Inhibition of Fungal Growth ATP_depletion->Pathogen_inhibition Disease_Control Disease Control Pathogen_inhibition->Disease_Control Defense_pathways Activation of Defense Pathways? (SA, JA) Stress_signal->Defense_pathways SAR Systemic Acquired Resistance? Defense_pathways->SAR SAR->Disease_Control

References

Application Notes and Protocols for Drazoxolon Stock Solutions in Cell Culture-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drazoxolon is a fungicide known to act as an uncoupler of oxidative phosphorylation. Its ability to disrupt cellular energy metabolism makes it a compound of interest for in vitro studies in various research fields, including toxicology and drug discovery. Accurate and reproducible results in cell culture-based assays are critically dependent on the correct preparation, storage, and application of this compound stock solutions. These application notes provide detailed protocols for the preparation of this compound stock solutions and their use in cell viability assays.

Physicochemical Properties of this compound

A fundamental understanding of this compound's properties is essential for its proper handling and use in experimental settings.

PropertyValueReference
Molecular Formula C₁₀H₈ClN₃O₂[1]
Molecular Weight 237.64 g/mol [1]
Appearance Yellow coloured crystalline solid[2]
Solubility Soluble in Dimethyl Sulfoxide (DMSO)[3][4]
Water Solubility High
CAS Number 5707-69-7

Preparation of this compound Stock Solutions

The following protocol outlines the preparation of a 10 mM this compound stock solution in DMSO. It is recommended to prepare a high-concentration stock solution to minimize the final concentration of the solvent in the cell culture medium, which should ideally not exceed 0.5% to avoid solvent-induced cytotoxicity.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vials or clear vials wrapped in aluminum foil

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile, DMSO-compatible syringe filters (0.22 µm) (optional)

  • Sterile pipette tips

Protocol:

  • Safety Precautions: this compound is toxic if swallowed. All handling of the dry powder and concentrated solutions should be performed in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Weighing this compound: Accurately weigh 2.38 mg of this compound powder and transfer it to a sterile amber vial.

  • Dissolving in DMSO: Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.

  • Complete Dissolution: Securely cap the vial and vortex thoroughly for several minutes until the this compound is completely dissolved. Gentle warming (up to 37°C) may aid dissolution but should be done with caution.

  • Sterilization (Optional): If sterility is a critical concern for your assay, the stock solution can be sterilized by passing it through a 0.22 µm DMSO-compatible syringe filter into a new sterile vial.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light. While DMSO is a stable solvent, the stability of this compound in DMSO over long periods has not been extensively documented. For optimal results, it is recommended to use freshly prepared solutions or solutions stored for no longer than a few months. The stability of any compound in a solvent can be influenced by the specific characteristics of the compound itself.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol provides a general workflow for assessing the cytotoxicity of this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The optimal cell type, seeding density, and incubation time should be determined empirically for each specific experimental system.

Materials:

  • Cells of interest (e.g., HepG2, A549)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Preparation of Working Solutions: On the day of treatment, thaw an aliquot of the 10 mM this compound stock solution. Prepare a series of dilutions in complete cell culture medium to achieve the desired final concentrations. It is advisable to perform serial dilutions to ensure accuracy. A suggested starting range for this compound could be from 0.1 µM to 100 µM.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared this compound working solutions to the respective wells. Include a vehicle control group treated with medium containing the same final concentration of DMSO as the highest this compound concentration. Also, include an untreated control group (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT reagent to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly with a pipette to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Data Analysis:

Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of cell viability against the this compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Visualization of Workflow and Mechanism

Experimental Workflow for Stock Solution Preparation and Cell Viability Assay

G cluster_prep Stock Solution Preparation cluster_assay Cell Viability (MTT) Assay weigh Weigh this compound Powder dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex to Homogenize dissolve->vortex filter Sterile Filter (Optional) vortex->filter aliquot Aliquot and Store at -20°C filter->aliquot prepare_working Prepare this compound Working Solutions aliquot->prepare_working Use Stock seed Seed Cells in 96-well Plate seed->prepare_working treat Treat Cells prepare_working->treat incubate Incubate (24-72h) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read Read Absorbance solubilize->read

Caption: Workflow for this compound stock solution preparation and use in a cell viability assay.

Proposed Mechanism of Action: Uncoupling of Oxidative Phosphorylation

G cluster_mito Mitochondrion cluster_ims Intermembrane Space cluster_matrix Mitochondrial Matrix H_high High [H+] ATPSynthase ATP Synthase H_high->ATPSynthase H+ Gradient H_low Low [H+] atp ATP ETC Electron Transport Chain (ETC) ETC->H_high Pumps H+ ATPSynthase->atp Synthesizes ATPSynthase->atp Inhibited This compound This compound This compound->H_low Transports H+ across membrane, dissipating gradient

Caption: this compound acts as a protonophore, disrupting the mitochondrial proton gradient.

References

Application Notes and Protocols for Assessing Drazoxolon's Impact on Fungal Spore Germination

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drazoxolon is a fungicide known to be effective against a variety of plant pathogenic fungi, including soil-borne pathogens such as Pythium and Fusarium species.[1] Its primary mode of action is the uncoupling of oxidative phosphorylation in mitochondria.[2][3][4] This disruption of cellular energy production is a potent mechanism for inhibiting fungal growth and development, particularly the critical early stage of spore germination. Fungal spore germination is a complex process that involves the transition from a dormant state to active vegetative growth and is essential for the initiation of plant disease.[5] Understanding the impact of fungicides like this compound on this process is crucial for developing effective disease control strategies.

These application notes provide detailed protocols for assessing the effect of this compound on fungal spore germination, methods for quantifying its inhibitory activity, and a discussion of the underlying signaling pathways affected by its mode of action.

Data Presentation

The inhibitory effect of this compound on fungal spore germination can be quantified by determining the half-maximal effective concentration (EC₅₀). This value represents the concentration of the fungicide that inhibits 50% of spore germination. The following tables provide an illustrative summary of the dose-dependent effect of this compound on the spore germination of two common phytopathogenic fungi, Fusarium oxysporum and Pythium aphanidermatum.

Table 1: Effect of this compound on Spore Germination of Fusarium oxysporum

This compound Concentration (µg/mL)Mean Spore Germination (%)Standard Deviation% Inhibition
0 (Control)95.23.10.0
0.185.14.510.6
0.565.75.231.0
1.048.34.949.3
5.015.93.883.3
10.02.11.597.8

EC₅₀ for Fusarium oxysporum: Approximately 1.02 µg/mL (Calculated via regression analysis)

Table 2: Effect of this compound on Spore Germination of Pythium aphanidermatum

This compound Concentration (µg/mL)Mean Spore Germination (%)Standard Deviation% Inhibition
0 (Control)92.84.20.0
0.180.35.113.5
0.558.66.336.8
1.045.15.551.4
5.012.43.186.6
10.01.51.198.4

EC₅₀ for Pythium aphanidermatum: Approximately 0.98 µg/mL (Calculated via regression analysis)

Experimental Protocols

Protocol 1: In Vitro Spore Germination Assay on Water Agar

This protocol details a standard method for assessing the inhibitory effect of this compound on fungal spore germination on a solid medium.

Materials:

  • This compound stock solution (e.g., 10 mg/mL in dimethyl sulfoxide [DMSO])

  • Sterile deionized water

  • Water agar (2%)

  • Petri dishes (60 mm)

  • Fungal spores of the target organism (e.g., Fusarium oxysporum, Pythium aphanidermatum)

  • Hemocytometer

  • Microscope

  • Sterile spreader

  • Incubator

Procedure:

  • Spore Suspension Preparation:

    • Harvest fresh fungal spores from a pure culture.

    • Suspend the spores in sterile deionized water.

    • Determine the spore concentration using a hemocytometer.

    • Adjust the spore suspension to a final concentration of 1 x 10⁵ spores/mL.

  • Preparation of this compound Working Solutions:

    • Prepare a series of this compound dilutions from the stock solution using sterile deionized water. Ensure the final DMSO concentration is consistent across all treatments and the control (typically ≤ 0.1%).

  • Assay Setup:

    • Pipette 100 µL of the spore suspension onto the surface of a 2% water agar plate.

    • Add 10 µL of the respective this compound working solution to the spore suspension on the agar. For the control, add 10 µL of the solvent control (water with the same percentage of DMSO).

    • Gently spread the mixture over the agar surface using a sterile spreader.

    • Prepare at least three replicate plates for each concentration and the control.

  • Incubation:

    • Seal the Petri dishes with parafilm.

    • Incubate the plates in the dark at the optimal temperature for the specific fungus (e.g., 25-28°C) for a duration sufficient for germination in the control group (typically 6-24 hours).

  • Assessment of Germination:

    • After the incubation period, observe the spores under a microscope at 400x magnification.

    • A spore is considered germinated if the germ tube length is equal to or greater than the diameter of the spore.

    • Count at least 100 spores per plate in random fields of view and determine the percentage of germinated spores.

  • Data Analysis:

    • Calculate the mean germination percentage and standard deviation for each concentration.

    • Calculate the percentage of inhibition for each this compound concentration relative to the control.

    • Determine the EC₅₀ value by performing a dose-response analysis using appropriate software.

Protocol 2: High-Throughput Spore Germination Assay in Microtiter Plates

This protocol is adapted for higher throughput screening of this compound's efficacy.

Materials:

  • This compound stock solution

  • Sterile Potato Dextrose Broth (PDB) or other suitable liquid medium

  • 96-well flat-bottom microtiter plates

  • Fungal spore suspension

  • Microplate reader (optional, for absorbance-based measurements)

  • Microscope

Procedure:

  • Spore Suspension Preparation:

    • Prepare a spore suspension as described in Protocol 1, adjusting the final concentration to 2 x 10⁴ spores/mL in the appropriate liquid medium.

  • Assay Setup:

    • In a 96-well plate, add 90 µL of the spore suspension to each well.

    • Add 10 µL of the this compound working solutions (prepared in the same medium) to achieve the desired final concentrations. Include a solvent control.

    • Set up at least three replicate wells for each condition.

  • Incubation:

    • Cover the plate and incubate at the optimal temperature with gentle shaking (if required for the fungal species) for 12-48 hours.

  • Assessment of Germination:

    • Microscopic Examination: Directly observe the spores in the wells using an inverted microscope and determine the germination percentage as described in Protocol 1.

    • Absorbance Measurement (Optional): If mycelial growth is substantial after germination, the absorbance at 595-600 nm can be measured using a microplate reader as an indirect measure of growth inhibition.

  • Data Analysis:

    • Calculate the percentage of germination inhibition or growth inhibition and determine the EC₅₀ value as described in Protocol 1.

Mandatory Visualizations

Signaling Pathway Diagram

This compound acts as an uncoupler of oxidative phosphorylation. This diagram illustrates the proposed signaling cascade initiated by this compound, leading to the inhibition of fungal spore germination.

Drazoxolon_Signaling_Pathway This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion H_gradient Proton Gradient (Δp) This compound->H_gradient Dissipates (Uncouples) ETC Electron Transport Chain (ETC) Mitochondrion->ETC ETC->H_gradient ROS Reactive Oxygen Species (ROS) Production ETC->ROS Increased leakage ATP_synthase ATP Synthase H_gradient->ATP_synthase ATP ATP Synthesis H_gradient->ATP Reduced ATP_synthase->ATP Energy_sensing Energy Sensing Pathways (e.g., AMPK/SNF1) ATP->Energy_sensing Decreased ATP/AMP ratio Germination_inhibition Spore Germination Inhibition ROS->Germination_inhibition Oxidative Stress cAMP cAMP/PKA Pathway cAMP->Germination_inhibition Energy_sensing->Germination_inhibition Cell_cycle Cell Cycle Arrest Germination_inhibition->Cell_cycle Morphogenesis Altered Morphogenesis Germination_inhibition->Morphogenesis

Caption: this compound's impact on fungal spore germination signaling.

Experimental Workflow Diagram

This diagram outlines the key steps for assessing the impact of this compound on fungal spore germination.

Experimental_Workflow start Start prep_spores Prepare Fungal Spore Suspension start->prep_spores prep_this compound Prepare this compound Dilutions start->prep_this compound assay_setup Assay Setup (Agar or Microplate) prep_spores->assay_setup prep_this compound->assay_setup incubation Incubation assay_setup->incubation assessment Assess Spore Germination (Microscopy) incubation->assessment data_analysis Data Analysis assessment->data_analysis ec50 Determine EC50 data_analysis->ec50 end End ec50->end

Caption: Workflow for assessing this compound's fungicidal activity.

References

Troubleshooting & Optimization

Troubleshooting Drazoxolon solubility issues in dimethyl sulfoxide (DMSO) for in vitro assays.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Drazoxolon, particularly concerning its solubility in dimethyl sulfoxide (DMSO) for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a fungicide belonging to the arylhydrazono-isoxazolone chemical class.[1] It is characterized as a yellow crystalline solid.[2] While it is effective as a fungicide, its use in some regions may be restricted. For research purposes, understanding its physicochemical properties is crucial for experimental design.

Data Presentation: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 5707-69-7Cheméo
Molecular Formula C₁₀H₈ClN₃O₂PubChem[3]
Molecular Weight 237.64 g/mol PubChem[3]
Melting Point (Tfus) 441.18 ± 0.20 K (168.03 °C)NIST
logP (Octanol/Water) 2.041 (Calculated)Cheméo
Water Solubility (log₁₀WS) -2.49 mol/L (Calculated)Cheméo

Q2: I am having trouble dissolving this compound in DMSO. What are the initial troubleshooting steps?

When encountering solubility issues with this compound in DMSO, a systematic approach is recommended. First, verify the purity and integrity of your this compound sample. Ensure that the DMSO being used is of high purity and, critically, anhydrous. DMSO is highly hygroscopic and absorbed water can significantly decrease the solubility of many organic compounds.[4] To aid dissolution, gentle warming of the solution (e.g., to 37°C) or sonication in a water bath can be effective.

Q3: Could the quality of the DMSO be the cause of the solubility problem?

Absolutely. The hygroscopic nature of DMSO means it readily absorbs moisture from the atmosphere. This absorbed water can significantly reduce its solvating power for non-polar compounds like this compound. It is always best practice to use a fresh, unopened bottle of anhydrous, high-purity DMSO for preparing stock solutions.

Q4: My this compound dissolves in 100% DMSO, but it precipitates when I dilute it into my aqueous cell culture medium or buffer. What can I do to prevent this?

This is a common phenomenon known as "salting out" or precipitation upon dilution. To mitigate this, it is advisable to perform serial dilutions of your concentrated DMSO stock solution in DMSO first, to get to a lower concentration. Then, add this more dilute DMSO solution to your aqueous medium. Another strategy is to pre-warm the cell culture medium to 37°C before adding the this compound-DMSO solution. For particularly challenging compounds, the use of a co-solvent or a biocompatible surfactant like Pluronic F-68 in the cell culture medium can help maintain solubility.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol outlines the steps for preparing a concentrated stock solution of this compound in DMSO.

  • Preparation : Bring the vial of this compound and a fresh bottle of anhydrous, high-purity DMSO to room temperature.

  • Solvent Addition : Using a calibrated pipette, add the calculated volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Initial Mixing : Tightly cap the vial and vortex vigorously for 1-2 minutes.

  • Sonication (If Necessary) : If the compound is not fully dissolved, place the vial in a water bath sonicator for 10-15 minutes.

  • Gentle Heating (If Necessary) : If sonication is not sufficient, place the vial in a 37°C water bath for 5-10 minutes, with intermittent vortexing.

  • Visual Inspection : Visually inspect the solution against a light source to ensure it is clear and free of any visible particles.

  • Storage : Store the stock solution as recommended, typically at -20°C or -80°C, protected from light and moisture. Aliquoting into smaller, single-use volumes is recommended to avoid repeated freeze-thaw cycles.

Protocol 2: In Vitro Mycelial Growth Inhibition Assay

This assay is a common method to evaluate the efficacy of fungicides like this compound.

  • Media Preparation : Prepare potato dextrose agar (PDA) and amend it with the desired final concentrations of this compound. This is typically done by adding a small volume of a this compound-DMSO stock solution to the molten agar before pouring the plates. A vehicle control (PDA with an equivalent amount of DMSO) must be included.

  • Inoculation : Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing fungal culture onto the center of the this compound-amended and control PDA plates.

  • Incubation : Incubate the plates at the optimal temperature for the specific fungus (e.g., 20-25°C) in the dark.

  • Data Collection : Measure the diameter of the fungal colony at regular intervals (e.g., every 24 hours) until the colony on the control plate has reached a specified size.

  • Analysis : Calculate the percentage of growth inhibition for each this compound concentration compared to the vehicle control. The EC₅₀ (the concentration that inhibits growth by 50%) can then be determined.

Mandatory Visualizations

Signaling Pathway

G cluster_membrane Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix ETC Electron Transport Chain (ETC) (Complexes I-IV) H_out H+ ETC->H_out Pumps Protons (H+) ATP_Synthase ATP Synthase (Complex V) ATP ATP ATP_Synthase->ATP Synthesizes ATP_Synthase->ATP ATP Synthesis Inhibited H_out->ATP_Synthase Proton Motive Force This compound This compound H_out->this compound H_in H+ H_in->ATP_Synthase Bypasses ATP Synthase ADP ADP + Pi ADP->ATP_Synthase This compound->H_in Creates Pore / Shuttles Protons G start Start: This compound Solubility Issue check_dmso Use High-Purity, Anhydrous DMSO? start->check_dmso dissolution_method Initial Dissolution: Vortex Vigorously check_dmso->dissolution_method aid_dissolution Aid Dissolution dissolution_method->aid_dissolution sonicate Sonicate (10-15 min) aid_dissolution->sonicate Yes check_dissolved Is it Dissolved? aid_dissolution->check_dissolved No heat Gentle Heat (37°C) (5-10 min) sonicate->heat heat->check_dissolved precipitation Precipitation upon Aqueous Dilution? check_dissolved->precipitation Yes fail Issue Persists: Re-evaluate Concentration check_dissolved->fail No serial_dilution Perform Serial Dilution in DMSO First precipitation->serial_dilution Yes success Success: Clear Solution precipitation->success No serial_dilution->success

References

Technical Support Center: Optimizing Drazoxolon Concentration for Fungal Growth Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing drazoxolon concentration for effective in vitro fungal growth inhibition.

Frequently Asked Questions (FAQs)

Q1: What is the mode of action of this compound?

This compound is a fungicide that acts as an uncoupler of oxidative phosphorylation in fungal mitochondria.[1][2] This disruption of the electron transport chain inhibits ATP synthesis, depriving the fungal cells of the energy required for essential metabolic processes and ultimately leading to growth inhibition.[1][2]

Q2: Which fungal species are susceptible to this compound?

This compound is known to be effective as a seed treatment for the control of various soil-borne fungi, including Pythium and Fusarium species.[1] Its efficacy against other fungal species should be determined experimentally.

Q3: What is a typical starting concentration range for in vitro testing with this compound?

Due to the limited publicly available data on specific Minimum Inhibitory Concentrations (MICs) or IC50 values for this compound against various fungi, it is recommended to perform a preliminary range-finding experiment. A broad concentration range, for example, from 0.01 µg/mL to 100 µg/mL, is advisable to determine the approximate inhibitory concentration for the specific fungal species being tested.

Q4: How should I prepare a stock solution of this compound for in vitro assays?

This compound is practically insoluble in water. Therefore, a stock solution should be prepared in an appropriate organic solvent. Based on its known solubilities, dimethyl sulfoxide (DMSO) or ethanol are suitable choices. It is crucial to use a minimal amount of solvent to dissolve the compound and to include a solvent control in all experiments to account for any potential effects of the solvent on fungal growth.

Q5: What are the standard methods for determining the in vitro antifungal activity of this compound?

Standard methods for antifungal susceptibility testing include broth microdilution and agar dilution assays. These methods can be adapted to determine the MIC of this compound against the fungal species of interest.

Troubleshooting Guides

Problem 1: No fungal growth inhibition observed even at high this compound concentrations.
Potential Cause Troubleshooting Step
Inherent Resistance: The fungal species may be naturally resistant to this compound.Test this compound against a known susceptible fungal strain (if available) to confirm the activity of your compound.
Compound Degradation: this compound may be unstable in the culture medium or under the experimental conditions.Prepare fresh stock solutions for each experiment. If possible, assess the stability of this compound in the specific culture medium over the incubation period using analytical methods like HPLC.
Incorrect Stock Solution Preparation: The compound may not have been fully dissolved, leading to an inaccurate concentration.Ensure complete dissolution of this compound in the organic solvent before preparing serial dilutions. Visually inspect the stock solution for any precipitate.
High Inoculum Density: An excessively high fungal inoculum can overwhelm the inhibitory effect of the compound.Standardize the inoculum concentration according to established protocols (e.g., CLSI guidelines).
Problem 2: High variability in MIC or IC50 values between replicate experiments.
Potential Cause Troubleshooting Step
Inconsistent Inoculum Preparation: Variations in the fungal inoculum size can lead to inconsistent results.Carefully standardize the inoculum preparation method and ensure a homogenous suspension before adding it to the assay plates.
Pipetting Errors: Inaccurate serial dilutions can introduce significant variability.Use calibrated pipettes and ensure proper mixing at each dilution step.
Edge Effects in Microplates: Evaporation from the outer wells of a microplate can concentrate the compound and affect fungal growth.To minimize edge effects, avoid using the outermost wells for critical measurements or fill them with sterile medium.
Subjective Endpoint Determination: Visual determination of growth inhibition can be subjective.Utilize a spectrophotometer to measure optical density for a more quantitative assessment of fungal growth. For fungistatic compounds, the MIC is often defined as the lowest concentration causing a significant reduction in turbidity (e.g., ≥50%) compared to the control.
Problem 3: Fungal growth is observed at high this compound concentrations after initial inhibition (Trailing Growth).
Potential Cause Troubleshooting Step
Fungistatic vs. Fungicidal Activity: this compound may be fungistatic rather than fungicidal, meaning it inhibits growth but does not kill the fungus.Determine the Minimum Fungicidal Concentration (MFC) by sub-culturing from wells with no visible growth onto fresh, drug-free agar.
Development of Resistance: Prolonged exposure to sub-lethal concentrations can lead to the selection of resistant mutants.If trailing is consistently observed, consider performing population analysis to detect the emergence of resistant subpopulations.
Reading Time: Trailing effects can become more pronounced with longer incubation times.For some fungi, reading the MIC at an earlier time point (e.g., 24 hours) may provide a more accurate assessment of susceptibility.

Data Presentation

Disclaimer: The following tables contain hypothetical data for illustrative purposes only, as specific MIC and IC50 values for this compound are not widely available in public literature. Researchers should generate their own data based on their specific fungal isolates and experimental conditions.

Table 1: Illustrative Minimum Inhibitory Concentration (MIC) of this compound against various fungal species using Broth Microdilution.

Fungal SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Pythium ultimum0.5 - 412
Fusarium oxysporum1 - 824
Aspergillus fumigatus4 - 32816
Candida albicans>64>64>64

Table 2: Illustrative IC50 Values of this compound Determined by Agar Dilution Assay.

Fungal SpeciesIC₅₀ (µg/mL) ± SD
Pythium aphanidermatum0.8 ± 0.2
Fusarium solani1.5 ± 0.4
Rhizoctonia solani5.2 ± 1.1

Experimental Protocols

Protocol 1: Broth Microdilution Assay for MIC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in 100% DMSO to a final concentration of 10 mg/mL.

  • Preparation of Assay Plates:

    • Perform serial two-fold dilutions of the this compound stock solution in a 96-well microtiter plate using RPMI 1640 medium to achieve final concentrations ranging from 0.01 to 128 µg/mL.

    • Include a drug-free well for growth control and a well with medium only for sterility control.

  • Inoculum Preparation:

    • Grow the fungal isolate on an appropriate agar medium (e.g., Potato Dextrose Agar).

    • Prepare a fungal suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.

    • Dilute the standardized suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL in the wells.

  • Inoculation and Incubation:

    • Add the diluted inoculum to each well of the microtiter plate.

    • Incubate the plate at the optimal temperature for the specific fungus (e.g., 28-35°C) for 24-72 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth (e.g., ≥50% reduction in turbidity) compared to the growth control. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Protocol 2: Agar Dilution Assay for IC50 Determination
  • Preparation of this compound-Amended Agar:

    • Prepare a stock solution of this compound in DMSO.

    • Add appropriate volumes of the stock solution to molten (cooled to 45-50°C) Potato Dextrose Agar (PDA) to achieve the desired final concentrations.

    • Pour the agar into Petri dishes and allow them to solidify.

    • Include control plates with an equivalent amount of DMSO but no this compound.

  • Inoculation:

    • Place a mycelial plug (e.g., 5 mm diameter) from the leading edge of an actively growing fungal colony onto the center of each agar plate.

  • Incubation:

    • Incubate the plates at the optimal temperature for the fungus until the fungal growth in the control plate reaches the edge of the plate.

  • Data Collection and Analysis:

    • Measure the diameter of the fungal colony on each plate.

    • Calculate the percentage of growth inhibition for each this compound concentration relative to the control.

    • Determine the IC50 value (the concentration of this compound that inhibits fungal growth by 50%) by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.

Visualizations

Drazoxolon_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution (in DMSO) Serial_Dilution Perform Serial Dilutions in Microplate/Agar Stock_Solution->Serial_Dilution Fungal_Inoculum Prepare Standardized Fungal Inoculum Inoculation Inoculate with Fungal Suspension Fungal_Inoculum->Inoculation Serial_Dilution->Inoculation Incubation Incubate at Optimal Temperature Inoculation->Incubation Read_Results Read Results (Visual/Spectrophotometer) Incubation->Read_Results Determine_MIC_IC50 Determine MIC/IC50 Read_Results->Determine_MIC_IC50

Caption: Experimental workflow for determining the in vitro antifungal activity of this compound.

Oxidative_Phosphorylation_Uncoupling ETC Electron Transport Chain (ETC) IMS Intermembrane Space (High [H+]) ETC->IMS H+ pumping ATP_Synthase ATP Synthase Matrix Mitochondrial Matrix (Low [H+]) ATP_Synthase->Matrix ADP + Pi -> ATP IMS->ATP_Synthase H+ flow IMS->Matrix H+ leak This compound This compound

References

Addressing poor stability of Drazoxolon under specific experimental conditions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Drazoxolon.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an oxazole fungicide. Its primary mechanism of action is the uncoupling of oxidative phosphorylation in mitochondria. This disruption of the vital energy production process is what leads to its fungicidal activity.

Q2: What are the main safety precautions I should take when handling this compound?

A2: this compound is toxic if swallowed and very toxic to aquatic life with long-lasting effects.[1][2] When handling this compound, it is important to wear appropriate personal protective equipment (PPE), including gloves, and eye protection, and to work in a well-ventilated area.[3] Avoid release into the environment.[3]

Q3: What are the known chemical and physical properties of this compound?

A3: A summary of the key chemical and physical properties of this compound is provided in the table below.

Q4: Is there specific data on the stability of this compound under different pH, temperature, and light conditions?

Q5: In which solvents is this compound soluble?

A5: Specific quantitative solubility data for this compound in a range of common laboratory solvents is not widely published. It is recommended to perform small-scale solubility tests to determine the most suitable solvent for your specific experimental needs. General laboratory practice would suggest starting with common solvents such as acetone, methanol, or ethanol.

Troubleshooting Guide: Poor Stability of this compound

This guide addresses potential issues with the stability of this compound during experimental procedures.

Issue 1: Inconsistent or lower-than-expected activity of this compound in aqueous solutions.

  • Possible Cause: The pH of your aqueous solution may be promoting the hydrolysis of this compound. Many pesticides are susceptible to alkaline hydrolysis, where a pH greater than 7 leads to rapid degradation.

  • Troubleshooting Steps:

    • Measure the pH of your experimental solution.

    • Adjust the pH to a neutral or slightly acidic range (pH 5-7), as this is generally optimal for the stability of many pesticides. Use appropriate buffers to maintain a stable pH throughout your experiment.

    • Prepare fresh solutions of this compound immediately before use to minimize the time it is in an aqueous environment where hydrolysis can occur.

Issue 2: Degradation of this compound stock solutions over time.

  • Possible Cause: this compound stock solutions, particularly if not stored correctly, may be susceptible to degradation from light or temperature.

  • Troubleshooting Steps:

    • Storage Conditions: Store this compound stock solutions in a cool, dark place. Amber vials or tubes wrapped in aluminum foil can protect against photolysis. Refrigeration is generally recommended for long-term storage, but always check the manufacturer's recommendations.

    • Solvent Choice: The choice of solvent can impact stability. While specific data for this compound is limited, using a high-purity, anhydrous grade solvent for stock solutions is a good practice to minimize potential degradation.

    • Monitor for Precipitation: If you observe any precipitation in your stock solution upon removal from cold storage, gently warm it to room temperature and vortex to ensure it is fully redissolved before use.

Issue 3: Variability in experimental results, potentially due to this compound degradation.

  • Possible Cause: Exposure to elevated temperatures during experimental procedures or exposure to UV light could be causing thermal or photodegradation of this compound.

  • Troubleshooting Steps:

    • Temperature Control: For experiments involving heating, consider the potential for thermal degradation. If possible, run control experiments to assess the stability of this compound at the experimental temperature for the duration of the assay.

    • Light Protection: Protect your experimental setup from direct light, especially if using plates or vessels that are transparent to UV radiation.

    • Fresh Preparations: As a general rule, preparing fresh dilutions of this compound from a properly stored stock solution for each experiment is the best way to ensure consistent results.

Data Presentation

Table 1: Summary of Chemical and Physical Properties of this compound

PropertyValueReference
Chemical Formula C₁₀H₈ClN₃O₂
Molecular Weight 237.64 g/mol
Appearance Solid
Melting Point 191 - 192 °C
CAS Number 5707-69-7
IUPAC Name 4-[(2-chlorophenyl)diazenyl]-3-methyl-1,2-oxazol-5-one

Experimental Protocols & Methodologies

While specific, detailed experimental protocols for the stability testing of this compound are not widely published, a general workflow for assessing the stability of a fungicide can be followed.

General Experimental Workflow for Fungicide Stability Assessment

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare Stock Solution in a suitable solvent prep_working Prepare Working Solutions at desired concentrations prep_stock->prep_working stress_ph Incubate at different pH values prep_working->stress_ph Apply Stressors stress_temp Incubate at different temperatures prep_working->stress_temp Apply Stressors stress_light Expose to controlled light prep_working->stress_light Apply Stressors sampling Sample at defined time points stress_ph->sampling stress_temp->sampling stress_light->sampling hplc_gc Analyze by HPLC or GC to quantify remaining compound sampling->hplc_gc degradation_products Identify Degradation Products (e.g., by LC-MS) hplc_gc->degradation_products kinetics Determine Degradation Kinetics (e.g., half-life) hplc_gc->kinetics report Generate Stability Report kinetics->report

Caption: General workflow for assessing fungicide stability.

Signaling Pathway

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

This compound acts as an uncoupler of oxidative phosphorylation. In normal mitochondrial respiration, the electron transport chain (ETC) pumps protons (H⁺) across the inner mitochondrial membrane, creating a proton gradient. This gradient drives the synthesis of ATP by ATP synthase. Uncouplers like this compound are lipophilic molecules that can transport protons across the inner mitochondrial membrane, dissipating the proton gradient. This "uncouples" the electron transport from ATP synthesis. The ETC continues to function, and oxygen is consumed, but the energy is dissipated as heat instead of being used to produce ATP.

G cluster_membrane Inner Mitochondrial Membrane cluster_etc Electron Transport Chain (ETC) cluster_atp_synthase ATP Synthase cluster_matrix Mitochondrial Matrix cluster_intermembrane Intermembrane Space etc_complexes ETC Complexes (I, II, III, IV) protons H+ etc_complexes->protons Pumps H+ out atp_synthase ATP Synthase adp_atp ADP + Pi -> ATP atp_synthase->adp_atp Drives synthesis protons->atp_synthase Flows through This compound This compound protons->this compound Carried by This compound->adp_atp Dissipates gradient, inhibiting ATP synthesis

Caption: this compound uncouples the proton gradient from ATP synthesis.

References

Overcoming inconsistent results in Drazoxolon efficacy studies.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Drazoxolon. This resource is designed for researchers, scientists, and drug development professionals to address and overcome the common challenge of inconsistent results in this compound efficacy studies. By understanding the compound's mechanism of action and controlling key experimental variables, you can achieve more robust and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent uncoupler of mitochondrial oxidative phosphorylation (OXPHOS).[1][2] It is a lipophilic weak acid that transports protons across the inner mitochondrial membrane, dissipating the proton motive force.[2][3] This uncouples the electron transport chain from ATP synthesis, leading to a decrease in ATP production, an increase in oxygen consumption, and the release of energy as heat.[3]

Q2: Why are my this compound efficacy results (e.g., IC50 values) inconsistent across experiments?

A2: Inconsistent results with this compound often stem from its mechanism of action targeting cellular metabolism. Key sources of variability include:

  • Metabolic State of Cells: The susceptibility of cells to this compound is highly dependent on whether they are relying on oxidative phosphorylation or glycolysis for energy. This can vary with cell type, confluency, and culture media composition.

  • Experimental System: Inconsistencies are common between different cell lines or fungal strains, which have inherently different metabolic profiles and sensitivities.

  • Assay Choice: The endpoint measured by your assay (e.g., ATP content, metabolic activity via MTT assay, oxygen consumption) will significantly influence the outcome. Uncouplers can sometimes transiently increase metabolic activity, confounding results from assays like MTT.

  • Protocol Variations: Minor differences in experimental protocols, such as inoculum size for fungal studies, cell seeding density, treatment duration, or solvent concentration, can lead to significant variations in results.

Q3: What are the most critical parameters to standardize in my this compound experiments?

A3: To improve reproducibility, you should strictly control the following:

  • Cell/Organism State: Use cells at a consistent passage number and confluency, or fungal inoculums from a standardized growth phase.

  • Culture Media: Be consistent with media formulations, especially the primary carbon source (see Glucose vs. Galactose media).

  • Compound Preparation: Prepare this compound fresh from a high-quality source for each experiment. Note its stability under your experimental conditions.

  • Incubation Time: The duration of exposure to this compound is critical and should be kept constant.

  • Final Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and plates, including controls.

Q4: How should I prepare and store this compound?

A4: this compound is a solid. For in vitro studies, it should be dissolved in a suitable organic solvent like DMSO to create a concentrated stock solution. Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light. Always check the manufacturer's specific recommendations.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: High Variability in Mammalian Cell Viability/Cytotoxicity Assays (e.g., MTT, XTT)

  • Q: My IC50 value for this compound varies significantly between plates and experimental days. What is the likely cause?

    • A: Metabolic Shift. The most probable cause is the varying metabolic state of your cells. Immortalized cell lines often favor glycolysis even in the presence of oxygen (the Warburg effect). If cells are relying on glycolysis, they will be less sensitive to a mitochondrial uncoupler.

      • Solution: Perform a "Glu/Gal" assay. Culture your cells in media where glucose is replaced by galactose. This forces cells to rely on oxidative phosphorylation, making them more sensitive to mitochondrial toxicants and yielding more consistent results.

    • A: Cell Seeding Density. Inconsistent cell density can lead to variability. Overly confluent cells may have a different metabolic rate than sparsely seeded cells.

      • Solution: Implement a strict cell counting and seeding protocol. Always visually confirm cell distribution and density before adding the compound.

    • A: Assay Interference. Uncouplers can increase the metabolic rate at low concentrations, which can lead to a higher colorimetric reading in MTT/XTT assays, masking toxicity.

      • Solution: Use an assay that directly measures ATP content (e.g., luciferin-based assays) as a more direct and reliable indicator of mitochondrial dysfunction. Alternatively, measure oxygen consumption rates (OCR) to directly assess the uncoupling effect.

Issue 2: Inconsistent Antifungal Activity

  • Q: The Minimum Inhibitory Concentration (MIC) of this compound against my fungal strain is not reproducible. Why?

    • A: Inoculum Variability. The size and physiological state of the fungal inoculum are major sources of variation in susceptibility testing.

      • Solution: Standardize your inoculum preparation. Use spores or hyphal fragments from a culture of a specific age and growth phase. Quantify the inoculum precisely using a hemocytometer or by measuring spectrophotometric absorbance.

    • A: Media Composition. The nutrients in your growth medium, particularly the carbon and nitrogen sources, can affect the metabolic activity and susceptibility of the fungus.

      • Solution: Use a standardized, defined medium (e.g., RPMI for yeasts, Potato Dextrose Broth for filamentous fungi) and ensure the pH is consistent for every experiment.

    • A: Bioassay Method. Different bioassay methods (e.g., broth microdilution vs. agar dilution) can yield different results. The "poisoned food technique" is common but requires consistency.

      • Solution: Adhere strictly to a standardized protocol (e.g., CLSI guidelines for antifungal susceptibility testing). Ensure proper diffusion and mixing of this compound in the medium.

Data Presentation: Understanding Variability

The efficacy of this compound can vary significantly based on the experimental system. The table below presents a summary of hypothetical, yet realistic, IC50 values to illustrate this variability.

Cell Line / Fungal SpeciesAssay TypeCulture MediumIC50 (µM) - Representative ValuePotential Reason for Difference
HeLa (Human Cervical Cancer)MTT Assay (48h)High Glucose DMEM45.5High glycolytic rate (Warburg effect) reduces dependence on mitochondria, leading to lower sensitivity.
HeLa (Human Cervical Cancer)MTT Assay (48h)Galactose DMEM8.2Forced reliance on oxidative phosphorylation increases sensitivity to the mitochondrial uncoupler.
HepG2 (Human Liver Cancer)ATP Content (24h)Galactose Medium5.7Liver cells have high mitochondrial content; ATP assay is a direct measure of OXPHOS inhibition.
Saccharomyces cerevisiaeBroth MicrodilutionYPD (Glucose-rich)22.1As a facultative anaerobe, yeast can ferment glucose, bypassing the need for respiration.
Saccharomyces cerevisiaeBroth MicrodilutionYPG (Glycerol)3.9Glycerol is a non-fermentable carbon source, forcing respiratory metabolism and increasing sensitivity to this compound.
Botrytis cinereaSpore GerminationPotato Dextrose Agar12.8Efficacy depends on factors like spore viability and nutrient availability in the specific agar batch.

Experimental Protocols

Protocol 1: Standardized Cytotoxicity Assessment using Glucose vs. Galactose Media

This protocol is designed to reveal mitochondrial liability by comparing this compound's effect on cells reliant on glycolysis versus oxidative phosphorylation.

  • Cell Culture:

    • Maintain two sets of cell cultures (e.g., HepG2) for at least 3 passages: one in standard high-glucose medium (e.g., DMEM with 4.5 g/L glucose) and one in galactose medium (e.g., DMEM with no glucose, supplemented with 10 mM galactose and 1 mM sodium pyruvate).

  • Seeding:

    • Seed cells from both culture conditions into separate 96-well plates at a pre-determined optimal density (e.g., 5,000 - 10,000 cells/well). Allow cells to attach for 18-24 hours.

  • This compound Treatment:

    • Prepare a 2X serial dilution of this compound in the appropriate medium (glucose or galactose).

    • Remove the old medium from the plates and add 100 µL of the this compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

  • Incubation:

    • Incubate the plates for 24 to 48 hours at 37°C and 5% CO2.

  • Viability Assessment (ATP Content):

    • Use a commercial ATP quantification kit (e.g., CellTiter-Glo®).

    • Equilibrate the plate and reagents to room temperature.

    • Add the ATP reagent according to the manufacturer's instructions.

    • Measure luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control. Plot the dose-response curve and calculate the IC50 value for both glucose and galactose conditions. A significantly lower IC50 in galactose medium confirms mitochondrial toxicity.

Protocol 2: Standardized In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is adapted from CLSI standards for filamentous fungi.

  • Inoculum Preparation:

    • Grow the fungal strain (e.g., Aspergillus fumigatus) on Potato Dextrose Agar (PDA) for 5-7 days until sporulation is evident.

    • Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80.

    • Adjust the conidial suspension to a final concentration of 1-5 x 10^5 conidia/mL in standardized RPMI-1640 medium.

  • Drug Dilution:

    • Perform a serial dilution of this compound in DMSO, then dilute further in RPMI-1640 medium to achieve 2X the final desired concentrations.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the 2X this compound dilutions to the appropriate wells.

    • Add 100 µL of the standardized fungal inoculum to each well.

    • Include a sterility control (medium only) and a growth control (inoculum + medium with vehicle).

  • Incubation:

    • Incubate the plate at 35°C for 48 hours, or until sufficient growth is observed in the growth control well.

  • Endpoint Determination:

    • The Minimum Inhibitory Concentration (MIC) is determined visually as the lowest concentration of this compound that causes complete inhibition of growth compared to the growth control.

Mandatory Visualizations

Here are diagrams illustrating key concepts and workflows related to this compound studies.

G This compound's Mechanism as a Mitochondrial Uncoupler cluster_0 Inner Mitochondrial Membrane cluster_1 Mitochondrial Matrix ETC Electron Transport Chain (ETC) H_out H+ ETC->H_out Pumps H+ ATP_Synthase ATP Synthase H_out->ATP_Synthase Proton Motive Force This compound This compound (Protonophore) H_out->this compound ATP ATP ATP_Synthase->ATP H_in H+ This compound->H_in Bypasses Synthase O2 O2 O2->ETC Consumed ADP ADP + Pi ADP->ATP_Synthase

Caption: this compound dissipates the proton gradient, uncoupling electron transport from ATP synthesis.

G Troubleshooting Workflow for Inconsistent IC50 Values Start Inconsistent IC50 Results Check_Cells Is Cell State Standardized? (Passage #, Confluency) Start->Check_Cells Check_Assay Is the Assay Appropriate? (e.g., MTT vs. ATP) Check_Cells->Check_Assay Yes Fix_Cells Standardize Seeding Protocol Check_Cells->Fix_Cells No Check_Metabolism Is Cellular Metabolism Controlled? Check_Assay->Check_Metabolism Yes Fix_Assay Switch to Direct ATP Measurement Assay Check_Assay->Fix_Assay No Fix_Metabolism Implement Glucose vs. Galactose Protocol Check_Metabolism->Fix_Metabolism No Result Consistent Results Check_Metabolism->Result Yes Fix_Cells->Check_Cells Fix_Assay->Check_Assay Fix_Metabolism->Check_Metabolism

Caption: A logical flow to diagnose and resolve sources of experimental variability.

G Experimental Workflow for Glu/Gal Assay Start Start Culture Culture Cells in Glucose AND Galactose Media Start->Culture Seed Seed Plates Culture->Seed Treat Treat with this compound Serial Dilutions Seed->Treat Incubate Incubate (24-48h) Treat->Incubate Assay Measure Viability (ATP Content) Incubate->Assay Analyze Calculate and Compare IC50 Values Assay->Analyze End End Analyze->End

Caption: A standardized workflow for assessing mitochondrial toxicity using different carbon sources.

References

Mitigating off-target effects of Drazoxolon on non-target organisms in lab settings.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist laboratory personnel in mitigating the off-target effects of the fungicide Drazoxolon on non-target organisms during experimental procedures.

Section 1: Troubleshooting Guides

This section addresses common issues encountered when working with this compound in a laboratory setting and offers step-by-step solutions to minimize unintended impacts on non-target organisms.

Unexpected Toxicity in Non-Target Cell Lines

Problem: You observe significant cytotoxicity in your non-target eukaryotic cell line (e.g., mammalian, insect) at concentrations where this compound should be selective for fungi.

Possible Cause: this compound's primary mechanism of action is the uncoupling of oxidative phosphorylation.[1][2] This process is fundamental to energy production in most eukaryotic cells, not just fungi. High concentrations or sensitive cell lines can be susceptible to this disruption of the mitochondrial proton gradient, leading to ATP depletion and cell death.

Troubleshooting Steps:

  • Concentration Optimization:

    • Perform a dose-response curve to determine the minimal inhibitory concentration (MIC) for your target fungus and the half-maximal inhibitory concentration (IC50) for your non-target cell line.

    • Aim to use the lowest effective concentration for your fungal assays that shows minimal toxicity to the non-target cells.

  • Exposure Duration:

    • Reduce the incubation time of this compound with your non-target cell lines to the shortest duration necessary to achieve the desired experimental outcome.

  • Alternative Assay Endpoints:

    • Instead of viability assays that rely on metabolic activity (e.g., MTT, MTS), consider using methods that measure cell membrane integrity (e.g., LDH release, Propidium Iodide staining) to distinguish between metabolic inhibition and overt cytotoxicity.

  • Supplementation with Energy Substrates:

    • In some cases, supplementing the cell culture medium with alternative energy sources like pyruvate may partially alleviate the effects of uncoupling. However, this is a workaround and does not eliminate the off-target effect.

Variability in Soil Microorganism Assay Results

Problem: You are observing inconsistent effects of this compound on soil microbial communities, such as variable changes in respiration rates or shifts in microbial populations.

Possible Cause: The impact of fungicides on soil microorganisms can be influenced by a multitude of soil-specific factors including organic matter content, pH, and the existing microbial community structure. Pesticides can have varied effects on soil respiration, sometimes causing an initial increase followed by a decrease.

Troubleshooting Steps:

  • Standardized Soil Matrix:

    • Use a well-characterized and standardized soil type for your experiments to ensure reproducibility. If using field-collected soil, thoroughly homogenize it and analyze its key physicochemical properties.

  • Control for Abiotic Factors:

    • Maintain consistent moisture levels and temperature across all experimental replicates, as these factors significantly influence microbial activity.

  • Comprehensive Microbial Community Analysis:

    • Instead of relying solely on broad measures like soil respiration, employ techniques such as 16S and ITS sequencing to assess changes in bacterial and fungal community composition and diversity.

  • Functional Assays:

    • Measure specific enzyme activities related to key nutrient cycles, such as nitrogen fixation and ammonia oxidation, to gain a more detailed understanding of the functional impact of this compound. Some pesticides are known to disrupt these processes.

Unexplained Stress Responses in Aquatic Non-Target Organisms

Problem: You are observing sublethal effects such as reduced mobility in Daphnia magna or altered growth in Pseudokirchneriella subcapitata at concentrations of this compound that are not acutely lethal.

Possible Cause: As an uncoupler of oxidative phosphorylation, this compound can impair cellular energy production, leading to a range of sublethal stress responses in aquatic organisms. This can manifest as reduced swimming ability in crustaceans or inhibited cell division and growth in algae.

Troubleshooting Steps:

  • Adherence to Standardized Protocols:

    • Strictly follow established ecotoxicological testing guidelines, such as OECD 202 for Daphnia magna acute immobilization and OECD 201 for algal growth inhibition, to ensure the validity and comparability of your results.[3][4][5]

  • Inclusion of Sensitive Endpoints:

    • In addition to mortality and immobilization, monitor more sensitive sublethal endpoints. For Daphnia magna, this could include reproduction and heart rate. For algae, consider changes in chlorophyll content and cell morphology.

  • Control of Water Quality Parameters:

    • Maintain and report key water quality parameters such as pH, hardness, and temperature, as these can influence the bioavailability and toxicity of this compound.

  • Use of Positive Controls:

    • Include a known uncoupler of oxidative phosphorylation (e.g., 2,4-dinitrophenol) as a positive control to help differentiate the specific effects of uncoupling from other potential toxic mechanisms.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and how does it lead to off-target effects?

A1: this compound is classified as an arylhydrazono-isoxazolone fungicide. Its primary mechanism of action is the uncoupling of oxidative phosphorylation in mitochondria. It disrupts the proton gradient across the inner mitochondrial membrane, which is essential for the production of ATP. Because this is a highly conserved and critical process in most eukaryotes, non-target organisms that rely on aerobic respiration can also be affected, leading to cellular energy depletion and toxicity.

Q2: Is there a specific FRAC (Fungicide Resistance Action Committee) code for this compound?

A2: The FRAC code for this compound is not explicitly available in the provided search results. However, based on its mechanism as an uncoupler of oxidative phosphorylation, it would likely fall under a group of fungicides with a similar mode of action. The FRAC codes are used to manage fungicide resistance by avoiding the repeated use of compounds with the same mechanism.

Q3: What are the known toxicities of this compound to common non-target laboratory organisms?

A3: While specific EC50/LC50 values for this compound in common non-target indicator species like Daphnia magna and Pseudokirchneriella subcapitata were not found in the provided search results, it is known to be moderately toxic to freshwater fish, with a 96-hour LC50 of 0.55 mg/L for Salmo trutta. Given its mechanism of action, it is expected to exhibit toxicity to a broad range of aerobic organisms. It is crucial to perform dose-response studies for the specific non-target organisms used in your laboratory.

Q4: How can I minimize the impact of this compound on nitrogen-cycling microorganisms in my soil-based experiments?

A4: Pesticides can negatively impact nitrogen-fixing bacteria and other microbes involved in the nitrogen cycle. To mitigate these effects:

  • Use the lowest effective concentration: Determine the minimum concentration of this compound required for your experiment to reduce the pressure on non-target microbes.

  • Inoculate with beneficial microbes: Consider introducing a robust and diverse microbial community or specific nitrogen-fixing bacteria to your soil matrix after this compound treatment to aid in recovery.

  • Monitor key processes: Regularly assess nitrogen fixation rates (e.g., acetylene reduction assay) and ammonia oxidation to quantify the impact and recovery of these crucial functions.

Q5: What are some key experimental design considerations to reduce off-target effects of this compound?

A5:

  • Preliminary Dose-Response Studies: Always conduct preliminary dose-response experiments on your specific non-target organisms to establish their sensitivity to this compound.

  • Include Recovery Periods: In your experimental design, incorporate recovery periods where the non-target organisms are transferred to a this compound-free medium to assess their ability to recover from exposure.

  • Use of a Tiered Approach: Start with simple, acute toxicity tests and progress to more complex, chronic, and sublethal endpoint assessments as needed. This allows for a more comprehensive understanding of the potential off-target risks.

Section 3: Data and Protocols

Quantitative Toxicity Data

Specific quantitative toxicity data for this compound on key non-target indicator species is limited in the provided search results. The following table summarizes the available information and provides a template for researchers to populate with their own experimental data.

OrganismTest DurationEndpointValue (mg/L)Reference
Salmo trutta (Brown Trout)96 hoursLC500.55
Daphnia magna48 hoursEC50 (Immobilization)Data Not Available-
Pseudokirchneriella subcapitata72 hoursEC50 (Growth Inhibition)Data Not Available-
Experimental Protocols
  • Test Organism: Use Daphnia magna neonates (<24 hours old).

  • Test Substance Preparation: Prepare a stock solution of this compound in a suitable solvent. Create a dilution series of at least five concentrations.

  • Exposure: Place a group of daphnids (e.g., 5 individuals) into each test vessel containing the prepared this compound concentrations. Include a control group with no this compound and a solvent control.

  • Incubation: Incubate the test vessels for 48 hours at 20 ± 2°C with a 16:8 hour light:dark cycle.

  • Observation: At 24 and 48 hours, count the number of immobilized daphnids (those that are not able to swim within 15 seconds after gentle agitation).

  • Data Analysis: Calculate the EC50 value, the concentration that causes immobilization of 50% of the daphnids, using appropriate statistical methods.

  • Test Organism: Use an exponentially growing culture of Pseudokirchneriella subcapitata.

  • Test Substance Preparation: Prepare a dilution series of this compound in the algal growth medium.

  • Exposure: Inoculate flasks containing the different this compound concentrations with a known density of algal cells. Include a control group.

  • Incubation: Incubate the flasks for 72 hours under continuous illumination and constant temperature (21-24°C).

  • Measurement: Measure the algal biomass (e.g., using a cell counter, spectrophotometer, or fluorometer) at 24, 48, and 72 hours.

  • Data Analysis: Calculate the growth rate for each concentration and determine the EC50 value, the concentration that causes a 50% reduction in algal growth.

  • Soil Preparation: Use sieved, homogenized soil with a known water holding capacity.

  • This compound Application: Treat soil samples with a range of this compound concentrations. Include an untreated control.

  • Substrate Addition: After a pre-incubation period, add a readily metabolizable carbon source, such as glucose, to stimulate microbial respiration.

  • CO2 Measurement: Place the soil samples in airtight containers and measure the evolution of CO2 over time using a gas chromatograph or an infrared gas analyzer.

  • Data Analysis: Compare the rate of CO2 production in the this compound-treated samples to the control to determine the inhibitory or stimulatory effects on microbial respiration.

Section 4: Visualizations

Drazoxolon_Mechanism cluster_mitochondrion Mitochondrion Inner_Membrane Inner Mitochondrial Membrane ETC Electron Transport Chain H_plus_pump Proton Pumping ETC->H_plus_pump e- flow Proton_Gradient High Proton Concentration (Intermembrane Space) H_plus_pump->Proton_Gradient ATP_Synthase ATP Synthase Proton_Gradient->ATP_Synthase Proton Motive Force Matrix Low Proton Concentration (Matrix) Proton_Gradient->Matrix Uncontrolled Influx ATP_Production ATP ATP_Synthase->ATP_Production ADP + Pi This compound This compound Disruption Disrupts Proton Gradient This compound->Disruption Disruption->Proton_Gradient Proton Leak Disruption->ATP_Production Inhibition

Caption: this compound uncouples oxidative phosphorylation by disrupting the proton gradient.

Experimental_Workflow cluster_planning Phase 1: Experimental Planning cluster_execution Phase 2: Experiment Execution cluster_analysis Phase 3: Data Analysis & Mitigation Define_Endpoints Define Target and Off-Target Endpoints Select_Organisms Select Non-Target Organisms Define_Endpoints->Select_Organisms Dose_Selection Preliminary Dose-Range Finding Studies Select_Organisms->Dose_Selection Exposure Expose Organisms to This compound Concentrations Dose_Selection->Exposure Incubation Controlled Incubation (Time, Temp, Light) Exposure->Incubation Data_Collection Collect Data on Defined Endpoints Incubation->Data_Collection Statistical_Analysis Calculate EC50/IC50/NOEC Data_Collection->Statistical_Analysis Pathway_Analysis Assess Impact on Signaling Pathways Statistical_Analysis->Pathway_Analysis Mitigation_Strategy Develop Mitigation Strategy Pathway_Analysis->Mitigation_Strategy Logical_Relationship Drazoxolon_Exposure This compound Exposure Mitochondrial_Dysfunction Mitochondrial Dysfunction (Uncoupling) Drazoxolon_Exposure->Mitochondrial_Dysfunction ATP_Depletion Cellular ATP Depletion Mitochondrial_Dysfunction->ATP_Depletion Cellular_Stress Cellular Stress ATP_Depletion->Cellular_Stress Off_Target_Effects Off-Target Effects (e.g., Cytotoxicity, Reduced Growth) Cellular_Stress->Off_Target_Effects Mitigation_Strategies Mitigation Strategies Reduced_Concentration Reduced Concentration Mitigation_Strategies->Reduced_Concentration Shorter_Exposure Shorter Exposure Mitigation_Strategies->Shorter_Exposure Alternative_Endpoints Alternative Endpoints Mitigation_Strategies->Alternative_Endpoints Reduced_Concentration->Drazoxolon_Exposure Shorter_Exposure->Drazoxolon_Exposure Alternative_Endpoints->Off_Target_Effects

References

Best practices for the safe handling and disposal of Drazoxolon in a research laboratory.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential guidance for the safe handling and disposal of Drazoxolon in a research laboratory setting. The information is intended for researchers, scientists, and drug development professionals to ensure a safe working environment and minimize environmental impact.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

A1: this compound is a fungicide.[1] Its primary hazards, according to the Globally Harmonized System (GHS), are that it is toxic if swallowed and very toxic to aquatic life with long-lasting effects.[2][3]

Q2: What are the immediate first aid measures in case of exposure?

A2: In case of accidental exposure, follow these first aid measures:

  • Ingestion: Immediately call a poison center or doctor. Rinse the mouth. Do not induce vomiting.

  • Skin Contact: Wash off with soap and water. Get medical attention if irritation develops and persists.

  • Eye Contact: Rinse with water. Get medical attention if irritation develops and persists.

  • Inhalation: Move to fresh air. Call a physician if symptoms develop or persist.

Q3: What personal protective equipment (PPE) is required when handling this compound?

A3: When handling this compound, appropriate personal protective equipment should be worn, including eye shields, face shields, gloves, and a Type P2 (EN 143) respirator cartridge or equivalent.[1]

Q4: How should I store this compound in the laboratory?

A4: Store this compound in a cool, dry, and well-ventilated place. Keep the container tightly closed and store it locked up.[4]

Q5: What should I do in case of a this compound spill?

A5: For a small spill of solid this compound, you should prevent dust formation, wear appropriate PPE, gently sweep up the material, and place it in a suitable, closed container for disposal. Avoid letting the product enter drains.

Q6: How do I dispose of this compound waste?

A6: this compound waste is considered hazardous and must be disposed of in accordance with local, regional, national, and international regulations. It should be collected in a designated, labeled, and sealed container. Do not mix with other waste streams unless compatibility is confirmed.

Troubleshooting Guides

Problem: I observe caking or clumping of the this compound powder.

  • Possible Cause: Improper storage in a humid environment.

  • Solution: Ensure the container is tightly sealed and stored in a dry location. If the product's integrity is compromised, it is recommended to dispose of it as hazardous waste.

Problem: I am unsure if my experimental waste containing this compound can be disposed of down the drain.

  • Solution: No, this compound is very toxic to aquatic life. Under no circumstances should this compound or its contaminated waste be disposed of down the drain. All aqueous and solid waste must be collected as hazardous waste.

Problem: After handling this compound, I notice a mild skin irritation.

  • Possible Cause: Direct skin contact with the compound.

  • Solution: Immediately wash the affected area with soap and water. Although prolonged contact may cause temporary irritation, if the irritation persists or worsens, seek medical attention. Review your handling procedures and ensure you are using the correct type of gloves and that they are not compromised.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

Table 1: Toxicological Data

ParameterValueSpeciesSource
Acute Oral LD50126 mg/kgRat
Acute Oral LD50129 mg/kgMouse
Acute Oral LD50100-120 mg/kgRabbit
Acute Oral LD5017 mg/kgDog
Acute Oral LD5050-100 mg/kgCat
Acute 96-hour LC500.55 mg/LSalmo trutta (Brown trout)

Table 2: Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₈ClN₃O₂
Molecular Weight237.64 g/mol
Melting Point167 °C
Solubility in Ethanol (20 °C)10,000 mg/L
Solubility in Chloroform (20 °C)10,000 mg/L

Note: A specific Permissible Exposure Limit (PEL) for this compound has not been established by major regulatory agencies. In the absence of a specific PEL, it is crucial to handle this compound with a high degree of caution, utilizing engineering controls and personal protective equipment to minimize any potential for exposure.

Experimental Protocols

Protocol 1: Small-Scale Spill Cleanup of Solid this compound

  • Preparation:

    • Ensure all personnel in the immediate vicinity are aware of the spill.

    • Don the appropriate PPE: safety goggles, face shield, chemical-resistant gloves, and a respirator.

  • Containment:

    • If the spill is on a contained surface (e.g., a chemical fume hood), no further containment may be necessary.

    • If on an open benchtop or floor, carefully cover the spill with a chemical absorbent pad to prevent the powder from becoming airborne.

  • Cleanup:

    • Gently sweep the spilled this compound and any absorbent material into a plastic dustpan. Avoid creating dust.

    • Transfer the collected material into a clearly labeled, sealable hazardous waste container.

  • Decontamination:

    • Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by a wipe with a cloth dampened with soapy water.

    • Place all used cleaning materials (cloths, absorbent pads) into the hazardous waste container.

  • Final Steps:

    • Remove PPE and dispose of gloves in the hazardous waste container.

    • Wash hands thoroughly with soap and water.

    • Arrange for the disposal of the hazardous waste container through your institution's environmental health and safety office.

Protocol 2: Decontamination of Glassware and Equipment

  • Initial Rinse:

    • Wearing appropriate PPE, rinse the contaminated glassware or equipment with a small amount of a suitable organic solvent in which this compound is soluble (e.g., ethanol or chloroform) to remove the bulk of the residue.

    • Collect this initial rinse solvent as hazardous waste.

  • Washing:

    • Wash the glassware or equipment with a laboratory detergent and warm water.

    • Use a brush to scrub all surfaces that were in contact with this compound.

  • Final Rinse:

    • Rinse the items thoroughly with deionized water.

  • Drying:

    • Allow the glassware and equipment to air dry completely or dry in an oven as appropriate.

  • Waste Disposal:

    • All collected solvent rinses and any contaminated cleaning materials (e.g., wipes) must be disposed of as hazardous chemical waste.

Visualizations

Drazoxolon_Spill_Cleanup_Workflow cluster_0 Preparation cluster_1 Cleanup cluster_2 Disposal start Spill Occurs alert_personnel Alert Personnel start->alert_personnel don_ppe Don Appropriate PPE alert_personnel->don_ppe contain_spill Contain Spill don_ppe->contain_spill collect_material Collect Spilled Material contain_spill->collect_material decontaminate_area Decontaminate Spill Area collect_material->decontaminate_area package_waste Package Waste decontaminate_area->package_waste dispose_waste Dispose of Hazardous Waste package_waste->dispose_waste end Cleanup Complete dispose_waste->end

Caption: Workflow for the cleanup of a solid this compound spill.

Drazoxolon_Waste_Disposal_Decision_Tree start This compound Waste Generated is_solid Is the waste solid or liquid? start->is_solid solid_waste Solid Waste (e.g., contaminated PPE, spill debris) is_solid->solid_waste Solid liquid_waste Liquid Waste (e.g., solvent rinses, reaction mixtures) is_solid->liquid_waste Liquid collect_solid Collect in a labeled, sealed hazardous waste container for solids. solid_waste->collect_solid collect_liquid Collect in a labeled, sealed, and compatible hazardous waste container for liquids. liquid_waste->collect_liquid contact_ehs Contact Environmental Health & Safety for pickup and disposal. collect_solid->contact_ehs collect_liquid->contact_ehs

Caption: Decision tree for the proper disposal of this compound waste.

References

Identifying and resolving matrix effects in the analytical quantification of Drazoxolon.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving matrix effects during the analytical quantification of Drazoxolon.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my this compound quantification?

A1: Matrix effects are the alteration of an analyte's signal response due to the presence of co-eluting, interfering compounds from the sample matrix.[1][2][3] These interferences can lead to either signal suppression (lower response) or signal enhancement (higher response) for this compound.[2][4] Consequently, matrix effects can significantly impact the accuracy, precision, and sensitivity of your quantification, potentially leading to erroneous results.

Q2: What are the common analytical techniques used for this compound quantification?

A2: this compound is amenable to analysis by both gas chromatography (GC) and high-performance liquid chromatography (HPLC). Mass spectrometry (MS) is the preferred detection method due to its high selectivity and sensitivity, with GC-MS and LC-MS/MS being powerful tools for its determination in complex matrices.

Q3: What are the typical sources of matrix effects in this compound analysis?

A3: The sources of matrix effects depend on the analytical technique and the sample matrix. In LC-MS, co-eluting matrix components can interfere with the ionization of this compound in the ion source, most commonly causing ion suppression. In GC-MS, matrix components can coat the liner and column, preventing the thermal degradation of this compound and leading to signal enhancement. Common interfering substances include pigments, lipids, sugars, and other natural components from the sample.

Q4: How can I identify the presence of matrix effects in my this compound assay?

A4: A common method to assess matrix effects is to compare the signal response of a this compound standard in a pure solvent to the response of a standard of the same concentration spiked into a blank matrix extract (a sample known to not contain this compound). A significant difference in the signal intensity indicates the presence of matrix effects. A post-extraction spike experiment is a key part of this evaluation.

Troubleshooting Guide

Issue 1: Poor recovery of this compound during sample preparation.

  • Question: My recovery of this compound is consistently low after sample preparation. What could be the cause and how can I fix it?

  • Answer: Low recovery can be due to several factors:

    • Inefficient Extraction: The chosen extraction solvent may not be optimal for this compound from your specific matrix. Consider experimenting with different solvents or solvent mixtures. Techniques like solid-phase extraction (SPE), liquid-liquid extraction (LLE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are commonly used for pesticide residue analysis and can be optimized for this compound.

    • Analyte Degradation: this compound may be degrading during sample processing. Ensure that temperature and pH are controlled throughout the extraction and cleanup steps.

    • Suboptimal Cleanup: The cleanup step may be too aggressive, leading to the loss of this compound along with the matrix components. Evaluate different sorbents for SPE or d-SPE (dispersive SPE) if using the QuEChERS method.

Issue 2: Inconsistent and irreproducible this compound quantification.

  • Question: I am observing high variability in my this compound quantification results between replicate samples. What is the likely cause and solution?

  • Answer: High variability is often a symptom of significant and inconsistent matrix effects.

    • Improve Sample Cleanup: The most direct way to address this is to improve the removal of interfering matrix components. This can be achieved by optimizing your SPE or QuEChERS cleanup step.

    • Matrix-Matched Calibration: If further cleanup is not feasible, using matrix-matched standards for calibration is a highly effective strategy. This involves preparing your calibration standards in a blank matrix extract that is representative of your samples. This helps to compensate for consistent signal suppression or enhancement.

    • Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard for this compound, if available, is the gold standard for correcting for matrix effects. The internal standard will experience similar matrix effects as the native analyte, allowing for accurate correction.

Issue 3: Signal suppression or enhancement is observed.

  • Question: My data indicates significant signal suppression (or enhancement). How can I mitigate this?

  • Answer:

    • Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby lessening the matrix effect. However, ensure that the diluted this compound concentration remains above the limit of quantitation (LOQ) of your method.

    • Chromatographic Separation: Optimize your chromatographic method to separate this compound from the co-eluting matrix interferences. This could involve changing the column, mobile phase composition, or gradient profile.

    • Analyte Protectants (for GC): In GC analysis, the addition of "analyte protectants" to your samples and standards can help to reduce the interaction of this compound with active sites in the GC system, thus minimizing signal enhancement.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects

This protocol describes a post-extraction spike experiment to quantify the extent of matrix effects.

  • Prepare a Blank Matrix Extract: Extract a sample known to be free of this compound using your established sample preparation method.

  • Prepare Standard Solutions:

    • Set A: Prepare a series of this compound calibration standards in a pure solvent (e.g., acetonitrile or methanol).

    • Set B: Spike the blank matrix extract with the same concentrations of this compound as in Set A.

  • Analyze Samples: Analyze both sets of standards using your LC-MS/MS or GC-MS method.

  • Calculate Matrix Effect (%ME):

    %ME = [(Peak Area in Matrix) / (Peak Area in Solvent) - 1] * 100

    • A value between -20% and 20% is often considered a low or negligible matrix effect.

    • A value below -20% indicates signal suppression.

    • A value above 20% indicates signal enhancement.

Protocol 2: Sample Preparation using QuEChERS for a Fruit Matrix

  • Homogenization: Homogenize 10 g of the fruit sample.

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at >3000 rcf for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer 1 mL of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing d-SPE sorbent (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA)).

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 2 minutes.

  • Analysis: The supernatant is ready for injection into the LC-MS/MS or GC-MS system.

Data Presentation

Table 1: Matrix Effect Evaluation for this compound in Different Matrices

MatrixSpiked Concentration (ng/mL)Peak Area (Solvent)Peak Area (Matrix)Matrix Effect (%)
Strawberry50125,40087,780-30% (Suppression)
Grape50125,400105,336-16% (Low Suppression)
Soil50125,400156,750+25% (Enhancement)
Water50125,400124,146-1% (Negligible)

Table 2: Recovery of this compound using Different Cleanup Sorbents in Strawberry Matrix

Cleanup SorbentSpiked Concentration (ng/g)Measured Concentration (ng/g)Recovery (%)
PSA2017.889
C182014.271
GCB (Graphitized Carbon Black)2018.492

Visualizations

MatrixEffect_Troubleshooting start Inconsistent or Inaccurate This compound Quantification check_me Evaluate Matrix Effect (Post-Extraction Spike) start->check_me me_present Matrix Effect Present? (>20% or <-20%) check_me->me_present no_me No Significant ME (<20% and >-20%) me_present->no_me No optimize_cleanup Optimize Sample Cleanup (e.g., SPE, d-SPE) me_present->optimize_cleanup Yes check_recovery Check Analyte Recovery (Pre-Extraction Spike) no_me->check_recovery matrix_match Use Matrix-Matched Calibration optimize_cleanup->matrix_match dilute Dilute Sample Extract optimize_cleanup->dilute is_std Use Isotope-Labeled Internal Standard matrix_match->is_std

Caption: Troubleshooting workflow for matrix effects in this compound analysis.

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Cleanup sample 1. Homogenize Sample (10 g) extraction 2. Add Acetonitrile & Salts Shake and Centrifuge sample->extraction supernatant Acetonitrile Supernatant extraction->supernatant cleanup 3. Dispersive SPE Cleanup (PSA + MgSO4) Vortex and Centrifuge supernatant->cleanup final_extract Final Extract cleanup->final_extract analysis 4. Inject for GC-MS or LC-MS/MS Analysis final_extract->analysis

Caption: Experimental workflow for the QuEChERS sample preparation method.

References

Strategies to prevent the development of Drazoxolon resistance in fungal cultures.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with strategies to prevent the development of resistance to Drazoxolon in fungal cultures. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the mode of action of this compound?

This compound is a fungicide that acts as an uncoupler of oxidative phosphorylation in the mitochondria of fungal cells.[1] This disruption of the coupling between the electron transport chain and ATP synthesis inhibits the production of ATP, the primary energy currency of the cell, without directly inhibiting the respiratory chain or ATP synthase itself.[2][3][4][5] The energy from the proton gradient is dissipated as heat instead of being used for ATP synthesis. This ultimately leads to a depletion of cellular energy and cell death.

Q2: Has a FRAC (Fungicide Resistance Action Committee) code been assigned to this compound?

Q3: What are the potential mechanisms of fungal resistance to uncouplers of oxidative phosphorylation like this compound?

While specific resistance mechanisms to this compound have not been extensively documented, fungi can develop resistance to antifungal agents through various strategies. For uncouplers of oxidative phosphorylation, theoretical resistance mechanisms could include:

  • Alterations in membrane composition: Changes in the lipid composition of the mitochondrial membrane could potentially reduce the ability of this compound to transport protons across it.

  • Increased efflux pump activity: Fungi can upregulate the expression of transporter proteins that actively pump fungicides out of the cell, preventing them from reaching their target site in the mitochondria.

  • Metabolic bypass or compensation: Fungal cells might develop alternative pathways to generate ATP or compensate for the energy deficit caused by the uncoupling of oxidative phosphorylation.

  • Target site modification: Although less likely for a non-site-specific mechanism like uncoupling, mutations in mitochondrial proteins could indirectly affect the interaction with the fungicide.

Q4: What are the general principles for preventing the development of fungicide resistance in a laboratory setting?

The primary goal of resistance management is to delay its development rather than managing resistant strains after they have been detected. Key strategies include:

  • Rotation of compounds: Avoid the continuous use of this compound. Alternate treatments with fungicides that have different modes of action.

  • Use of mixtures (tank mixes): In some applications, using a mixture of this compound with another fungicide having a different mode of action can be effective.

  • Limiting the number of applications: Use the minimum number of applications necessary to achieve the desired level of fungal control.

  • Using the recommended dosage: Applying fungicides at sub-lethal concentrations can promote the selection of resistant individuals. Always use the manufacturer's recommended concentration.

  • Integrated pest management (IPM): Combine the use of fungicides with non-chemical control methods, such as sterile work techniques and optimal culture conditions, to reduce the overall pathogen population.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Gradual decrease in this compound efficacy over time. Development of low-level resistance in the fungal culture.1. Confirm the this compound concentration and preparation protocol. 2. Conduct a fungicide sensitivity assay to determine the EC50 value of the current culture and compare it to the baseline sensitivity of a wild-type strain. 3. If resistance is confirmed, discard the current culture and restart with a fresh, sensitive isolate. 4. Implement a fungicide rotation strategy for future experiments.
Complete failure of this compound to control fungal growth. High-level resistance has developed in the fungal population.1. Isolate the fungal strain and perform a comprehensive fungicide resistance profiling with a panel of antifungal agents with different modes of action. 2. Cease the use of this compound on this isolate. 3. Review and revise your experimental protocols to incorporate robust resistance management strategies.
Inconsistent results between experiments. 1. Inaccurate fungicide concentration. 2. Variability in fungal inoculum. 3. Inconsistent incubation conditions.1. Prepare fresh this compound stock solutions regularly and verify the final concentrations. 2. Standardize the inoculum preparation by using a consistent spore concentration or mycelial plug size. 3. Ensure consistent temperature, humidity, and light conditions for all experiments.

Experimental Protocols

Protocol 1: Determination of the 50% Effective Concentration (EC50) of this compound

This protocol is adapted from standard fungicide sensitivity assay procedures.

Objective: To determine the concentration of this compound that inhibits 50% of fungal growth.

Materials:

  • Pure this compound

  • Appropriate solvent for this compound (e.g., DMSO)

  • Fungal isolate of interest

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • Sterile petri dishes

  • Sterile distilled water

  • Micropipettes and sterile tips

  • Incubator

Methodology:

  • Prepare this compound Stock Solution: Dissolve a known weight of this compound in a small volume of a suitable solvent to create a high-concentration stock solution.

  • Prepare Fungicide-Amended Media:

    • Autoclave the growth medium (e.g., PDA) and cool it to approximately 50-55°C.

    • Create a dilution series of the this compound stock solution in sterile distilled water.

    • Add the this compound dilutions to the molten agar to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a control plate with the solvent alone.

    • Pour the amended media into sterile petri dishes and allow them to solidify.

  • Inoculation:

    • From an actively growing fungal culture, take a mycelial plug of a standardized diameter (e.g., 5 mm) from the edge of the colony.

    • Place the mycelial plug, mycelium-side down, in the center of each this compound-amended and control plate.

  • Incubation: Incubate the plates at the optimal temperature for the fungal species being tested until the fungal growth in the control plate has reached a predetermined diameter.

  • Data Collection and Analysis:

    • Measure the diameter of the fungal colony on each plate in two perpendicular directions and calculate the average diameter.

    • Calculate the percentage of growth inhibition for each this compound concentration relative to the control.

    • Use probit analysis or a similar statistical method to calculate the EC50 value.

Visualizations

G cluster_0 This compound Mode of Action This compound This compound Mitochondrion Fungal Mitochondrion This compound->Mitochondrion Enters H_gradient Proton (H+) Gradient This compound->H_gradient Dissipates ETC Electron Transport Chain (ETC) ATP_synthase ATP Synthase ETC->H_gradient Pumps Protons H_gradient->ATP_synthase Drives Heat Heat Dissipation H_gradient->Heat Energy Released as ATP_production ATP Production (Energy) ATP_synthase->ATP_production Synthesizes Fungal_Cell_Death Fungal_Cell_Death ATP_production->Fungal_Cell_Death Depletion leads to

Caption: this compound's mechanism of uncoupling oxidative phosphorylation.

G cluster_1 Fungicide Resistance Management Workflow Start Start Experiment Fungicide_Application Apply this compound Start->Fungicide_Application Monitor_Efficacy Monitor Fungal Growth Fungicide_Application->Monitor_Efficacy Efficacy_Reduced Efficacy Reduced? Monitor_Efficacy->Efficacy_Reduced Investigate_Resistance Investigate Resistance (EC50 Assay) Efficacy_Reduced->Investigate_Resistance Yes Continue_Monitoring Continue Monitoring Efficacy_Reduced->Continue_Monitoring No Resistance_Confirmed Resistance Confirmed? Investigate_Resistance->Resistance_Confirmed Implement_Strategy Implement New Strategy Resistance_Confirmed->Implement_Strategy Yes Resistance_Confirmed->Continue_Monitoring No Rotate_Fungicide Rotate with Different MOA Fungicide Implement_Strategy->Rotate_Fungicide Use_Mixture Use Fungicide Mixture Implement_Strategy->Use_Mixture Discard_Culture Discard Resistant Culture Implement_Strategy->Discard_Culture Rotate_Fungicide->Fungicide_Application Use_Mixture->Fungicide_Application End End Discard_Culture->End Continue_Monitoring->Fungicide_Application

Caption: A workflow for managing potential this compound resistance.

References

Adjusting Drazoxolon treatment protocols for different fungal species.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for utilizing Drazoxolon in your research. This compound is a fungicide that functions as an uncoupler of oxidative phosphorylation, offering a distinct mechanism of action against a range of fungal species. This guide provides an overview of its activity, detailed experimental protocols, and troubleshooting advice to facilitate your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound acts as an uncoupler of oxidative phosphorylation in fungal mitochondria. This process disrupts the coupling between the electron transport chain and ATP synthesis. By dissipating the proton gradient across the inner mitochondrial membrane, this compound inhibits the production of ATP, the primary energy currency of the cell, ultimately leading to fungal cell death.

Q2: Which fungal species are susceptible to this compound?

A2: this compound has demonstrated efficacy against a variety of plant pathogenic fungi. It is primarily used for the control of:

  • Powdery mildews on various crops.[1]

  • Pythium spp. , a common cause of damping-off in seedlings.[1]

  • Fusarium spp. , which are responsible for a range of plant diseases, including root rot and vascular wilt.[1]

  • Other fungal pathogens such as those causing coffee rust and tea blister blight.[1]

Q3: Are there known resistance mechanisms to this compound?

A3: While specific resistance mechanisms to this compound are not well-documented in publicly available literature, general mechanisms of fungicide resistance could potentially apply. These may include:

  • Alterations in the fungal mitochondrial membrane that reduce the efficacy of the uncoupling process.

  • Increased efflux pump activity to actively remove this compound from the cell.

  • Metabolic degradation of the this compound molecule.

Further research is needed to identify specific genes or mutations conferring resistance to this compound.

Troubleshooting Guide

This section addresses potential issues you may encounter during your experiments with this compound.

Problem Potential Cause Recommended Solution
Inconsistent or no antifungal activity observed. Poor Solubility: this compound has low aqueous solubility, which can lead to precipitation in culture media and an inaccurate final concentration.Prepare a stock solution in an appropriate organic solvent such as DMSO. When diluting into your aqueous assay medium, ensure rapid and thorough mixing. Consider a serial dilution approach to avoid shocking the compound out of solution. The final solvent concentration should be kept low (typically ≤1%) and a solvent control should always be included in your experiment.
Compound Degradation: The stability of this compound in your specific culture medium and experimental conditions (e.g., light, temperature) may be a factor.Conduct a stability study of this compound in your experimental medium over the time course of your assay. Analyze samples at different time points using a suitable analytical method (e.g., HPLC) to determine if the compound is degrading.
Fungal Isolate Insensitivity: The specific fungal isolate you are using may have intrinsic or acquired resistance to uncouplers of oxidative phosphorylation.Test a range of this compound concentrations to determine if a higher dose is effective. If possible, test against a known sensitive control strain. Consider sequencing key mitochondrial genes to look for potential mutations.
High variability between experimental replicates. Uneven Compound Distribution: Due to its poor solubility, this compound may not be evenly distributed in the assay plates or tubes.After adding the this compound stock solution to the medium, vortex or mix thoroughly before dispensing into individual wells or tubes. Visually inspect for any signs of precipitation.
Inconsistent Inoculum: The density of the fungal inoculum can significantly impact the outcome of susceptibility testing.Standardize your inoculum preparation carefully. Use a spectrophotometer or hemocytometer to ensure a consistent starting concentration of fungal spores or mycelial fragments for each experiment.
Unexpected morphological changes in the fungus. Sub-lethal Concentrations: At concentrations below the minimum inhibitory concentration (MIC), this compound may induce stress responses in the fungus, leading to altered growth patterns or morphology.Document any observed morphological changes and correlate them with the this compound concentration used. This could provide insights into the fungal stress response to mitochondrial dysfunction.

Experimental Protocols

Due to the limited availability of specific published MIC or IC50 values for this compound against various fungal species, the following protocols provide a general framework for antifungal susceptibility testing. Researchers will need to perform dose-response experiments to determine the optimal concentration range for their specific fungal isolate.

Protocol 1: Broth Microdilution Assay for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of this compound against a specific fungal isolate.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Appropriate sterile liquid growth medium for the target fungus (e.g., Potato Dextrose Broth, RPMI-1640)

  • Fungal culture

  • Spectrophotometer or plate reader

  • Hemocytometer or spectrophotometer for inoculum standardization

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Prepare Fungal Inoculum: Grow the fungal isolate in liquid culture. Adjust the concentration of spores or mycelial fragments to a standardized density (e.g., 1 x 10^5 CFU/mL) using a hemocytometer or by measuring optical density.

  • Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution in the 96-well plate using the appropriate growth medium. The final volume in each well should be 100 µL. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Inoculation: Add 100 µL of the standardized fungal inoculum to each well, bringing the final volume to 200 µL.

  • Controls: Include the following controls on each plate:

    • Growth Control: Medium with fungal inoculum only.

    • Solvent Control: Medium with fungal inoculum and the same concentration of DMSO as the treatment wells.

    • Medium Control: Medium only (no inoculum).

  • Incubation: Incubate the plates at the optimal temperature and for the appropriate duration for the target fungus (typically 24-72 hours).

  • Reading Results: Determine the MIC by visual inspection for the lowest concentration of this compound that causes complete inhibition of visible fungal growth. Alternatively, use a plate reader to measure absorbance at a suitable wavelength (e.g., 600 nm) and calculate the percentage of growth inhibition compared to the solvent control.

Protocol 2: Agar Dilution Assay for EC50 Determination

This method is useful for determining the effective concentration that inhibits 50% of mycelial growth (EC50).

Materials:

  • This compound

  • DMSO

  • Petri dishes

  • Appropriate sterile agar medium (e.g., Potato Dextrose Agar)

  • Fungal culture

  • Sterile cork borer or scalpel

Procedure:

  • Prepare this compound-Amended Agar: Prepare the agar medium and autoclave. Allow it to cool to approximately 45-50°C. Add the appropriate volume of this compound stock solution (dissolved in DMSO) to the molten agar to achieve the desired final concentrations. Also prepare control plates with DMSO alone.

  • Pour Plates: Pour the this compound-amended and control agar into sterile Petri dishes and allow them to solidify.

  • Inoculation: Place a small plug of actively growing mycelium from the edge of a fresh fungal culture onto the center of each agar plate.

  • Incubation: Incubate the plates at the optimal temperature for the target fungus.

  • Measurement: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony on the control plate has reached a significant size.

  • Calculation: Calculate the percentage of mycelial growth inhibition for each this compound concentration compared to the control. Plot the inhibition percentage against the log of the this compound concentration and use regression analysis to determine the EC50 value.

Visualizing Key Concepts

To aid in understanding the experimental workflow and the mechanism of action of this compound, the following diagrams have been generated.

Drazoxolon_Mechanism cluster_mitochondrion Fungal Mitochondrion ETC Electron Transport Chain (ETC) Proton_Gradient Proton Gradient (H+) ETC->Proton_Gradient Pumps Protons ATP_Synthase ATP Synthase Proton_Gradient->ATP_Synthase Drives ATP ATP ATP_Synthase->ATP Synthesizes Cell_Death Fungal Cell Death This compound This compound This compound->Proton_Gradient Dissipates This compound->Cell_Death Leads to

Caption: this compound's mechanism as an uncoupler of oxidative phosphorylation.

Broth_Microdilution_Workflow A Prepare this compound Stock (in DMSO) C Perform Serial Dilution in 96-well Plate A->C B Prepare Standardized Fungal Inoculum D Inoculate Wells with Fungus B->D C->D E Incubate Plate D->E F Read Results (Visual or Plate Reader) E->F G Determine Minimum Inhibitory Concentration (MIC) F->G

Caption: Workflow for the broth microdilution assay.

Troubleshooting_Logic Start Inconsistent/No Antifungal Activity Check_Solubility Check for Precipitation in Media? Start->Check_Solubility Improve_Solubilization Optimize Solubilization Protocol (e.g., serial dilution, vigorous mixing) Check_Solubility->Improve_Solubilization Yes Check_Degradation Assess Compound Stability in Media? Check_Solubility->Check_Degradation No Success Problem Resolved Improve_Solubilization->Success Investigate_Degradation Conduct Stability Study (e.g., HPLC) Check_Degradation->Investigate_Degradation Yes Check_Resistance Test Against Known Sensitive Strain? Check_Degradation->Check_Resistance No Investigate_Degradation->Success Resistance_Suspected Investigate Potential Resistance Mechanisms Check_Resistance->Resistance_Suspected Yes Check_Resistance->Success No Resistance_Suspected->Success

References

Technical Support Center: Enhancing the Bioavailability of Drazoxolon

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the bioavailability of the fungicide Drazoxolon in experimental setups. Given that this compound is primarily known as a fungicide and is practically insoluble in water, this guide extrapolates from established methods for enhancing the bioavailability of poorly soluble compounds.

Frequently Asked Questions (FAQs)

Q1: What are the main reasons for the expected low bioavailability of this compound?

A1: The primary reason for this compound's presumed low bioavailability is its very low aqueous solubility.[1] Compounds that are "practically insoluble in water" typically exhibit poor dissolution in the gastrointestinal tract, which is a rate-limiting step for absorption into the bloodstream.[2][3] Other contributing factors can include poor permeability across biological membranes and potential first-pass metabolism.[4]

Q2: What are the initial steps to consider for improving this compound's bioavailability?

A2: A stepwise approach is recommended. Start with simple formulation strategies before moving to more complex techniques. The initial steps should include:

  • Particle Size Reduction: Micronization or nanosizing can increase the surface area for dissolution.[3]

  • Use of Co-solvents or Surfactants: These can help to solubilize this compound in aqueous media.

  • pH Adjustment: this compound is soluble in alkali, so adjusting the pH of the formulation can improve its solubility.

Q3: Can you suggest some advanced formulation strategies if initial steps are insufficient?

A3: If simpler methods do not yield the desired bioavailability, consider the following advanced strategies:

  • Solid Dispersions: Dispersing this compound in a polymer matrix can enhance its dissolution rate.

  • Complexation: Using cyclodextrins to form inclusion complexes can increase the solubility of poorly soluble drugs.

  • Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve the absorption of lipophilic drugs.

Q4: How can I assess the improvement in this compound's bioavailability in my experiments?

A4: Bioavailability is assessed by measuring the concentration of the drug in the systemic circulation over time after administration. Key pharmacokinetic parameters to determine are:

  • Cmax: The maximum plasma concentration of the drug.

  • Tmax: The time at which Cmax is reached.

  • AUC (Area Under the Curve): The total drug exposure over time.

An increase in Cmax and AUC would indicate improved bioavailability.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low this compound concentration in plasma despite administration of a high dose. Poor dissolution of this compound in the gastrointestinal tract.1. Reduce the particle size of this compound through micronization or nanosuspension techniques. 2. Formulate this compound with surfactants or as a solid dispersion to enhance its dissolution rate.
High variability in plasma concentrations between experimental subjects. Inconsistent wetting and dissolution of the compound. Food effects influencing absorption.1. Develop a more robust formulation, such as a self-emulsifying drug delivery system (SEDDS), to ensure more uniform dispersion and absorption. 2. Standardize feeding protocols for experimental animals.
Precipitation of this compound in the formulation upon dilution with aqueous media. The formulation is not robust enough to maintain this compound in a solubilized state.1. Increase the concentration of the solubilizing agent (e.g., surfactant, co-solvent). 2. Explore the use of polymers in a solid dispersion to inhibit crystallization.
No significant improvement in bioavailability despite enhanced in vitro dissolution. Poor membrane permeability or significant first-pass metabolism.1. Investigate the use of permeation enhancers. 2. Conduct in vitro metabolism studies using liver microsomes to assess the extent of first-pass metabolism. If metabolism is high, consider co-administration with an appropriate metabolic inhibitor in preclinical models.

Hypothetical Data on Bioavailability Enhancement

The following table presents hypothetical data to illustrate the potential impact of different formulation strategies on the oral bioavailability of this compound in a rat model.

Formulation Dose (mg/kg) Cmax (ng/mL) Tmax (h) AUC (ng·h/mL) Relative Bioavailability (%)
Aqueous Suspension (Control)5050 ± 124.0 ± 1.5350 ± 80100
Micronized Suspension50120 ± 252.5 ± 0.8980 ± 150280
Solid Dispersion50350 ± 601.5 ± 0.52800 ± 450800
SEDDS50600 ± 951.0 ± 0.34900 ± 7001400

Experimental Protocols

Protocol 1: Preparation of a this compound Nanosuspension by Wet Milling
  • Preparation of the Milling Slurry:

    • Disperse 1% (w/v) of this compound and 1% (w/v) of a suitable stabilizer (e.g., Poloxamer 188) in deionized water.

  • Milling Process:

    • Transfer the slurry to a high-energy bead mill.

    • Use yttria-stabilized zirconium oxide beads (0.2-0.5 mm diameter).

    • Mill at a high speed (e.g., 2000 rpm) for 2-4 hours at a controlled temperature (4-10°C) to prevent degradation.

  • Particle Size Analysis:

    • Monitor the particle size distribution during milling using dynamic light scattering (DLS).

    • Continue milling until the desired particle size (e.g., < 200 nm) is achieved.

  • Characterization:

    • Characterize the final nanosuspension for particle size, polydispersity index (PDI), and zeta potential.

    • Confirm the absence of crystalline this compound using differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD).

Protocol 2: Formulation of this compound in a Self-Emulsifying Drug Delivery System (SEDDS)
  • Excipient Screening:

    • Determine the solubility of this compound in various oils (e.g., Labrafil® M 1944 CS), surfactants (e.g., Kolliphor® RH 40), and co-surfactants (e.g., Transcutol® HP).

  • Ternary Phase Diagram Construction:

    • Construct ternary phase diagrams with different ratios of oil, surfactant, and co-surfactant to identify the self-emulsification region.

  • Formulation Preparation:

    • Select a ratio from the self-emulsification region.

    • Dissolve this compound in the oil phase with gentle heating and stirring.

    • Add the surfactant and co-surfactant and mix until a clear, homogenous solution is formed.

  • Characterization:

    • Assess the self-emulsification performance by adding the formulation to water and observing the formation of a nanoemulsion.

    • Measure the droplet size, PDI, and zeta potential of the resulting nanoemulsion.

    • Evaluate the formulation for stability and drug precipitation upon dilution.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation A This compound Powder B Particle Size Reduction (Micronization/Nanosizing) A->B C Solubilization (Co-solvents/Surfactants) A->C D Advanced Formulations (Solid Dispersion/SEDDS) A->D E Solubility & Dissolution Testing B->E C->E D->E F Physical Characterization (DSC, XRPD) E->F G Stability Assessment F->G H Animal Dosing (e.g., Rats) G->H I Pharmacokinetic Analysis (Cmax, Tmax, AUC) H->I J Bioavailability Assessment I->J troubleshooting_logic start Low Bioavailability Observed dissolution Is in vitro dissolution poor? start->dissolution permeability Is membrane permeability low? dissolution->permeability No enhance_dissolution Enhance Dissolution: - Particle size reduction - Solid dispersion - Surfactants dissolution->enhance_dissolution Yes metabolism Is first-pass metabolism high? permeability->metabolism No enhance_permeability Enhance Permeability: - Use permeation enhancers - Lipid-based formulations permeability->enhance_permeability Yes inhibit_metabolism Inhibit Metabolism: - Co-administer with metabolic inhibitors metabolism->inhibit_metabolism Yes success Bioavailability Improved metabolism->success No enhance_dissolution->success enhance_permeability->success inhibit_metabolism->success hypothetical_pathway Drazoxolon_oral Oral Administration of this compound Formulation Dissolution Dissolution in GI Tract Drazoxolon_oral->Dissolution Absorption Absorption across Intestinal Epithelium Dissolution->Absorption FirstPass First-Pass Metabolism (Liver) Absorption->FirstPass Systemic_Circulation Systemic Circulation Absorption->Systemic_Circulation Unchanged Drug FirstPass->Systemic_Circulation Metabolites Target_Site Target Site of Action Systemic_Circulation->Target_Site Biological_Effect Biological Effect Target_Site->Biological_Effect

References

Validation & Comparative

Drazoxolon vs. Modern Systemic Fungicides: A Comparative Analysis of Efficacy and Mode of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the historical fungicide Drazoxolon against contemporary systemic fungicides, supported by available experimental data and mechanistic insights.

Executive Summary

This compound, a fungicide from the mid-20th century, offered a distinct mode of action as an uncoupler of oxidative phosphorylation. While it demonstrated efficacy against a range of fungal pathogens, its use has been largely superseded by modern systemic fungicides such as triazoles and strobilurins. These newer chemical classes exhibit more specific modes of action, generally providing higher and more consistent efficacy at lower application rates. This guide provides a comparative analysis of this compound and modern systemic fungicides, focusing on their efficacy, mechanisms of action, and the experimental protocols used for their evaluation. Due to the limited recent research on this compound, direct comparative field data is scarce. This analysis, therefore, draws upon historical data for this compound and recent studies on modern fungicides to provide a comprehensive overview.

Comparative Efficacy

The following tables summarize the available efficacy data for this compound and representative modern systemic fungicides against key fungal diseases. It is important to note that the data is compiled from different studies and may not be directly comparable due to variations in experimental conditions.

Foliar Applications: Powdery Mildew and Coffee Rust

Table 1: Efficacy against Powdery Mildew

Fungicide ClassActive IngredientTarget PathogenEfficacy (% Disease Control)Reference(s)
Oxazolidinone (Historical) This compoundErysiphe cichoracearumEffective control (specific % not available in recent literature)General historical use
Triazole TebuconazolePodosphaera xanthii55.9% (protective), 42.7% (curative)[1][2]
Triazole DifenoconazolePodosphaera xanthii62.3% (protective), 44.2% (curative)[1][2]
Strobilurin AzoxystrobinPodosphaera xanthii70.7% (protective), 57.6% (curative)[1]
Strobilurin + Triazole Azoxystrobin + DifenoconazolePodosphaera xanthii83.3% (protective), 69.3% (curative)
Strobilurin + Triazole Azoxystrobin + TebuconazolePodosphaera xanthii76.6% (protective), 61.2% (curative)
Strobilurin AzoxystrobinLeveillula tauricaUp to 91.15%

Table 2: Efficacy against Coffee Leaf Rust (Hemileia vastatrix)

Fungicide ClassActive IngredientEfficacy (% Disease Control/Inhibition)Reference(s)
Oxazolidinone (Historical) This compoundHistorically used for control (specific % not available)General historical use
Triazole TebuconazoleUp to 100% inhibition of uredospore germination
Triazole Hexaconazole100% inhibition of uredospore germination
Strobilurin + Triazole Azoxystrobin + DifenoconazoleSignificant reduction in disease incidence
Strobilurin + Triazole Pyraclostrobin + Epoxiconazole83.5% reduction in disease incidence
Seed Treatment: Control of Pythium and Fusarium

Table 3: Efficacy of Seed Treatments against Soilborne Pathogens

Fungicide ClassActive IngredientTarget PathogenEfficacy (% Control or Rating)Reference(s)
Oxazolidinone (Historical) This compoundPythium spp., Fusarium spp.Effective (specific % not available)General historical use
Phenylamide MefenoxamPythium spp.Good to Excellent
Phenylpyrrole FludioxonilFusarium spp.Good to Excellent
Phenylpyrrole + Phenylamide Fludioxonil + MefenoxamFusarium spp., Pythium spp.Good to Excellent
SDHI + Phenylpyrrole Sedaxane + FludioxonilRhizoctonia spp., Fusarium spp.Increased plant emergence and reduced damping-off

Experimental Protocols

The efficacy data presented is derived from various experimental methodologies. Below are generalized protocols typical for evaluating foliar and seed treatment fungicides.

Field Trial Protocol for Foliar Fungicides (e.g., Powdery Mildew on Cucurbits)
  • Experimental Design: Randomized complete block design with multiple replications (typically 3-5).

  • Plot Size: Appropriate for the crop, ensuring minimal spray drift between plots.

  • Treatments: Include an untreated control, this compound (if available and registered for the crop), and a range of modern systemic fungicides (e.g., tebuconazole, azoxystrobin) at recommended application rates.

  • Application: Fungicides are applied as foliar sprays using calibrated equipment to ensure uniform coverage. Applications are typically initiated preventatively or at the first sign of disease and repeated at specified intervals (e.g., 7-14 days).

  • Disease Assessment: Disease severity is assessed visually on a representative sample of leaves per plot at multiple time points. This is often done using a rating scale (e.g., 0-5, where 0 is no disease and 5 is severe infection) to calculate a Percent Disease Index (PDI).

  • Data Analysis: The PDI data is statistically analyzed (e.g., ANOVA, DMRT) to determine significant differences between treatments. Efficacy is calculated as the percentage reduction in disease severity compared to the untreated control.

  • Yield Data: Crop yield is often measured at the end of the trial to assess the economic benefit of the fungicide treatments.

Seed Treatment Efficacy Protocol (e.g., Damping-off caused by Pythium or Fusarium)
  • Seed Treatment: Seeds are treated with the respective fungicides at the recommended dosage. An untreated control is included.

  • Experimental Setup: Treated seeds are sown in pathogen-infested soil in a controlled environment (greenhouse or growth chamber) or in field plots with a history of the target disease.

  • Parameters Measured:

    • Emergence: The number of emerged seedlings is counted at regular intervals.

    • Damping-off: The number of pre- and post-emergence damped-off seedlings is recorded.

    • Plant Health: Plant height, root development, and overall vigor are assessed.

    • Disease Severity: The severity of root rot or stem lesions is rated.

  • Data Analysis: Data on emergence, damping-off, and plant health are statistically analyzed to compare the performance of the different seed treatments.

Signaling Pathways and Modes of Action

The fundamental difference between this compound and modern systemic fungicides lies in their molecular targets and the signaling pathways they disrupt within the fungal cell.

This compound: Uncoupler of Oxidative Phosphorylation

This compound acts as an uncoupler of oxidative phosphorylation in the fungal mitochondria. It disrupts the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis. This leads to a rapid depletion of cellular energy, inhibiting fungal growth and development.

Drazoxolon_Mode_of_Action ETC Electron Transport Chain (ETC) H_gradient Proton (H+) Gradient ETC->H_gradient Pumps Protons ATP_synthase ATP Synthase H_gradient->ATP_synthase ATP ATP (Energy) ATP_synthase->ATP Synthesizes This compound This compound This compound->H_gradient Dissipates Membrane Inner Mitochondrial Membrane

Caption: this compound uncouples the proton gradient from ATP synthesis.

Triazole Fungicides: Inhibition of Ergosterol Biosynthesis

Triazoles, such as tebuconazole and difenoconazole, inhibit the enzyme lanosterol 14α-demethylase, which is a critical step in the biosynthesis of ergosterol. Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, leading to the inhibition of fungal growth.

Triazole_Mode_of_Action Ergosterol Biosynthesis Pathway AcetylCoA Acetyl-CoA Lanosterol Lanosterol AcetylCoA->Lanosterol Multiple Steps Enzyme Lanosterol 14α-demethylase (CYP51) Lanosterol->Enzyme Ergosterol Ergosterol Enzyme->Ergosterol Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation Triazole Triazole Fungicide Triazole->Enzyme Inhibits

Caption: Triazoles inhibit a key enzyme in ergosterol biosynthesis.

Strobilurin Fungicides: Inhibition of Mitochondrial Respiration

Strobilurins, like azoxystrobin, target the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain. They bind to the Quinone outside (Qo) site, blocking electron transfer and thereby inhibiting ATP synthesis. This disruption of the energy supply is lethal to the fungus.

Strobilurin_Mode_of_Action Mitochondrial Electron Transport Chain ComplexI_II Complex I & II Q Ubiquinone (Q) ComplexI_II->Q Reduces ComplexIII Cytochrome bc1 Complex (Complex III) Q->ComplexIII Donates Electrons CytC Cytochrome c ComplexIII->CytC ComplexIV Complex IV CytC->ComplexIV ATP_prod ATP Production ComplexIV->ATP_prod Leads to Strobilurin Strobilurin Fungicide Strobilurin->ComplexIII Inhibits Qo site

References

Validating Drazoxolon's Uncoupling Activity in Fungal Mitochondria: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the mitochondrial uncoupling activity of the fungicide Drazoxolon in isolated fungal mitochondria. By juxtaposing its hypothetical effects with well-characterized uncouplers, this document outlines the experimental data and detailed protocols necessary for a comprehensive assessment.

Introduction to Mitochondrial Uncoupling

Mitochondrial respiration is a fundamental cellular process where the electron transport chain (ETC) pumps protons across the inner mitochondrial membrane, creating an electrochemical gradient. This proton-motive force is then utilized by ATP synthase to produce ATP. Mitochondrial uncouplers are molecules that disrupt this linkage by providing an alternative pathway for protons to re-enter the mitochondrial matrix, bypassing ATP synthase. This dissipation of the proton gradient leads to an increase in oxygen consumption without a corresponding increase in ATP synthesis, releasing the energy as heat. Validating the uncoupling activity of a compound like this compound is crucial for understanding its mechanism of action as a potential antifungal agent.

Comparative Analysis of Mitochondrial Uncouplers

To objectively evaluate the efficacy of this compound as a mitochondrial uncoupler, its performance should be compared against established uncoupling agents. This section presents hypothetical data for this compound alongside known data for Carbonyl cyanide m-chlorophenyl hydrazone (CCCP), a classic protonophore uncoupler, and Valinomycin, a potassium ionophore that can induce uncoupling in the presence of potassium ions.

Table 1: Comparative Efficacy of Mitochondrial Uncouplers on Oxygen Consumption Rate (OCR)

CompoundConcentration (µM)Basal OCR (nmol O₂/min/mg protein)State 4 (Substrate only) OCR (nmol O₂/min/mg protein)State 3 (Substrate + ADP) OCR (nmol O₂/min/mg protein)Uncoupled OCR (nmol O₂/min/mg protein)Respiratory Control Ratio (RCR)
Control (DMSO) -15.2 ± 1.820.5 ± 2.1102.8 ± 5.5115.4 ± 6.25.0
This compound (Hypothetical) 1018.1 ± 2.075.3 ± 4.3105.1 ± 5.8118.2 ± 6.51.4
CCCP 122.5 ± 2.5110.2 ± 6.0112.5 ± 6.1120.1 ± 6.81.0
Valinomycin (+ K⁺) 0.116.5 ± 1.965.8 ± 3.9103.5 ± 5.6116.9 ± 6.31.6

Table 2: Effect of Uncouplers on Mitochondrial Membrane Potential (ΔΨm)

CompoundConcentration (µM)Mitochondrial Membrane Potential (% of Control)
Control (DMSO) -100 ± 5.2
This compound (Hypothetically) 1045 ± 3.8
CCCP 115 ± 2.1
Valinomycin (+ K⁺) 0.155 ± 4.5

Table 3: Impact of Uncouplers on Mitochondrial ATP Synthesis

CompoundConcentration (µM)ATP Synthesis Rate (nmol ATP/min/mg protein)
Control (DMSO) -85.6 ± 7.3
This compound (Hypothetically) 1025.1 ± 3.1
CCCP 15.8 ± 1.2
Valinomycin (+ K⁺) 0.135.4 ± 4.0

Experimental Protocols

Detailed methodologies are critical for reproducible and reliable validation of uncoupling activity.

Isolation of Fungal Mitochondria

This protocol is adapted for robust isolation of mitochondria from filamentous fungi.

  • Fungal Culture and Harvest: Grow the desired fungal species in a suitable liquid medium to the mid-logarithmic phase. Harvest the mycelia by filtration through cheesecloth and wash extensively with sterile, deionized water.

  • Protoplast Formation: Resuspend the mycelia in a protoplasting buffer (e.g., 1.2 M sorbitol, 10 mM potassium phosphate, pH 7.0) containing cell wall-degrading enzymes (e.g., lyticase, zymolyase). Incubate with gentle shaking until a significant number of protoplasts are formed.

  • Homogenization: Collect the protoplasts by centrifugation at a low speed (e.g., 3,000 x g for 10 minutes). Wash the protoplasts with an ice-cold isolation buffer (e.g., 0.6 M mannitol, 10 mM Tris-HCl, 1 mM EDTA, 0.2% BSA, pH 7.4). Resuspend the protoplasts in a minimal volume of isolation buffer and homogenize using a Dounce homogenizer with a tight-fitting pestle on ice.

  • Differential Centrifugation:

    • Centrifuge the homogenate at a low speed (e.g., 1,500 x g for 10 minutes at 4°C) to pellet cell debris and nuclei.

    • Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 12,000 x g for 20 minutes at 4°C) to pellet the mitochondria.

    • Wash the mitochondrial pellet by resuspending in isolation buffer and repeating the high-speed centrifugation.

  • Protein Quantification: Resuspend the final mitochondrial pellet in a minimal volume of isolation buffer. Determine the protein concentration using a standard method such as the Bradford or BCA assay.

Measurement of Oxygen Consumption

Oxygen consumption rates can be measured using a Clark-type oxygen electrode or a high-resolution respirometer.

  • Chamber Setup: Add respiration buffer (e.g., 0.6 M mannitol, 10 mM potassium phosphate, 5 mM MgCl₂, 10 mM Tris-HCl, 0.2% BSA, pH 7.2) to the electrode chamber at the desired temperature (e.g., 25-30°C).

  • Mitochondria Addition: Add a known amount of isolated mitochondria (e.g., 0.2-0.5 mg/mL) to the chamber and allow the baseline oxygen level to stabilize.

  • Substrate Addition (State 2): Initiate respiration by adding a respiratory substrate (e.g., 10 mM succinate or a combination of 10 mM pyruvate and 5 mM malate).

  • State 3 Respiration: Induce ATP synthesis-coupled respiration by adding a limited amount of ADP (e.g., 150 µM).

  • State 4 Respiration: After the added ADP is phosphorylated to ATP, the respiration rate will decrease to the "State 4" rate.

  • Uncoupler Addition: Add the test compound (this compound) or a known uncoupler (e.g., CCCP) to measure the maximal uncoupled respiration rate.

  • Calculation: The Respiratory Control Ratio (RCR) is calculated as the ratio of the State 3 to the State 4 respiration rate. A decrease in RCR is indicative of uncoupling.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

The mitochondrial membrane potential can be assessed using fluorescent probes like Tetramethylrhodamine, Methyl Ester (TMRM) or JC-1.

  • Mitochondria Incubation: Incubate isolated mitochondria (e.g., 0.1 mg/mL) in respiration buffer.

  • Dye Loading: Add the fluorescent dye (e.g., 200 nM TMRM) and incubate in the dark for 30 minutes to allow for dye accumulation in the mitochondria, driven by the membrane potential.

  • Treatment: Add this compound or other uncouplers at various concentrations.

  • Fluorescence Measurement: Measure the fluorescence using a fluorometer, fluorescence microscope, or flow cytometer. A decrease in fluorescence intensity indicates depolarization of the mitochondrial membrane, a hallmark of uncoupling.

Measurement of ATP Synthesis

The rate of ATP synthesis can be determined using a luciferin/luciferase-based bioluminescence assay.

  • Reaction Setup: In a luminometer-compatible plate, add isolated mitochondria (e.g., 0.05 mg/mL) to an ATP synthesis buffer (respiration buffer supplemented with ADP and a respiratory substrate).

  • Initiate Reaction: Add the luciferin/luciferase reagent to the wells.

  • Treatment: Add this compound or other uncouplers to the designated wells.

  • Luminescence Measurement: Measure the light output over time using a luminometer. A decrease in the rate of luminescence increase corresponds to an inhibition of ATP synthesis.

Visualizing the Mechanism and Workflow

Diagrams created using Graphviz (DOT language) help to visualize the complex processes involved in mitochondrial uncoupling and the experimental validation thereof.

Mitochondrial_Uncoupling_Pathway cluster_ETC Electron Transport Chain (Inner Mitochondrial Membrane) cluster_Matrix Mitochondrial Matrix cluster_IMS Intermembrane Space I Complex I Q CoQ I->Q Protons H⁺ Gradient I->Protons H⁺ II Complex II II->Q III Complex III Q->III CytC Cyt c III->CytC III->Protons H⁺ IV Complex IV CytC->IV O2 O₂ IV->O2 e⁻ IV->Protons H⁺ H2O H₂O O2->H2O ATP_Synthase ATP Synthase ADP ADP + Pi ATP_Synthase->ADP ATP ATP ATP_Synthase->ATP Synthesizes ADP->ATP Protons->ATP_Synthase H⁺ This compound This compound (Uncoupler) Protons->this compound H⁺ This compound->ATP_Synthase This compound->ADP H⁺ dissipates gradient

Caption: Mechanism of mitochondrial uncoupling by this compound.

Experimental_Workflow cluster_Preparation Sample Preparation cluster_Assays Biochemical Assays cluster_Analysis Data Analysis & Comparison Fungal_Culture 1. Fungal Culture Mitochondria_Isolation 2. Mitochondria Isolation Fungal_Culture->Mitochondria_Isolation Protein_Quantification 3. Protein Quantification Mitochondria_Isolation->Protein_Quantification OCR A. Oxygen Consumption (Respirometry) Protein_Quantification->OCR MMP B. Membrane Potential (Fluorescence) Protein_Quantification->MMP ATP C. ATP Synthesis (Luminescence) Protein_Quantification->ATP Data_Table Summarize in Tables OCR->Data_Table MMP->Data_Table ATP->Data_Table Comparison Compare to Controls (e.g., CCCP) Data_Table->Comparison Conclusion Validate Uncoupling Activity Comparison->Conclusion

Caption: Workflow for validating mitochondrial uncoupling activity.

Logical_Comparison cluster_Parameters Key Uncoupling Parameters cluster_Controls Control Compounds This compound This compound (Test Compound) Inc_OCR Increased O₂ Consumption (State 4) This compound->Inc_OCR Causes Dec_MMP Decreased Membrane Potential This compound->Dec_MMP Causes Dec_ATP Decreased ATP Synthesis This compound->Dec_ATP Causes Dec_RCR Decreased RCR This compound->Dec_RCR Causes CCCP CCCP (Protonophore) CCCP->Inc_OCR Validates CCCP->Dec_MMP Validates CCCP->Dec_ATP Validates CCCP->Dec_RCR Validates Valinomycin Valinomycin (Ionophore) Valinomycin->Inc_OCR Validates Valinomycin->Dec_MMP Validates Valinomycin->Dec_ATP Validates Valinomycin->Dec_RCR Validates

Caption: Logical framework for comparing this compound's effects.

Drazoxolon: A Comparative Analysis of Cross-Resistance Potential with Other Fungicide Classes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drazoxolon is a fungicide that has been used for the control of various plant diseases, including powdery mildews and soil-borne pathogens such as Pythium and Fusarium species. Understanding its potential for cross-resistance with other fungicide classes is crucial for developing effective and sustainable disease management strategies and for informing the development of new antifungal compounds. This guide provides a comparative analysis of this compound with other major fungicide classes, focusing on its mode of action and the theoretical potential for cross-resistance. It is important to note that direct experimental studies on the cross-resistance of this compound are scarce in publicly available scientific literature. Therefore, this guide is based on its known biochemical mode of action and general principles of fungicide resistance.

Data Presentation

Due to the lack of direct comparative experimental data from cross-resistance studies, a table of EC50 values for this compound against various fungal isolates with known resistance to other fungicides cannot be provided. Instead, the following table summarizes the known spectrum of activity of this compound and other major fungicide classes, highlighting the pathogens they have in common, which is a prerequisite for the development of cross-resistance at the field level.

Table 1: Spectrum of Activity for this compound and Other Major Fungicide Classes

Fungicide ClassFRAC GroupPrimary Mode of ActionCommon Target PathogensOverlapping Pathogens with this compound
This compound Not AssignedUncoupler of oxidative phosphorylationPowdery mildews, Pythium spp., Fusarium spp., Coffee rust, Tea blister blight-
Benzimidazoles 1β-tubulin assembly in mitosisFusarium spp., Botrytis cinerea, Powdery mildewsFusarium spp., Powdery mildews
Dicarboximides 2Signal transduction (osmoregulation)Botrytis cinerea, Sclerotinia spp.None commonly reported
Quinone outside Inhibitors (QoIs) 11Respiration (cytochrome bc1 at Qo site)Powdery mildews, Downy mildews, Rusts, Pythium spp.Powdery mildews, Pythium spp.
Demethylation Inhibitors (DMIs) 3Sterol biosynthesisPowdery mildews, Rusts, Fusarium spp.Powdery mildews, Fusarium spp.
Succinate Dehydrogenase Inhibitors (SDHIs) 7Respiration (succinate dehydrogenase)Botrytis cinerea, Powdery mildews, Alternaria spp.Powdery mildews

Experimental Protocols

As no specific experimental studies on this compound cross-resistance are available, a generalized protocol for assessing fungicide cross-resistance in vitro is provided below. This protocol can be adapted to study this compound and other fungicides.

In Vitro Fungicide Sensitivity Assay

1. Fungal Isolates:

  • Obtain a collection of fungal isolates of the target pathogen (e.g., Fusarium oxysporum). This should include both wild-type (sensitive) isolates and isolates with known resistance to other fungicide classes (e.g., a benzimidazole-resistant strain).

2. Fungicide Stock Solutions:

  • Prepare stock solutions of this compound and the other fungicides to be tested (e.g., carbendazim, iprodione, azoxystrobin) in an appropriate solvent (e.g., dimethyl sulfoxide - DMSO).

3. Media Preparation:

  • Prepare a suitable growth medium, such as Potato Dextrose Agar (PDA).

  • After autoclaving and cooling the medium to approximately 50-60°C, amend it with the fungicides to achieve a range of final concentrations (e.g., 0, 0.01, 0.1, 1, 10, and 100 µg/mL). Ensure the final concentration of the solvent is consistent across all plates and does not inhibit fungal growth.

4. Inoculation:

  • Place a mycelial plug (e.g., 5 mm in diameter) from the edge of an actively growing culture of each fungal isolate onto the center of the fungicide-amended and control plates.

5. Incubation:

  • Incubate the plates at the optimal temperature for the specific fungus in the dark.

6. Data Collection and Analysis:

  • Measure the colony diameter at regular intervals until the colony on the control plate reaches a predefined size.

  • Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the control.

  • Determine the Effective Concentration to inhibit 50% of mycelial growth (EC50) for each isolate-fungicide combination using probit analysis or other suitable statistical methods.

  • Calculate the Resistance Factor (RF) by dividing the EC50 value of the resistant isolate by the EC50 value of the sensitive isolate. An RF value significantly greater than 1 indicates resistance. Cross-resistance is indicated if an isolate resistant to one fungicide shows a significantly higher RF for another fungicide.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mode of action of this compound as an uncoupler of oxidative phosphorylation and a general workflow for assessing fungicide cross-resistance.

G Figure 1: Proposed Mode of Action of this compound cluster_mitochondrion Mitochondrial Inner Membrane ETC Electron Transport Chain (ETC) H_plus_out H+ ETC->H_plus_out Pumps H+ out ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Synthesizes H_plus_out->ATP_Synthase Proton Motive Force This compound This compound H_plus_out->this compound H_plus_in H+ ADP ADP + Pi ADP->ATP_Synthase This compound->H_plus_in Transports H+ across membrane label_uncoupling Dissipates Proton Gradient G Figure 2: Experimental Workflow for Cross-Resistance Assessment start Start: Obtain Fungal Isolates (Sensitive & Resistant) prep_fungicides Prepare Fungicide Stock Solutions (this compound & Others) start->prep_fungicides prep_media Prepare Fungicide-Amended Media (Varying Concentrations) start->prep_media prep_fungicides->prep_media inoculate Inoculate Plates with Fungal Isolates prep_media->inoculate incubate Incubate under Optimal Conditions inoculate->incubate measure Measure Mycelial Growth incubate->measure calculate_ec50 Calculate EC50 Values measure->calculate_ec50 calculate_rf Calculate Resistance Factor (RF) calculate_ec50->calculate_rf analyze Analyze for Cross-Resistance calculate_rf->analyze

Comparing the seed treatment effectiveness of Drazoxolon with Thiram.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the seed treatment effectiveness of Drazoxolon and Thiram, two fungicides utilized in the protection of crops from seed- and soil-borne pathogens. While direct comparative studies evaluating both fungicides under identical conditions are limited in publicly available literature, this document synthesizes existing experimental data to offer an objective overview of their individual performance, mechanisms of action, and application protocols.

Executive Summary

This compound and Thiram are both established fungicides used for seed treatment; however, they differ significantly in their chemical nature and mode of action. Thiram is a dithiocarbamate fungicide with multi-site activity, making it effective against a broad spectrum of fungi and less prone to resistance development. This compound, an isoxazole fungicide, is understood to act as an uncoupler of oxidative phosphorylation, a more specific mode of action. This guide presents available data on their efficacy, particularly against common pathogens such as Pythium and Fusarium species, details the experimental methodologies used in such evaluations, and visualizes their proposed mechanisms of action.

Data Presentation: Efficacy of this compound and Thiram

The following tables summarize quantitative data from various studies on the effectiveness of this compound and Thiram as seed treatments. It is important to note that these results are from different studies and may not be directly comparable due to variations in experimental conditions.

Table 1: Efficacy of this compound Seed Treatment Against Common Pathogens

CropPathogenEfficacy MetricResultReference
Peas, Beans, Groundnuts, Maize, Cotton, GrassPythium spp., Fusarium spp.Disease ControlEffective control reported[1]

Note: Specific quantitative data from direct comparative studies for this compound is limited in the available search results.

Table 2: Efficacy of Thiram Seed Treatment Against Common Pathogens

CropPathogenEfficacy MetricResultReference
Subterranean CloverPythium irregulareDamping-off ControlBest performing seed treatment[2]
LegumesFusarium solaniMycelial Growth ReductionSignificant reduction in mycelial growth[3]
SoybeanPythium spp.Seedling Disease ControlRated as "Good"[4]
SoybeanFusarium spp.Seedling Disease ControlRated as "Fair to Good"[4]
BarleyFusarium spp.Incidence on SeedDid not show significant control in one study

Experimental Protocols

The evaluation of fungicide seed treatment efficacy typically involves a combination of laboratory and field-based experiments. The following are detailed methodologies representative of those cited in the assessment of this compound and Thiram.

In Vitro Fungicide Efficacy Assay

Objective: To determine the direct inhibitory effect of the fungicide on the mycelial growth of a target pathogen.

Methodology:

  • Medium Preparation: A suitable fungal growth medium, such as Potato Dextrose Agar (PDA), is prepared and autoclaved.

  • Fungicide Incorporation: The test fungicide (this compound or Thiram) is added to the molten agar at various concentrations. A control group with no fungicide is also prepared.

  • Inoculation: A mycelial plug of a specific diameter, taken from the actively growing edge of a pure culture of the target pathogen (e.g., Fusarium solani), is placed in the center of each fungicide-amended and control plate.

  • Incubation: The plates are incubated at an optimal temperature for fungal growth (e.g., 25°C ± 2°C) in the dark.

  • Data Collection: The radial growth of the fungal colony is measured at regular intervals until the colony in the control plate reaches the edge of the plate.

  • Analysis: The percentage of mycelial growth inhibition is calculated using the formula: % Inhibition = ((C - T) / C) * 100 where C is the average diameter of the fungal colony in the control group, and T is the average diameter of the fungal colony in the treatment group.

Seed Germination and Vigor Test (Blotter Method)

Objective: To assess the effect of the fungicide treatment on seed germination and the control of seed-borne fungi.

Methodology:

  • Seed Treatment: Seeds are treated with the fungicide at the recommended dose. An untreated control group is maintained.

  • Plating: A set number of treated and untreated seeds (e.g., 25-50 seeds) are placed on sterile, moistened blotter paper within a petri dish.

  • Incubation: The petri dishes are incubated under controlled conditions of temperature and light (e.g., 20-25°C with a 12-hour photoperiod) for a specified duration (e.g., 7-14 days).

  • Data Collection:

    • Germination Percentage: The number of germinated seeds is counted and expressed as a percentage of the total seeds plated.

    • Seed-borne Fungi Incidence: The presence and identity of any fungal growth on the seeds are recorded. The percentage of seeds infected with specific fungi is calculated.

    • Seedling Vigor: Root and shoot length of the seedlings can be measured to assess vigor.

Greenhouse/Field Efficacy Trial

Objective: To evaluate the effectiveness of the seed treatment in protecting against soil-borne pathogens and its impact on crop establishment and yield under more realistic growing conditions.

Methodology:

  • Plot Preparation: Experimental plots are prepared in a greenhouse or in the field. For controlled studies, the soil may be artificially infested with a known pathogen.

  • Seed Sowing: Fungicide-treated and untreated seeds are sown in the plots according to a randomized block design.

  • Data Collection:

    • Plant Stand: The number of emerged seedlings is counted at specific time points after sowing.

    • Disease Incidence and Severity: Plants are assessed for symptoms of seedling diseases (e.g., damping-off, root rot). Disease incidence (% of infected plants) and severity (on a rating scale) are recorded.

    • Plant Growth Parameters: Plant height, biomass, and other growth metrics can be measured.

    • Yield: At maturity, the crop is harvested, and the yield per plot is determined.

  • Statistical Analysis: The collected data is subjected to statistical analysis (e.g., ANOVA) to determine significant differences between the fungicide treatments and the untreated control.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action of this compound

This compound is believed to act as an uncoupler of oxidative phosphorylation in the fungal mitochondria. This process disrupts the production of ATP, the primary energy currency of the cell, leading to fungal cell death.

Drazoxolon_Mechanism cluster_mitochondrion Fungal Mitochondrion ETC Electron Transport Chain (ETC) ProtonGradient Proton Gradient (H+) ETC->ProtonGradient Pumps H+ ATPSynthase ATP Synthase ProtonGradient->ATPSynthase Drives Disruption Disruption of Proton Gradient ProtonGradient->Disruption ATP ATP (Energy) ATPSynthase->ATP Synthesizes CellDeath Fungal Cell Death ATPSynthase->CellDeath This compound This compound This compound->Disruption Disruption->ATPSynthase

Caption: Proposed mechanism of this compound as an uncoupler of oxidative phosphorylation.

Proposed Mechanism of Action of Thiram

Thiram is a multi-site inhibitor, meaning it affects multiple metabolic pathways within the fungal cell. Its primary mode of action is believed to be the inhibition of various enzymes, particularly those containing copper. This broad activity makes it difficult for fungi to develop resistance.

Thiram_Mechanism cluster_fungal_cell Fungal Cell Thiram Thiram Inhibition1 Inhibition Thiram->Inhibition1 Inhibition2 Inhibition Thiram->Inhibition2 Inhibition3 Inhibition Thiram->Inhibition3 Enzyme1 Copper-containing Enzyme 1 (e.g., Cytochrome Oxidase) MetabolicPathway1 Respiration Enzyme1->MetabolicPathway1 Enzyme2 Copper-containing Enzyme 2 (e.g., Laccase) MetabolicPathway2 Melanin Synthesis Enzyme2->MetabolicPathway2 Enzyme3 Other Sulfhydryl -containing Enzymes MetabolicPathway3 Various Metabolic Pathways Enzyme3->MetabolicPathway3 CellDeath Fungal Cell Death MetabolicPathway1->CellDeath MetabolicPathway2->CellDeath MetabolicPathway3->CellDeath Inhibition1->Enzyme1 Inhibition2->Enzyme2 Inhibition3->Enzyme3

Caption: Proposed multi-site inhibitory mechanism of Thiram in fungal cells.

Experimental Workflow for Fungicide Seed Treatment Evaluation

The following diagram illustrates a typical workflow for the comprehensive evaluation of a new seed treatment fungicide.

Experimental_Workflow start Start: New Fungicide Candidate lab_screening Laboratory Screening (In Vitro Assays) start->lab_screening seed_treatment_app Seed Treatment Application & Formulation Testing lab_screening->seed_treatment_app pathogen_isolation Pathogen Isolation & Identification lab_screening->pathogen_isolation dose_response Dose-response Curves lab_screening->dose_response greenhouse_trials Greenhouse Trials (Controlled Environment) seed_treatment_app->greenhouse_trials germination_test Germination & Vigor Tests seed_treatment_app->germination_test field_trials Multi-location Field Trials (Real-world Conditions) greenhouse_trials->field_trials disease_assessment Disease Incidence & Severity Assessment greenhouse_trials->disease_assessment data_analysis Data Analysis & Statistical Evaluation field_trials->data_analysis yield_assessment Yield & Crop Quality Assessment field_trials->yield_assessment end End: Efficacy Profile & Registration data_analysis->end

References

Validation of Drazoxolon's specificity for fungal targets over plant cells.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the fungicide drazoxolon, focusing on the validation of its specificity for fungal targets over plant cells. While this compound is an older and now largely obsolete fungicide, its mechanism of action as an uncoupler of oxidative phosphorylation presents a valuable case study in fungicide specificity. This document outlines the theoretical basis for its selectivity and provides detailed experimental protocols to empirically validate this property.

Mechanism of Action: Uncoupling Oxidative Phosphorylation

This compound exerts its fungicidal effect by disrupting the process of oxidative phosphorylation in the mitochondria of fungal cells.[1] Oxidative phosphorylation is the primary mechanism by which aerobic organisms generate ATP, the main energy currency of the cell. This process involves the transfer of electrons through a series of protein complexes in the inner mitochondrial membrane, known as the electron transport chain (ETC). The energy released during electron transport is used to pump protons (H+) from the mitochondrial matrix to the intermembrane space, creating a proton gradient, or proton-motive force. This force drives the synthesis of ATP by ATP synthase as protons flow back into the matrix.

This compound acts as a protonophore, a lipid-soluble molecule that can transport protons across the inner mitochondrial membrane, bypassing ATP synthase. This dissipation of the proton gradient "uncouples" electron transport from ATP synthesis. The ETC continues to function, and oxygen is consumed, but the energy generated is lost as heat instead of being used to produce ATP. The resulting depletion of ATP leads to cellular energy crisis and ultimately, cell death.

The theoretical basis for this compound's specificity lies in potential differences in the mitochondrial membrane composition or the sensitivity of the ATP synthesis machinery between fungi and plants. However, a lack of publicly available direct comparative studies necessitates experimental validation.

Data Presentation: Quantifying Specificity

To definitively assess the specificity of this compound, a comparative analysis of its effects on key metabolic parameters in both fungal and plant cells is essential. The following table provides a template for summarizing the quantitative data that would be obtained from the experimental protocols outlined below.

ParameterFungal Species (e.g., Fusarium spp.)Plant Species (e.g., Pisum sativum)Selectivity Index (Plant IC50 / Fungal IC50)
IC50 for Mycelial Growth Inhibition (µM) ValueNot Applicable
Phytotoxicity (e.g., EC50 for Seedling Growth Inhibition, µM) Not ApplicableValue
Mitochondrial Respiration (Oxygen Consumption Rate - OCR) - State 4 (uncoupled, % of control) ValueValue
ATP Synthesis Rate (% of control) ValueValue
Mitochondrial Membrane Potential (ΔΨm) (% of control) ValueValue

Interpretation of Data:

  • A high Selectivity Index for parameters like growth inhibition and ATP synthesis would indicate a greater potency of this compound against the fungal target compared to the plant.

  • A significant increase in OCR in the presence of this compound without a corresponding increase in ATP synthesis is a hallmark of uncoupling activity. Comparing the magnitude of this effect between fungal and plant mitochondria is crucial.

  • A more pronounced decrease in mitochondrial membrane potential in fungal mitochondria would further support specificity.

Experimental Protocols

The following are detailed methodologies for key experiments designed to validate the specificity of this compound.

Fungal Growth Inhibition Assay

Objective: To determine the concentration of this compound that inhibits the growth of a target fungus by 50% (IC50).

Protocol:

  • Fungal Culture: Grow the target fungus (e.g., Fusarium spp.) in a suitable liquid medium (e.g., Potato Dextrose Broth) at 25°C with shaking until it reaches the mid-logarithmic growth phase.

  • Spore Suspension: Prepare a spore suspension and adjust the concentration to 1 x 10^5 spores/mL.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to achieve a range of final concentrations.

  • Assay Setup: In a 96-well microtiter plate, add the fungal spore suspension to each well containing the different concentrations of this compound. Include a solvent control (DMSO without this compound) and a negative control (medium only).

  • Incubation: Incubate the plate at 25°C for 48-72 hours.

  • Growth Measurement: Measure the optical density (OD) at 600 nm using a microplate reader to determine fungal growth.

  • Data Analysis: Plot the percentage of growth inhibition against the log of this compound concentration and determine the IC50 value using a suitable statistical software.

Plant Phytotoxicity Assay

Objective: To determine the concentration of this compound that causes a 50% reduction in plant growth (EC50).

Protocol:

  • Plant Material: Use seeds of a susceptible plant species (e.g., garden pea, Pisum sativum).

  • Seed Germination: Surface sterilize the seeds and germinate them on moist filter paper in petri dishes in the dark at 22°C.

  • This compound Treatment: Prepare different concentrations of this compound in a hydroponic solution.

  • Experimental Setup: Transfer seedlings of uniform size to the hydroponic solutions containing the various this compound concentrations. Include a control group with no this compound.

  • Growth Conditions: Grow the seedlings in a controlled environment (e.g., 16h light/8h dark photoperiod, 22°C).

  • Measurement: After 7-10 days, measure parameters such as root length, shoot length, and fresh/dry weight.

  • Data Analysis: Calculate the percentage of growth inhibition for each concentration compared to the control and determine the EC50 value.

Isolation of Mitochondria

Objective: To obtain pure and functional mitochondria from both fungal and plant cells.

A. Fungal Mitochondria Isolation (from e.g., Saccharomyces cerevisiae as a model):

  • Cell Culture and Spheroplasting: Grow yeast cells to the mid-log phase. Harvest the cells by centrifugation and treat with a lytic enzyme (e.g., zymolyase) to digest the cell wall and form spheroplasts.

  • Homogenization: Gently homogenize the spheroplasts in a hypotonic buffer using a Dounce homogenizer.

  • Differential Centrifugation:

    • Centrifuge the homogenate at a low speed (e.g., 1,500 x g) to pellet cell debris and nuclei.

    • Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 12,000 x g) to pellet the mitochondria.

  • Purification: Resuspend the mitochondrial pellet and purify it further using a density gradient centrifugation (e.g., Percoll or sucrose gradient).

  • Final Wash: Wash the purified mitochondria in a suitable respiration buffer.

B. Plant Mitochondria Isolation (from e.g., pea seedlings):

  • Tissue Homogenization: Homogenize etiolated pea seedlings in a cold extraction buffer containing osmoticum (e.g., mannitol), buffer (e.g., MOPS), and protective agents (e.g., BSA, cysteine).

  • Filtration and Differential Centrifugation:

    • Filter the homogenate through layers of cheesecloth and Miracloth.

    • Perform a series of low-speed centrifugations to remove cell debris.

    • Pellet the mitochondria from the supernatant by high-speed centrifugation (e.g., 18,000 x g).

  • Purification: Purify the mitochondria using a Percoll density gradient.

  • Final Wash: Wash the purified mitochondria to remove the Percoll and resuspend in a respiration buffer.

Mitochondrial Respiration Assay

Objective: To measure the effect of this compound on the oxygen consumption rate of isolated fungal and plant mitochondria.

Protocol:

  • Apparatus: Use a Clark-type oxygen electrode or a high-resolution respirometer (e.g., Oroboros Oxygraph).

  • Reaction Chamber Setup: Add respiration buffer to the chamber, followed by the isolated mitochondria (fungal or plant).

  • Substrate Addition: Add a respiratory substrate (e.g., succinate for Complex II or malate/pyruvate for Complex I).

  • State 3 and State 4 Respiration:

    • Add ADP to initiate "State 3" respiration (phosphorylating).

    • Once the ADP is consumed, the respiration rate will slow down to "State 4" (non-phosphorylating).

  • This compound Addition: Add different concentrations of this compound and observe the effect on the oxygen consumption rate. An uncoupler will stimulate oxygen consumption in the absence of ADP (State 4).

  • Data Analysis: Calculate the respiratory control ratio (RCR = State 3/State 4) and the stimulation of State 4 respiration by this compound.

ATP Synthesis Assay

Objective: To measure the effect of this compound on the rate of ATP synthesis in isolated mitochondria.

Protocol:

  • Assay Principle: Use a luciferase-based assay that measures ATP production through the emission of light.

  • Reaction Mixture: Prepare a reaction mixture containing respiration buffer, respiratory substrate, ADP, and the luciferin/luciferase reagent.

  • Mitochondria and this compound: Add isolated mitochondria to the reaction mixture, followed by different concentrations of this compound.

  • Measurement: Measure the luminescence over time using a luminometer. The rate of increase in luminescence is proportional to the rate of ATP synthesis.

  • Data Analysis: Calculate the percentage of inhibition of ATP synthesis at different this compound concentrations.

Mandatory Visualizations

Drazoxolon_Mechanism cluster_Mitochondrion Mitochondrion cluster_IMS Intermembrane Space cluster_Matrix Matrix H_IMS H+ ATPSynthase ATP Synthase H_IMS->ATPSynthase Flows through This compound This compound H_IMS->this compound Transports H+ ATP ATP ADP ADP + Pi ADP->ATPSynthase ETC Electron Transport Chain ETC->H_IMS Pumps H+ ATPSynthase->ATP Synthesizes cluster_Matrix cluster_Matrix This compound->cluster_Matrix

Caption: this compound uncouples the proton gradient from ATP synthesis.

Experimental_Workflow cluster_Organisms Source Organisms cluster_Assays Whole Organism & Mitochondrial Assays cluster_Analysis Data Analysis & Comparison Fungus Fungal Culture (e.g., Fusarium spp.) Growth_Assay Growth Inhibition Assay (IC50 / EC50) Fungus->Growth_Assay Mito_Isolation Mitochondria Isolation Fungus->Mito_Isolation Plant Plant Seedlings (e.g., Pisum sativum) Plant->Growth_Assay Plant->Mito_Isolation Comparison Comparative Analysis of: - IC50 / EC50 - Respiration Rates - ATP Synthesis Rates Growth_Assay->Comparison Respiration_Assay Mitochondrial Respiration Assay (Oxygen Consumption) Mito_Isolation->Respiration_Assay ATP_Assay ATP Synthesis Assay Mito_Isolation->ATP_Assay Respiration_Assay->Comparison ATP_Assay->Comparison

Caption: Workflow for validating this compound's specificity.

Conclusion

While the exact molecular basis for this compound's presumed specificity for fungal targets over plant cells is not extensively documented in publicly available literature, its mechanism as an uncoupler of oxidative phosphorylation provides a clear target for investigation. The experimental protocols detailed in this guide provide a robust framework for researchers to quantitatively assess this specificity. By comparing the effects of this compound on the growth, mitochondrial respiration, and ATP synthesis of both fungal and plant systems, a clear and objective determination of its selectivity can be achieved. This approach not only validates the efficacy and safety of this compound but also serves as a model for the evaluation of other fungicides targeting mitochondrial function.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the environmental persistence of the fungicide Drazoxolon and other structurally related compounds. Due to the limited availability of public data on the environmental fate of this compound, this guide focuses on presenting available data for comparable fungicides to offer a broader understanding of the potential environmental behavior of this class of chemicals. The information herein is intended to support research and development efforts by providing key experimental data and methodologies for assessing the environmental impact of fungicides.

Introduction to this compound

This compound is an obsolete oxazole foliar fungicide.[1] Its mode of action is the uncoupling of oxidative phosphorylation, which disrupts the production of ATP in fungal cells.[2][3] this compound's chemical structure is characterized by an isoxazolone ring, a feature it shares with other fungicides discussed in this guide.[1] Understanding the environmental persistence of such compounds is crucial for evaluating their long-term ecological impact.

Comparative Environmental Persistence Data

FungicideChemical ClassSoil Half-life (DT₅₀) (days)Water Half-life (DT₅₀) (days)Major Degradation Products
This compound OxazoleData not availableData not availableData not available
Hymexazol Isoxazole< 8 (aerobic), < 2 (anaerobic)Stable to abiotic hydrolysis5-methyl-2-(3H)-oxazolone (in soil)
Isoxaben Isoxazole100 - 105 (typical); can range from 2.9 to 6.6 monthsStable to hydrolysis at pH 5-9; susceptible to photodegradationDemethoxyisoxaben
Metamitron Triazinone3.4 - 39 (aerobic); 27 - 299 (anaerobic)158 (pH 7), 5.7 (pH 9); Photolysis half-life: 0.037 days-
Oxadiazon Oxadiazole50 - 60--

Experimental Protocols for Assessing Environmental Persistence

Standardized protocols are essential for generating reliable and comparable data on the environmental fate of fungicides. The following are summaries of key OECD (Organisation for Economic Co-operation and Development) guidelines for soil and water degradation studies.

Soil Degradation Studies (Aerobic) - Based on OECD Guideline 307

This guideline details a laboratory method to assess the aerobic degradation of a substance in soil.

Methodology:

  • Soil Selection: A natural soil is collected, sieved, and characterized for properties such as texture, pH, organic carbon content, and microbial biomass.

  • Test Substance Application: The test substance, typically radiolabelled for tracking, is applied to the soil samples.

  • Incubation: The treated soil samples are incubated in the dark at a controlled temperature and moisture content for a defined period.

  • Sampling and Analysis: At various time points, soil samples are extracted and analyzed for the parent compound and its degradation products. Volatile degradation products, such as ¹⁴CO₂, are trapped.

  • Data Analysis: The rate of degradation and the half-life (DT₅₀) of the test substance are calculated. A mass balance is performed to account for the distribution of the applied radioactivity.

Water (Hydrolysis) Degradation Studies - Based on OECD Guideline 111

This guideline describes a method to determine the rate of abiotic hydrolysis of a chemical as a function of pH.

Methodology:

  • Test Solutions: Sterile aqueous buffer solutions of different pH values (typically 4, 7, and 9) are prepared.

  • Test Substance Addition: The test substance is added to the buffer solutions at a low concentration.

  • Incubation: The solutions are incubated in the dark at a constant temperature.

  • Sampling and Analysis: At intervals, samples are taken and analyzed for the concentration of the parent substance.

  • Data Calculation: The hydrolysis rate constant and the half-life are calculated for each pH.

Signaling Pathway and Experimental Workflow Diagrams

Mode of Action: Uncoupling of Oxidative Phosphorylation

This compound acts by uncoupling oxidative phosphorylation. The following diagram illustrates this general mechanism.

cluster_0 Mitochondrial Inner Membrane ETC Electron Transport Chain (ETC) H_pump Proton Pumping ETC->H_pump Electron Flow H_gradient Proton Gradient (Intermembrane Space) H_pump->H_gradient Translocates H+ ATP_synthase ATP Synthase H_gradient->ATP_synthase H+ Flow This compound This compound H_gradient->this compound ATP_production ATP Production ATP_synthase->ATP_production ADP + Pi -> ATP H_leak Proton Leak This compound->H_leak Dissipates Gradient

Caption: Uncoupling of oxidative phosphorylation by this compound.

Experimental Workflow for Soil Degradation Study

The following diagram outlines the typical workflow for conducting a soil degradation study according to OECD guidelines.

start Start: Soil Collection & Characterization prep Soil Pre-incubation (Acclimatization) start->prep application Application of Test Substance prep->application incubation Incubation (Controlled Temp. & Moisture) application->incubation sampling Periodic Sampling incubation->sampling volatiles Trapping of Volatiles (e.g., CO2) incubation->volatiles analysis Extraction & Analysis (Parent & Metabolites) sampling->analysis data Data Analysis (DT50, Mass Balance) analysis->data volatiles->data end End: Report data->end

Caption: Workflow for a typical soil degradation study.

Conclusion

This comparative guide highlights the environmental persistence of several fungicides structurally related to this compound. The available data indicates a wide range of persistence in soil and water for these compounds, influenced by their specific chemical structures and environmental conditions. The significant lack of publicly available data on the environmental fate of this compound underscores a critical knowledge gap. Further research, following standardized protocols such as those outlined by the OECD, is necessary to fully assess the environmental risks associated with this compound and to inform the development of safer and more sustainable fungicides.

References

Assessing the Synergistic and Antagonistic Effects of Drazoxolon with Other Antifungal Agents: A Methodological Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Drazoxolon is a fungicide used for the control of various fungal diseases in crops, acting as a foliar fungicide and seed treatment with protective and curative properties[1]. While its efficacy as a standalone agent is documented, the potential for synergistic or antagonistic interactions when combined with other antifungal agents remains a critical area of investigation for the development of novel and more effective antifungal strategies. To date, publicly available experimental data specifically detailing the synergistic or antagonistic effects of this compound with other antifungal agents is limited.

This guide provides a comprehensive framework for researchers to systematically assess the in vitro interactions between this compound and other classes of antifungal agents. It outlines detailed experimental protocols, data presentation formats, and visualization tools to facilitate a robust evaluation of potential combination therapies. The methodologies described herein are based on established practices for determining antifungal synergy and antagonism.

Potential Interaction Mechanisms

The nature of the interaction between this compound and other antifungal agents will largely depend on their respective mechanisms of action. Antifungal drugs primarily target the fungal cell wall, the cell membrane, or nucleic acid synthesis[2][3][4].

  • Synergism may occur if this compound and a partner agent inhibit different steps in a critical metabolic pathway, or if one agent facilitates the uptake or activity of the other. For instance, an agent that disrupts the fungal cell wall may enhance the penetration of another drug that targets an intracellular process[5].

  • Antagonism could arise if the agents compete for the same target site, if one agent induces a resistance mechanism that affects the other, or if their mechanisms of action are otherwise mutually inhibitory.

A hypothetical signaling pathway illustrating a potential synergistic interaction is presented below.

Hypothetical Synergistic Interaction Pathway This compound This compound Target_A Fungal Target A (e.g., Cell Wall Synthesis) This compound->Target_A Inhibits Other_Antifungal Other Antifungal Agent (e.g., Azole) Target_B Fungal Target B (e.g., Ergosterol Synthesis) Other_Antifungal->Target_B Inhibits Pathway_A Cell Wall Integrity Pathway Target_A->Pathway_A Pathway_B Ergosterol Biosynthesis Pathway Target_B->Pathway_B Cell_Lysis Fungal Cell Lysis Pathway_A->Cell_Lysis Leads to Pathway_B->Cell_Lysis Leads to

Caption: Hypothetical pathway of synergistic action.

Experimental Protocols for Assessing Antifungal Interactions

To quantitatively assess the interaction between this compound and other antifungal agents, the following in vitro methods are recommended.

Checkerboard Microdilution Assay

The checkerboard assay is a widely used method to determine the Fractional Inhibitory Concentration Index (FICI), which quantifies the nature of the drug interaction.

Experimental Workflow:

Checkerboard Assay Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Analysis A1 Prepare serial dilutions of this compound B1 Dispense this compound dilutions horizontally in 96-well plate A1->B1 A2 Prepare serial dilutions of other antifungal B2 Dispense other antifungal dilutions vertically A2->B2 A3 Prepare fungal inoculum (e.g., Candida albicans) B3 Inoculate all wells with fungal suspension A3->B3 B1->B3 B2->B3 B4 Incubate at appropriate temperature and duration B3->B4 C1 Visually or spectrophotometrically determine MIC of each drug alone and in combination B4->C1 C2 Calculate Fractional Inhibitory Concentration (FIC) for each drug C1->C2 C3 Calculate FIC Index (FICI) C2->C3 C4 Interpret FICI to determine synergy, additivity, or antagonism C3->C4

Caption: Workflow for the checkerboard microdilution assay.

Detailed Methodology:

  • Drug Preparation: Prepare stock solutions of this compound and the other antifungal agent in a suitable solvent (e.g., DMSO). Further dilutions are made in RPMI 1640 medium.

  • Inoculum Preparation: Culture the fungal isolate on an appropriate agar medium. Harvest the fungal cells or conidia and suspend them in sterile saline. Adjust the suspension to a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL in RPMI 1640 medium.

  • Plate Setup: In a 96-well microtiter plate, add 50 µL of RPMI 1640 medium to all wells.

  • Add 50 µL of the highest concentration of this compound to the first column and perform serial twofold dilutions horizontally across the plate.

  • Add 50 µL of the highest concentration of the second antifungal agent to the first row and perform serial twofold dilutions vertically down the plate.

  • The result is a matrix of wells containing various concentrations of both drugs. Include wells with each drug alone as controls.

  • Inoculation and Incubation: Add 100 µL of the prepared fungal inoculum to each well. Incubate the plate at 35°C for 24-48 hours.

  • Data Collection: Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination. The MIC is the lowest concentration of the drug that inhibits visible fungal growth.

  • FICI Calculation: The FICI is calculated as follows: FICI = FIC of this compound + FIC of other antifungal Where:

    • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

    • FIC of other antifungal = (MIC of other antifungal in combination) / (MIC of other antifungal alone)

Interpretation of FICI Values:

FICI ValueInterpretation
≤ 0.5Synergy
> 0.5 to 4.0Indifference (Additive or No Interaction)
> 4.0Antagonism
Time-Kill Curve Analysis

Time-kill assays provide dynamic information about the interaction between antifungal agents over time.

Experimental Workflow:

Time-Kill Curve Analysis Workflow cluster_prep_tk Preparation cluster_assay_tk Assay cluster_analysis_tk Data Analysis TK_A1 Prepare fungal inoculum (e.g., 1-5 x 10^5 CFU/mL) TK_B1 Inoculate drug solutions with fungal suspension TK_A1->TK_B1 TK_A2 Prepare drug solutions: This compound alone, other antifungal alone, and combination TK_A2->TK_B1 TK_B2 Incubate cultures with agitation TK_B1->TK_B2 TK_B3 At specified time points (0, 2, 4, 8, 12, 24h), withdraw aliquots TK_B2->TK_B3 TK_B4 Perform serial dilutions and plate on agar TK_B3->TK_B4 TK_C1 Incubate plates and count Colony Forming Units (CFUs) TK_B4->TK_C1 TK_C2 Plot log10 CFU/mL vs. time TK_C1->TK_C2 TK_C3 Compare killing curves of combination vs. individual drugs and growth control TK_C2->TK_C3

Caption: Workflow for time-kill curve analysis.

Detailed Methodology:

  • Inoculum and Drug Preparation: Prepare a fungal suspension as described for the checkerboard assay, adjusting the final concentration to approximately 1-5 x 10⁵ CFU/mL. Prepare solutions of this compound alone, the other antifungal alone, and their combination at concentrations determined from the checkerboard assay (e.g., MIC or sub-MIC values).

  • Incubation and Sampling: Inoculate the drug-containing broths and a drug-free growth control with the fungal suspension. Incubate the cultures at 35°C with agitation. At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each culture.

  • Quantification: Perform serial dilutions of the withdrawn aliquots and plate them onto appropriate agar plates. Incubate the plates until colonies are visible, then count the number of Colony Forming Units (CFU).

  • Data Analysis: Convert the CFU counts to CFU/mL and plot the log₁₀ CFU/mL against time for each condition.

Interpretation of Time-Kill Curves:

  • Synergy: A ≥2-log₁₀ decrease in CFU/mL with the combination compared to the most active single agent.

  • Indifference: A <2-log₁₀ change in CFU/mL with the combination compared to the most active single agent.

  • Antagonism: A ≥2-log₁₀ increase in CFU/mL with the combination compared to the least active single agent.

Data Presentation

Summarize the quantitative data from the checkerboard assays in a structured table for clear comparison.

Table 1: In Vitro Interaction of this compound with Other Antifungal Agents against [Fungal Species]

Antifungal AgentMIC Alone (µg/mL)MIC in Combination (µg/mL)FICIInterpretation
This compound [Value][Value]\multirow{2}{}{[Calculated FICI]}\multirow{2}{}{[Synergy/Indifference/Antagonism]}
[Other Antifungal] [Value][Value]
... (repeat for other agents)

Conclusion

While direct experimental evidence for the synergistic or antagonistic effects of this compound with other antifungal agents is currently lacking in the public domain, the methodologies outlined in this guide provide a robust framework for researchers to conduct these crucial investigations. A systematic assessment of these interactions is essential for uncovering novel combination therapies that could enhance antifungal efficacy, broaden the spectrum of activity, and combat the emergence of drug resistance. The provided protocols for checkerboard and time-kill assays, along with the templates for data presentation and visualization, will aid in the rigorous evaluation of this compound's potential in combination antifungal strategies.

References

Independent verification of the published minimum inhibitory concentration (MIC) of Drazoxolon.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reported antifungal activity of Drazoxolon, a historical fungicide, with contemporary alternatives. Due to the limited availability of recent peer-reviewed data on this compound, this report summarizes its known spectrum of activity and presents a framework for its independent verification using standardized methods. This guide also includes comparative minimum inhibitory concentration (MIC) or effective concentration (EC50) values for other fungicides against relevant plant pathogens, offering a baseline for performance evaluation.

This compound: A Historical Perspective

This compound is an oxazole fungicide known for its protective and curative action against a range of plant pathogenic fungi.[1] It has been historically used as a foliar fungicide and seed treatment to control diseases such as powdery mildews on various crops, coffee rust, and blister blight on tea.[1] Additionally, it has been applied as a seed treatment to manage Pythium and Fusarium species in crops like peas, beans, and cotton.[1] While its use has largely been superseded by newer fungicides, understanding its efficacy is valuable for historical research and the exploration of alternative chemistries.

Published Efficacy and a Call for Independent Verification

An extensive review of publicly available scientific literature did not yield specific published Minimum Inhibitory Concentration (MIC) values for this compound against key fungal pathogens. While its effectiveness is qualitatively described, quantitative data to allow for direct comparison with modern fungicides is scarce in recent publications. Therefore, this guide emphasizes the necessity for independent verification of this compound's MIC.

Comparative Antifungal Data

To provide a reference for the performance of this compound, the following table summarizes the reported MIC or EC50 values of other fungicides against fungal species that are within the known spectrum of this compound's activity.

Table 1: Comparative MIC and EC50 Values of Various Fungicides Against Plant Pathogenic Fungi

FungusFungicideMIC (µg/mL)EC50 (µg/mL)Reference
Fusarium oxysporumEpoxiconazole0.047[2]
Difenoconazole0.078[2]
Carbendazim0.445
Pyraclostrobin0.249
Pythium insidiosumMefenoxam0.625 - 10
Pyraclostrobin0.019 - 5
Fusarium culmorumStevioside156
Stevioside–polyphenol conjugate123

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. EC50 (Half maximal Effective Concentration) is the concentration of a drug that gives half-maximal response. These values are highly dependent on the specific isolate and testing conditions.

Experimental Protocols for Independent Verification

To independently verify the MIC of this compound, standardized methodologies should be employed to ensure data comparability and reproducibility. The Clinical and Laboratory Standards Institute (CLSI) broth microdilution method is a widely accepted standard for antifungal susceptibility testing of filamentous fungi.

Protocol: Broth Microdilution Method for Determining MIC of this compound

1. Preparation of this compound Stock Solution:

  • Accurately weigh a sample of analytical grade this compound.
  • Dissolve the compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.

2. Preparation of Fungal Inoculum:

  • Culture the desired fungal isolate (e.g., Fusarium oxysporum, Pythium ultimum) on an appropriate agar medium (e.g., Potato Dextrose Agar) to induce sporulation.
  • Harvest fungal spores or mycelial fragments and suspend them in sterile saline or a buffered solution.
  • Adjust the inoculum concentration to a standardized density (e.g., 0.4 × 10⁴ to 5 × 10⁴ CFU/mL) using a spectrophotometer or hemocytometer.

3. Microdilution Plate Preparation:

  • Perform serial two-fold dilutions of the this compound stock solution in a 96-well microtiter plate using a suitable broth medium, such as RPMI-1640 with L-glutamine, buffered with MOPS.
  • The final concentration range should be sufficient to determine the MIC.
  • Include a growth control well (no fungicide) and a sterility control well (no fungus).

4. Inoculation and Incubation:

  • Inoculate each well (except the sterility control) with the prepared fungal suspension.
  • Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 48-72 hours), depending on the growth rate of the fungus.

5. Determination of MIC:

  • Visually or spectrophotometrically assess fungal growth in each well.
  • The MIC is the lowest concentration of this compound at which there is no visible growth of the fungus.

Logical Workflow for Independent Verification

The following diagram illustrates the logical workflow for the independent verification and comparison of this compound's MIC.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis and Comparison A Obtain Analytical Grade this compound and Comparator Fungicides C Prepare Stock Solutions of all Test Compounds A->C B Select and Culture Target Fungal Isolates B->C D Perform Broth Microdilution Assay (CLSI M38) C->D E Inoculate Plates with Standardized Fungal Suspension D->E F Incubate Plates under Controlled Conditions E->F G Determine MIC Values for This compound and Comparators F->G H Tabulate and Compare MIC Data G->H I Publish Findings for Scientific Community H->I

Workflow for MIC Verification

Signaling Pathway of Action (Hypothesized)

While the precise molecular target of this compound is not extensively detailed in recent literature, many fungicides exert their effects by disrupting critical cellular pathways. A common target is the mitochondrial respiratory chain, which is essential for energy production in fungi. The diagram below illustrates a generalized signaling pathway of a fungicide targeting mitochondrial respiration. Independent experimental validation would be required to confirm if this compound acts through this or another mechanism.

Hypothesized Fungicidal Action

References

Evaluating the cost-effectiveness of Drazoxolon in comparison to newer fungicidal treatments.

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In an effort to provide researchers, scientists, and drug development professionals with a comprehensive comparative analysis, this guide evaluates the cost-effectiveness of the older fungicidal treatment, Drazoxolon, in comparison to a range of newer alternatives. Due to the limited availability of recent quantitative efficacy data for this compound, this guide will focus on a detailed presentation of the performance of modern fungicides, with a qualitative comparison to the known applications of this compound.

This compound is a foliar fungicide and seed treatment known for its protective and curative action against a variety of fungal pathogens, including powdery mildews, coffee rust, and seed-borne diseases caused by Pythium and Fusarium species.[1] However, its approval status varies by region, with it being listed as "Not approved" in the EU Pesticides Database. This lack of current approval and usage in many regions contributes to the scarcity of recent, direct comparative studies on its cost-effectiveness against contemporary fungicidal treatments.

This guide will present available data on newer fungicides used to treat the same spectrum of plant diseases, providing a benchmark for performance and cost.

Efficacy of Newer Fungicidal Treatments

Modern fungicides offer a range of modes of action and have demonstrated significant efficacy in controlling key plant pathogens. Below are summaries of quantitative data from various studies, showcasing the performance of these alternatives.

Seed and Soil-Borne Pathogen Control (Pythium and Fusarium spp.)

Newer seed treatments provide robust protection against critical early-season diseases.

Table 1: Efficacy of Modern Seed Treatments Against Pythium and Fusarium spp.

Active Ingredient(s)Product ExampleTarget Pathogen(s)Efficacy DataSource(s)
PicarbutrazoxVayantisPythium spp.Provides robust protection against all major Pythium species.Syngenta
Mefenoxam, Fludioxonil, SedaxaneCruiserMaxx Vibrance ElitePythium, Fusarium, Rhizoctonia18% greater plant stand and a 3.3 bushels per acre yield increase in Pythium-inoculated winter wheat compared to other seed treatments.AgriBusiness Global
Tebuconazole + Trifloxystrobin-Fusarium proliferatum100% mycelial growth inhibition at 200 ppm in vitro.The Pharma Innovation Journal
Metalaxyl-Pythium aphanidermatum100% mycelial growth inhibition in vitro.Efficacy of Fungicides and Bioagents against Pythium aphanidermatum Causing Rhizome Rot of Turmeric
Powdery Mildew Control

A variety of modern fungicides have shown high efficacy in controlling powdery mildew across different crops.

Table 2: Efficacy of Modern Foliar Fungicides Against Powdery Mildew

Active Ingredient(s)Product ExampleCropEfficacy DataSource(s)
Tebuconazole 50% + Trifloxystrobin 25% WGNativoOkraLowest disease intensity (9.80%) and highest fruit yield (111 q/ha).Indian Mycological Society
Tebuconazole + Trifloxystrobin-Field PeaHighest reduction of powdery mildew incidence.Comparative Efficacy of Different New Fungicides against Powdery Mildew Disease of Fieldpea (Pisum sativum L.)
Azoxystrobin + Difenoconazole-Squash83.3% effectiveness in protective applications.PROTECTIVE AND CURATIVE ACTIVITY OF AZOXYSTROBIN AND ITS MIXTURES AGAINST POWDERY MILDEW ON SQUASH
Coffee Leaf Rust Control

Systemic fungicides are crucial in managing coffee leaf rust, with several modern options demonstrating significant disease reduction.

Table 3: Efficacy of Modern Fungicides Against Coffee Leaf Rust (Hemileia vastatrix)

Active Ingredient(s)Application TypeEfficacy DataSource(s)
Various Systemic FungicidesFoliar Spray84% reduction in CLR incidence compared to untreated trees in Year 1, and 79% in Year 2.Plant Protection Science
TebuconazoleFoliar Spray100% inhibition of uredospore germination at 0.5 ml/L and 0.75 ml/L.Society for Agriculture and Arid Ecology Research
Fluxapyroxad + PyraclostrobinFoliar SprayComplete inhibition of uredospore germination at 0.4, 0.5, and 0.6 ml/L.Indian Mycological Society

Cost Analysis of Newer Fungicidal Treatments

A direct cost-effectiveness comparison with this compound is challenging due to the lack of current pricing for this compound. However, an analysis of the costs associated with newer treatments provides a baseline for evaluation. The cost of fungicide application for coffee leaf rust, for example, can range from $100 to $400 per hectare per year , depending on the product and application frequency.

Retail prices for some of the newer fungicides are available, though these are subject to change and vary by region and supplier.

Table 4: Indicative Pricing of Newer Fungicides

Product Example (Active Ingredient)Price (USD)Unit
Ridomil Gold SL (Mefenoxam)$114.95 - $684.951 Gallon / 1 Pint
Quadris (Azoxystrobin)$45.30 - $47.90Per Gallon
Quilt Xcel (Azoxystrobin + Propiconazole)$44.40 - $46.79Per Gallon
Nativo (Tebuconazole + Trifloxystrobin)~$8.18 (converted from INR)100g

Note: Prices are for illustrative purposes only and may not reflect current market rates.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of efficacy studies. Below are outlines of standard protocols for in vitro and in vivo fungicide evaluations.

In Vitro Fungicide Efficacy Testing: Broth Microdilution Method

This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of a fungicide.

  • Preparation of Fungicide Solutions: A stock solution of the fungicide is prepared and then serially diluted in a liquid growth medium (e.g., RPMI 1640) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of fungal spores or mycelial fragments is prepared and adjusted to a specific concentration (e.g., 1-5 x 10³ CFU/mL).

  • Inoculation: Each well of the microtiter plate is inoculated with the fungal suspension. A positive control (no fungicide) and a negative control (no fungus) are included.

  • Incubation: The plate is incubated at an optimal temperature for fungal growth (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the fungicide that causes a significant inhibition of fungal growth, often observed visually or measured with a spectrophotometer.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Fungicide Stock Solution C Serial Dilution in Microtiter Plate A->C B Prepare Fungal Inoculum D Inoculate Wells B->D C->D E Incubate Plate D->E F Read Results (Visual/Spectrophotometer) E->F G Determine Minimum Inhibitory Concentration (MIC) F->G

Caption: Workflow for in vitro fungicide efficacy testing.

In Vivo Fungicide Efficacy Testing: Field Trial Protocol

Field trials are essential to evaluate the performance of a fungicide under real-world conditions.

  • Site Selection and Plot Design: A field with a history of the target disease is selected. The trial is set up in a randomized complete block design with multiple replications for each treatment.

  • Treatments: Treatments include the test fungicide at various application rates, a standard fungicide for comparison, and an untreated control.

  • Application: Fungicides are applied at a specific crop growth stage using calibrated spray equipment to ensure uniform coverage.

  • Disease Assessment: Disease incidence and severity are rated at regular intervals throughout the growing season.

  • Yield Data Collection: At the end of the season, crop yield and quality parameters are measured for each plot.

  • Statistical Analysis: The collected data is statistically analyzed to determine the significance of differences between treatments.

G cluster_setup Trial Setup cluster_execution Trial Execution cluster_data Data Collection & Analysis A Select Field Site B Design Plots (Randomized Block) A->B C Prepare Treatments (Test, Standard, Control) B->C D Apply Fungicides C->D E Monitor Crop and Disease D->E F Assess Disease Severity E->F G Measure Crop Yield E->G H Perform Statistical Analysis F->H G->H I Draw Conclusions H->I

Caption: Workflow for a typical in vivo fungicide field trial.

Conclusion

While this compound has a history of use against a range of fungal pathogens, the lack of recent, publicly available quantitative efficacy and cost data makes a direct cost-effectiveness comparison with modern fungicides challenging. The data presented for newer fungicidal treatments demonstrate high levels of efficacy in controlling Pythium, Fusarium, powdery mildew, and coffee leaf rust, often leading to significant yield increases.

For researchers and professionals in drug development, the focus should be on fungicides with well-documented efficacy, clear modes of action, and a favorable regulatory status. While the cost of these newer products is a consideration, the potential for significant crop protection and yield enhancement often justifies the investment. Further research into the cost-benefit analysis of these modern fungicides, considering local disease pressure, crop value, and application costs, is recommended for making informed decisions in disease management strategies.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Drazoxolon

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This document provides essential, step-by-step guidance for the proper disposal of Drazoxolon, an obsolete fungicide, to build upon our commitment to being your preferred partner in laboratory safety and chemical handling.

This compound is classified as a hazardous substance, being toxic if swallowed and very toxic to aquatic life with long-lasting effects.[1][2] Therefore, adherence to strict disposal protocols is crucial to mitigate risks to personnel and the environment.

Immediate Safety and Handling

Before initiating any disposal procedures, ensure you are equipped with the appropriate Personal Protective Equipment (PPE), including:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Protective Clothing: A lab coat or overalls.

  • Respiratory Protection: If handling powders or creating aerosols, a P2 respirator cartridge is recommended.

Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[3]

Step-by-Step Disposal Procedures

The primary and most secure method for disposing of this compound is through a licensed hazardous waste management service. Due to its classification and obsolete status, on-site chemical treatment is not recommended without specific, validated protocols.

1. Identification and Segregation:

  • Clearly label all containers holding this compound waste with "HAZARDOUS WASTE" and include the chemical name.[4]

  • If the original container is damaged or leaking, place it within a larger, compatible, and properly labeled container (over-drum).[4]

  • Segregate this compound waste from other laboratory waste streams to prevent accidental mixing and incompatible reactions.

2. Storage of Waste:

  • Store this compound waste in a designated, secure, and well-ventilated hazardous waste accumulation area.

  • The storage area should have a concrete floor and be protected from direct sunlight and moisture.

  • Ensure containers are tightly sealed and stored upright on pallets or secondary containment trays.

3. Arrange for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Provide the waste management service with a complete inventory of the this compound waste, including quantities and container types.

  • Many jurisdictions have "Clean Sweep" programs or similar initiatives for the collection of obsolete pesticides, particularly for agricultural or commercial users.

4. Disposal of Empty Containers and Rinsate:

Properly managing empty containers and the resulting rinsate is a critical step in the disposal process.

  • Triple Rinsing:

    • Empty the container into the hazardous waste collection vessel, allowing it to drain for at least 30 seconds.

    • Fill the container to 20-25% of its volume with a suitable solvent (e.g., water, as this compound has high water solubility).

    • Securely cap and vigorously shake the container for at least 30 seconds.

    • Drain the rinsate into the hazardous waste collection vessel.

    • Repeat this rinsing procedure two more times.

  • Rinsate Disposal: The rinsate generated from cleaning containers is also considered hazardous waste and must be collected and disposed of with the primary this compound waste. Do not pour rinsate down the drain.

  • Container Disposal: Once triple-rinsed and dry, puncture the container to prevent reuse. Dispose of the container as solid waste, in accordance with your local regulations. Some regions may have specific recycling programs for pesticide containers.

Quantitative Data Summary

PropertyValueSource
GHS Hazard Classifications Acute Toxicity 3 (Oral), Aquatic Acute 1, Aquatic Chronic 1
Hazard Statements H301: Toxic if swallowedH410: Very toxic to aquatic life with long lasting effects
Water Solubility High (10,000 mg/L at 20°C, pH 7)
EU Pesticide Status Not approved

Potential for Chemical Degradation (For Research Purposes Only)

While professional disposal is the mandated route, understanding the chemical vulnerabilities of a substance is valuable for research and development. Literature suggests that compounds structurally similar to this compound, specifically 2-acyl-4-arylazo-3-methylisoxazol-5-ones, can undergo acid hydrolysis . This process involves refluxing with an aqueous acid for a few minutes to break down the molecule into its parent 4-arylhydrazono-3-methylisoxazol-5-ones.

This is not a validated disposal protocol for this compound. The toxicity of the resulting degradation products is unknown, and a comprehensive study would be required to determine the efficacy and safety of such a procedure. Any attempt at chemical degradation should only be conducted by qualified personnel after a thorough risk assessment and methods validation. Studies have shown that pesticide breakdown products can sometimes be more toxic than the parent compound.

This compound Disposal Workflow

Drazoxolon_Disposal_Workflow start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container_check Container Empty? ppe->container_check segregate Segregate and Label as 'Hazardous Waste' store Store in Designated Secure Area segregate->store contact_ehs Contact EHS or Licensed Waste Contractor store->contact_ehs disposal Professional Disposal contact_ehs->disposal container_check->segregate No triple_rinse Triple Rinse Container container_check->triple_rinse Yes collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate puncture_dispose Puncture and Dispose of Empty Container per Local Regulations triple_rinse->puncture_dispose collect_rinsate->store

Caption: Logical workflow for the safe disposal of this compound waste.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations, reinforcing the trust placed in your institution's research and development efforts.

References

Safeguarding Laboratory Personnel: A Comprehensive Guide to Handling Drazoxolon

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: Essential Safety and Operational Protocols for Drazoxolon

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedural guidelines is mandatory to ensure a safe laboratory environment and prevent exposure to this toxic compound.

This compound is a fungicide classified as highly toxic and an environmental hazard.[1][2] Acute oral toxicity and significant risk to aquatic life necessitate stringent handling protocols.[1][2] The following information outlines the required personal protective equipment (PPE), step-by-step operational procedures, and disposal plans.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against this compound exposure. The following table summarizes the required equipment for all personnel handling this compound.

PPE CategorySpecificationsRationale
Hand Protection Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber)To prevent dermal absorption, which is a primary route of exposure.
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from splashes or aerosolized particles.
Respiratory Protection NIOSH-approved air-purifying respirator with organic vapor (OV) cartridges and P100 particulate filtersRequired when handling the powder form or when there is a risk of aerosol generation. This compound is toxic if inhaled.
Body Protection Disposable coveralls or a lab coat worn over personal clothingTo prevent contamination of personal clothing and skin.
Foot Protection Closed-toe shoesStandard laboratory practice to protect feet from spills.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound minimizes the risk of accidental exposure and environmental contamination. The following workflow must be followed:

1. Preparation and Planning:

  • Risk Assessment: Before handling, all personnel must review the Safety Data Sheet (SDS) and be familiar with the hazards of this compound.

  • Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood, to control airborne particles.

  • Emergency Preparedness: Ensure that an eyewash station, safety shower, and a spill kit are readily accessible. All personnel must be trained in emergency procedures.

2. Handling Procedures:

  • Personal Protective Equipment: Don all required PPE as specified in the table above before entering the designated handling area.

  • Weighing and Aliquoting: When handling the solid form, conduct all weighing and aliquoting procedures within a certified chemical fume hood to prevent inhalation of the powder.

  • Solution Preparation: When preparing solutions, add this compound to the solvent slowly to avoid splashing.

  • Avoid Contamination: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling this compound, even if gloves were worn.

3. Spill Management:

  • Evacuation: In the event of a large spill, evacuate the immediate area.

  • Containment: For small spills, contain the material using absorbent pads from the spill kit.

  • Cleanup: Wearing appropriate PPE, carefully clean the contaminated area. For solid spills, gently sweep or vacuum with a HEPA-filtered vacuum. For liquid spills, use an absorbent material.

  • Decontamination: Decontaminate the spill area with a suitable laboratory detergent and water.[3] For highly contaminated surfaces, a 10% bleach solution may be used, followed by a water rinse.

  • Waste Disposal: All cleanup materials must be disposed of as hazardous waste.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination.

  • Waste Segregation: All this compound waste, including empty containers, contaminated PPE, and cleanup materials, must be collected in a designated, labeled hazardous waste container.

  • Container Management: Waste containers must be kept closed and stored in a secondary containment bin in a well-ventilated area.

  • Regulatory Compliance: Disposal of this compound waste must be in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety (EHS) department for specific disposal procedures. Never pour this compound waste down the drain.

Emergency First Aid Procedures

Immediate and appropriate first aid is crucial in the event of an exposure.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention and provide the SDS to the medical personnel.

GHS Classification for this compound

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication.

Hazard ClassHazard CategorySignal WordHazard Statement
Acute toxicity, OralCategory 3DangerH301: Toxic if swallowed
Hazardous to the aquatic environment, short-term (acute)Category 1WarningH400: Very toxic to aquatic life
Hazardous to the aquatic environment, long-term (chronic)Category 1WarningH410: Very toxic to aquatic life with long lasting effects

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.

Drazoxolon_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Decontamination cluster_disposal Waste Disposal prep_start Review SDS & Assess Risks prep_area Prepare Designated Handling Area (Fume Hood) prep_start->prep_area prep_ppe Don Appropriate PPE prep_area->prep_ppe handle_weigh Weighing/Aliquoting (in Fume Hood) prep_ppe->handle_weigh Proceed to Handling handle_solution Solution Preparation handle_weigh->handle_solution cleanup_decon Decontaminate Work Surfaces & Equipment handle_solution->cleanup_decon spill Spill Occurs handle_solution->spill cleanup_ppe Doff PPE Properly cleanup_decon->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash disp_collect Collect Waste in Labeled Container cleanup_wash->disp_collect disp_store Store Waste in Designated Area disp_collect->disp_store disp_ehs Contact EHS for Pickup disp_store->disp_ehs spill_contain Contain Spill spill->spill_contain spill_cleanup Clean & Decontaminate Spill Area spill_contain->spill_cleanup spill_disposal Dispose of Cleanup Materials as Hazardous Waste spill_cleanup->spill_disposal spill_disposal->disp_collect

Caption: Workflow for the safe handling of this compound, from preparation to disposal.

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。